Tert-butyl 7-phenyl-1,4-diazepane-1-carboxylate
Description
BenchChem offers high-quality Tert-butyl 7-phenyl-1,4-diazepane-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 7-phenyl-1,4-diazepane-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 7-phenyl-1,4-diazepane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-12-11-17-10-9-14(18)13-7-5-4-6-8-13/h4-8,14,17H,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRWXTRAEXJUHPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCCC1C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Conformational Expansion in Drug Design: The Strategic Utility of tert-Butyl 7-phenyl-1,4-diazepane-1-carboxylate
Executive Summary: The Shift to Seven-Membered Scaffolds
In contemporary structure-based drug design, escaping "flatland" (the over-reliance on planar, sp2-rich aromatic systems) is critical for improving clinical success rates. The transition from rigid six-membered rings (like piperazines and piperidines) to seven-membered homopiperazines—specifically the 1,4-diazepane core—represents a powerful paradigm shift known as conformational expansion [2].
tert-Butyl 7-phenyl-1,4-diazepane-1-carboxylate (CAS: 220898-23-7) is a highly privileged building block in this space [1]. By incorporating a phenyl group at the C7 position and an orthogonal tert-butyloxycarbonyl (Boc) protecting group at N1, this scaffold provides medicinal chemists with a versatile, stereochemically rich platform. The C7 phenyl ring introduces critical steric encumbrance that biases the diazepane ring into specific twist-chair conformations, thereby altering the spatial projection (vectorial trajectory) of substituents attached at the N1 and N4 positions. This structural pre-organization has been successfully leveraged in the development of highly selective Sigma receptor ligands [2], LFA-1 antagonists [4], and SARS-CoV-2 Mpro inhibitors [3].
Physicochemical Profiling & Structural Dynamics
Before integrating this scaffold into a high-throughput library synthesis, it is imperative to understand its baseline physicochemical parameters. The Boc group ensures the molecule remains highly lipophilic and soluble in standard organic solvents (DCM, DMF, THF), while the free secondary amine at N4 serves as the primary nucleophilic handle.
Table 1: Quantitative Physicochemical Data
| Property | Value | Scientific Implication |
| Chemical Name | tert-Butyl 7-phenyl-1,4-diazepane-1-carboxylate | Standardized IUPAC nomenclature. |
| CAS Registry Number | 220898-23-7 | Unique identifier for sourcing and IP mapping [1]. |
| Molecular Formula | C16H24N2O2 | Indicates a high fraction of sp3 carbons (Fsp3). |
| Molecular Weight | 276.37 g/mol | Optimal MW for a building block; leaves ~225 Da for further elaboration within Lipinski limits. |
| Hydrogen Bond Donors | 1 (N4-H) | Single reactive site for electrophilic coupling. |
| Hydrogen Bond Acceptors | 2 (Boc Carbonyl, N1/N4 lone pairs) | Influences target pocket binding thermodynamics. |
| Orthogonal Protection | N1-Boc | Acid-labile, base-stable; allows selective N4 derivatization. |
Mechanistic Workflow: Divergent Library Synthesis
The true value of tert-butyl 7-phenyl-1,4-diazepane-1-carboxylate lies in its capacity for divergent synthesis. The workflow below illustrates the logical progression of orthogonal deprotection and functionalization used to generate complex lead molecules.
Workflow: Divergent functionalization of the 1,4-diazepane scaffold for lead generation.
Causality in Experimental Choices & Protocol Design
As an Application Scientist, I mandate that protocols must be self-validating. When working with diazepanes, the 7-membered ring is inherently more basic and nucleophilic at the unhindered N4 position compared to the sterically hindered N1 position. However, the N1-Boc group completely suppresses N1 reactivity, allowing for aggressive N4-alkylation or acylation without the risk of over-reaction or polymerization.
The following protocols detail the synthesis of a generic drug lead using this scaffold, emphasizing the why behind each reagent choice.
Protocol A: Regioselective N4-Acylation (Amide Bond Formation)
Objective: Couple a carboxylic acid to the N4 position of the diazepane ring. Causality: HATU is selected over EDC/HOBt due to the secondary nature of the N4 amine; the superior leaving group generated by HATU overcomes the steric hindrance imposed by the 7-membered ring's conformational flipping.
Step-by-Step Methodology:
-
Preparation: In an oven-dried 25 mL round-bottom flask under argon, dissolve the target carboxylic acid (1.1 equiv) in anhydrous N,N-dimethylformamide (DMF) (0.2 M concentration).
-
Activation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) followed by HATU (1.2 equiv). Rationale: DIPEA is non-nucleophilic and prevents premature deprotonation of the solvent, while HATU rapidly forms the active O-At ester. Stir for 15 minutes at room temperature.
-
Coupling: Add tert-butyl 7-phenyl-1,4-diazepane-1-carboxylate (1.0 equiv) dropwise as a solution in minimal DMF.
-
Self-Validation (Monitoring): Monitor via LC-MS. The disappearance of the scaffold mass (
) and the appearance of the product mass confirms conversion. TLC (Hexanes/EtOAc) can be visualized using UV light (due to the C7 phenyl ring). -
Workup: Quench with saturated aqueous
. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous , filter, and concentrate in vacuo.
Protocol B: Acid-Mediated N1-Boc Cleavage
Objective: Remove the Boc group to expose the N1 secondary amine for subsequent derivatization (e.g., reductive amination for Sigma receptor ligands) [2]. Causality: 4M HCl in Dioxane is preferred over Trifluoroacetic acid (TFA) in DCM. HCl yields a highly crystalline hydrochloride salt that is often analytically pure without chromatography, whereas TFA leaves a hygroscopic trifluoroacetate salt that can interfere with downstream reductive aminations.
Step-by-Step Methodology:
-
Solvation: Dissolve the N4-acylated intermediate from Protocol A in anhydrous Dichloromethane (DCM) (0.1 M).
-
Cleavage: Cool the solution to 0 °C. Slowly add 4M HCl in Dioxane (10.0 equiv). Rationale: Cooling prevents unwanted side reactions (such as benzyl cleavage if other sensitive groups are present) during the exothermic Boc deprotection [3].
-
Reaction: Remove the ice bath and stir at room temperature for 2 hours.
-
Self-Validation (Monitoring): Spot the reaction mixture on a TLC plate. Stain with Ninhydrin and heat. Validation: The product will stain an intense purple/blue, confirming the presence of a free secondary amine, whereas the starting material will remain colorless.
-
Isolation: Concentrate the mixture under a stream of nitrogen. Triturate the resulting residue with cold diethyl ether to precipitate the diazepanium hydrochloride salt. Filter and dry under high vacuum.
Applications in Advanced Medicinal Chemistry
The structural pre-organization afforded by the C7-phenyl group has proven highly efficacious in recent drug discovery campaigns:
-
Sigma Receptor Ligands: Researchers have utilized the 1,4-diazepane core to expand the conformational space of traditional piperidine-based Sigma-1 (
) ligands. By functionalizing the N1 and N4 positions, they achieved sub-nanomolar affinities. The diazepane flexibility allows the aromatic appendages to perfectly align with the hydrophobic pockets of the binding site [2]. -
SARS-CoV-2 Mpro Inhibitors: In the rapid hit-to-lead optimization for COVID-19 antivirals, diazepane scaffolds were employed to map the active site of the Main Protease (Mpro). The spatial geometry of the 7-membered ring enabled optimal positioning of warheads and binding determinants that 6-membered rings could not achieve [3].
-
LFA-1 Antagonists: The nonplanar nature of 1,4-diazepane-2-ones has been exploited to create high-affinity antagonists for the LFA-1/ICAM-1 interaction, demonstrating the scaffold's utility in disrupting protein-protein interactions (PPIs) [4].
References
-
Title: tert-Butyl 7-phenyl-1,4-diazepane-1-carboxylate (CAS 220898-23-7) Source: Molbase Chemical Directory URL: [Link]
-
Title: Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands Source: PubMed Central (PMC) - National Institutes of Health URL: [Link]
-
Title: Accelerating the Hit-To-Lead Optimization of a SARS-CoV-2 Mpro Inhibitor Series by Combining High-Throughput Medicinal Chemistry and Computational Simulations Source: ACS Publications URL: [Link]
-
Title: 1,4-Diazepane-2-ones as novel inhibitors of LFA-1 Source: ScienceDirect URL: [Link]
Therapeutic Applications of 7-Phenyl-1,4-Diazepane Scaffolds in Drug Discovery
[1][2]
Part 1: Executive Technical Overview
The 7-phenyl-1,4-diazepane scaffold represents a privileged structural motif in medicinal chemistry, distinct from its more famous cousin, the 1,4-benzodiazepine.[1] While benzodiazepines rely on a fused benzene ring for receptor affinity (typically at the GABA-A receptor), the monocyclic 1,4-diazepane core offers a flexible, non-planar seven-membered ring that can be conformationally constrained or functionalized to target a broader range of biological endpoints.[2]
The "7-phenyl" substitution is critical; it introduces a hydrophobic pharmacophore and often a chiral center at the C7 position (adjacent to N1), which is essential for kinetic selectivity in enzyme inhibition and receptor antagonism.[2] This scaffold is currently pivotal in three major therapeutic verticals: Orexin Receptor Antagonism (Insomnia) , Farnesyltransferase Inhibition (Oncology) , and Amyloid-Beta Aggregation Inhibition (Alzheimer’s) .[2]
Part 2: Medicinal Chemistry & SAR Landscape[1][3][4][5]
Structural Attributes
The core 1,4-diazepane ring exists in a dynamic equilibrium between twist-chair and twist-boat conformations.[1] The introduction of a phenyl group at position 7 (or position 5, depending on numbering conventions relative to the carbonyl in oxo-derivatives) locks the conformation, reducing the entropic penalty upon binding to protein targets.[2]
-
Hydrophobic Pocket Filling: The C7-phenyl group is frequently exploited to occupy deep hydrophobic pockets, such as the S1' subsite of proteases or the lipophilic cleft of GPCRs (e.g., Orexin receptors).[2]
-
Chirality: The C7 position is stereogenic. In Orexin antagonists like Suvorexant (which contains a diazepane core), the (R)-configuration is often required for optimal binding affinity, directing the substituents into the correct vector space.[2]
Therapeutic Verticals
| Therapeutic Area | Target Mechanism | Key Role of 7-Phenyl-1,4-Diazepane | Status |
| CNS / Insomnia | Orexin Receptor (OX1R/OX2R) Antagonist | The diazepane ring acts as a central spacer, positioning the phenyl group to block orexin neuropeptide binding.[1][2] | Clinical (e.g., Suvorexant analogs) |
| Oncology | Farnesyltransferase (FTase) Inhibition | Mimics the peptide turn of the CAAX motif; the phenyl group interacts with the aromatic residues in the FTase active site.[2] | Preclinical / Lead Optimization |
| Neurodegeneration | Amyloid-Beta (Aβ) Aggregation | The flexible amine scaffold disrupts β-sheet formation; the phenyl group intercalates into amyloid fibrils.[1][2] | Research Phase |
| Anxiolysis | GABA-A Receptor Modulation | Acts as a non-benzodiazepine ligand; the 5-oxo-7-phenyl variant shows sedative effects with reduced toxicity.[1] | Experimental |
Part 3: Technical Deep Dive – Synthesis & Protocols
Synthesis of the Core Scaffold: 7-Phenyl-1,2,3,4-tetrahydro-1,4-diazepin-5-one[1][2]
This protocol describes the construction of the monocyclic core. This method is preferred for its atom economy and scalability compared to ring-expansion methods.[1]
Mechanism: The reaction involves a condensation between a diamine and a
Experimental Protocol
Reagents:
Step-by-Step Workflow:
-
Preparation: Charge a 3-neck round-bottom flask with 60 g of ethylenediamine and 1 L of mixed xylenes. Equip with a mechanical stirrer, reflux condenser, and nitrogen inlet.
-
Reflux Initiation: Heat the amine solution to reflux (
) under a nitrogen atmosphere. -
Addition: Dissolve 192 g of ethyl benzoylacetate in 400 mL of xylenes. Add this solution dropwise to the refluxing amine mixture over a period of 60 minutes .
-
Technical Note: Slow addition is crucial to favor cyclization over oligomerization.
-
-
Cyclization: Continue refluxing for an additional 60 minutes .
-
Azeotropic Distillation: Replace the reflux condenser with a Dean-Stark trap or distillation head. Distill off the water/ethanol by-products to drive the equilibrium forward.[1]
-
Isolation: Distill off the majority of the xylene solvent. Allow the residue to cool to room temperature (
). -
Purification: The product crystallizes upon cooling. Filter the solid and wash with cold chloroform (
).[1] -
Validation: Dry the product in a vacuum oven at
.-
Expected Yield: ~59 g (30-40%).
-
Characterization: Melting Point
.[1]
-
Visualization: Synthesis Pathway
Figure 1: Thermal condensation pathway for the synthesis of the 7-phenyl-1,4-diazepane core.
Part 4: Pharmacological Mechanism (Orexin Antagonism)[1][2]
In the context of insomnia treatment (e.g., Suvorexant-like mechanisms), the 7-phenyl-1,4-diazepane scaffold functions as a dual Orexin Receptor Antagonist (DORA).[1][2] The scaffold blocks the binding of Orexin A and B peptides to OX1R and OX2R G-protein coupled receptors.[1]
Signaling Pathway Blockade[1]
The diazepane core locks the molecule in a "U-shape" conformation, allowing the phenyl ring to penetrate the receptor's deep lipophilic pocket, effectively preventing the transmembrane signaling cascade that triggers wakefulness.[2]
Visualization: Mechanism of Action[1]
Figure 2: Mechanism of action for 1,4-diazepane-based Dual Orexin Receptor Antagonists (DORA).[1][2]
Part 5: References
-
Synthesis of 7-Phenyl-1,2,3,4-tetrahydro-1,4-diazepine-5-one. PrepChem.com. Available at: [Link]
-
Synthesis and pharmacological study of 7-phenyl-1,4-diazepin-5-one and its derivatives. Annales Pharmaceutiques Françaises, 2001.[1][3] Available at: [Link]
-
Discovery of a potent, CNS-penetrant orexin receptor antagonist based on an n,n-disubstituted-1,4-diazepane scaffold. ChemMedChem, 2009.[2] Available at: [Link]
-
Potent Farnesyltransferase Inhibitors with 1,4-Diazepane Scaffolds. Journal of Medicinal Chemistry, 2011.[2] Available at: [Link][1]
-
1,4-Diazepane compounds as potent and selective CB2 agonists. Bioorganic & Medicinal Chemistry Letters, 2011.[2][4] Available at: [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. html.rhhz.net [html.rhhz.net]
- 3. [Synthesis and pharmacological study of 7-phenyl-1,4-diazepin-5-one and its derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,4-Diazepane compounds as potent and selective CB2 agonists: optimization of metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Characteristics and Synthetic Utility of Boc-Protected Phenyl Diazepanes
Executive Summary
The 1,4-diazepane (homopiperazine) ring is a privileged seven-membered heterocyclic scaffold in modern medicinal chemistry. When functionalized with a phenyl group and a tert-butyloxycarbonyl (Boc) protecting group, these molecules serve as highly versatile building blocks for central nervous system (CNS) therapeutics, kinase inhibitors (e.g., Ripasudil)[1], and antiviral agents (e.g., SARS-CoV-2 Mpro inhibitors)[2].
Unlike their rigid six-membered piperazine counterparts, diazepanes offer an expanded spatial distribution. This unique conformational flexibility allows the benzylic or phenyl moieties to engage deeply within complex enzymatic pockets (such as the S1 and S1' pockets of proteases), often resulting in up to a 10-fold increase in inhibitory activity[2]. This guide provides an in-depth analysis of the physicochemical properties, conformational dynamics, and validated experimental protocols for handling Boc-protected phenyl diazepanes.
Structural & Conformational Dynamics
The seven-membered diazepane ring is inherently flexible, rapidly interconverting between chair, boat, and twist-boat conformations. The introduction of a bulky Boc group on one nitrogen and a phenyl ring on the carbon backbone (or the other nitrogen) drastically alters this energy landscape.
-
Torsional Strain and Eclipsed Conformations: The diazepane ring suffers from transannular strain and eclipsed C-H bonds. The Boc group (a carbamate) exhibits cis/trans rotamerism, which sterically restricts the inversion of the adjacent nitrogen atom[3].
-
Reactivity Implications (
-C-H Activation vs. -H Elimination): In palladium-catalyzed functionalizations, the conformational restrictions of the N-Boc diazepane heavily dictate the reaction pathway. Computational and experimental studies demonstrate that the transition state for -H elimination requires the heterocycle to adopt an eclipsed conformation with high torsional strain. Consequently, N-Boc diazepanes strongly favor -C-H bond cleavage (activation) over decomposition via -H elimination, making them excellent substrates for late-stage arylation[3].
Conformational strain in N-Boc diazepanes favors γ-C-H activation over β-H elimination.
Physicochemical Profiling
The physicochemical properties of phenyl diazepanes must be carefully balanced to ensure optimal ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. Unprotected 1-phenyl-1,4-diazepane is a low-molecular-weight, moderately lipophilic base[4]. The addition of the highly lipophilic, non-polar Boc group significantly shifts these parameters.
Quantitative Data Summary
| Property | 1-Phenyl-1,4-diazepane (Unprotected) | 1-Boc-7-phenyl-1,4-diazepane (Protected) | Causality / Impact on Drug Design |
| Molecular Weight | 176.26 g/mol [4] | 276.37 g/mol [5] | Boc addition (+100.1 Da) increases bulk, aiding in steric shielding of the secondary amine during synthesis. |
| Lipophilicity (XLogP3) | ~1.5[4] | ~3.0 - 3.5 | The tert-butyl group drives lipophilicity up, decreasing aqueous solubility but increasing organic solvent solubility. |
| Polar Surface Area (PSA) | 15.3 Ų[4] | ~45.0 Ų | The carbamate carbonyl adds significant hydrogen-bond acceptor capacity, influencing cellular permeability. |
| Basic pKa | ~9.5 (Secondary Amine) | N/A (Carbamate is neutral) | Boc protection neutralizes the highly basic amine, preventing unwanted ionic interactions and oxidation during cross-coupling. |
| Metabolic Stability | Poor (Benzylic/Ring Oxidation) | Moderate (Protected) | Diazepanes often suffer from poor microsomal stability[2][6]. Boc protection temporarily masks the amine liability. |
Note: 1,4-diazepane derivatives are classified under the GHS Signal Word "Danger" (H314) due to their potential to cause severe skin burns and eye damage. Strict PPE is mandatory during handling[7].
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems. Analytical checkpoints (LC-MS, TLC) are embedded to confirm causality and reaction progression.
Protocol A: Regioselective Boc Protection of Phenyl Diazepane
Objective: Selectively protect the secondary aliphatic amine while leaving the phenyl-substituted nitrogen (or other reactive sites) intact.
-
Preparation: Dissolve 1-phenyl-1,4-diazepane (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M). Causality: DCM provides a polar aprotic environment that stabilizes the transition state without solvolyzing the anhydride.
-
Base Addition: Add triethylamine (TEA, 1.2 equiv). Causality: TEA acts as a non-nucleophilic proton scavenger to neutralize the acid generated during the reaction, driving the equilibrium forward.
-
Boc Addition: Cool the mixture to 0 °C. Dropwise, add Di-tert-butyl dicarbonate (Boc
O, 1.05 equiv) dissolved in DCM. -
Reaction Monitoring (Validation): Stir at room temperature for 4 hours. Analyze via LC-MS. Validation Check: Look for the disappearance of the
177 peak[8] and the appearance of the 277 peak, confirming the +100 Da mass shift. -
Workup: Wash the organic layer with saturated aqueous NaHCO
, followed by brine. Dry over Na SO , filter, and concentrate in vacuo.
Protocol B: Acidolytic Cleavage (Deprotection)
Objective: Remove the Boc group to yield the functionalized diazepane hydrochloride salt[9].
-
Preparation: Dissolve the Boc-protected phenyl diazepane (1.0 equiv) in anhydrous DCM (0.1 M).
-
Acid Addition: Add a solution of 4N HCl in 1,4-dioxane (10.0 equiv) at room temperature[9]. Causality: The strong acid protonates the carbamate oxygen, triggering the expulsion of a tert-butyl cation (which eliminates to volatile isobutylene gas) and CO
gas. Dioxane stabilizes the HCl and prevents side reactions. -
Reaction Monitoring (Validation): Stir for 5 hours[9]. Validation Check: TLC (using a ninhydrin stain) will reveal a highly polar spot stuck near the baseline, indicating the formation of the free amine salt.
-
Isolation: Remove the solvent in vacuo. The desired product precipitates as a highly pure, white hydrochloride salt[9].
Standard synthetic workflow for the utilization and deprotection of Boc-diazepanes.
References
-
1-Phenyl-1,4-diazepane | C11H16N2 | CID 10921049 - PubChem Source: National Institutes of Health (NIH) URL:[Link]
-
Accelerating the Hit-To-Lead Optimization of a SARS-CoV-2 Mpro Inhibitor Series by Combining High-Throughput Medicinal Chemistry and Computational Simulations Source: ACS Publications URL:[Link]
-
1-phenyl-1,4-diazepane (C11H16N2) - PubChemLite Source: Université du Luxembourg URL:[Link]
-
Ripasudil Production Cost Analysis Reports 2026 Source: Procurement Resource URL:[Link]
-
Pd-Catalyzed C–H Activation vs β-H Elimination: An Experimental and Computational Insight into the Reactivity of Tertiary Alkylamines Source: ACS Publications URL:[Link]
-
WO 2008/064054 A2 - Google Patents Source: Googleapis.com (WIPO) URL:[Link]
-
1,4-Diazepane compounds as potent and selective CB2 agonists: Optimization of metabolic stability Source: ResearchGate (Bioorganic & Medicinal Chemistry Letters) URL:[Link]
Sources
- 1. procurementresource.com [procurementresource.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 1-Phenyl-1,4-diazepane | C11H16N2 | CID 10921049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. AB306657 | CAS 220898-23-7 – abcr Gute Chemie [abcr.com]
- 6. researchgate.net [researchgate.net]
- 7. 1,4-Diazepane-1-carbaldehyde|CAS 29053-62-1 [benchchem.com]
- 8. PubChemLite - 1-phenyl-1,4-diazepane (C11H16N2) [pubchemlite.lcsb.uni.lu]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Molecular Weight, Formula, and Synthetic Utility of tert-Butyl 7-phenyl-1,4-diazepane-1-carboxylate: A Technical Whitepaper
Executive Summary
In modern drug discovery, the transition from planar, sp2-rich molecules to complex, sp3-rich three-dimensional scaffolds has become a cornerstone strategy to improve pharmacokinetic properties and target specificity. tert-Butyl 7-phenyl-1,4-diazepane-1-carboxylate (CAS: 220898-23-7) represents a highly versatile building block in this paradigm. This technical guide provides an in-depth analysis of its molecular properties, structural logic, and laboratory workflows, designed specifically for medicinal chemists and drug development professionals.
Chemical Identity & Physicochemical Properties
The fundamental identity of a chemical building block dictates its behavior in downstream synthetic pathways. tert-Butyl 7-phenyl-1,4-diazepane-1-carboxylate is a Boc-protected homopiperazine derivative featuring a phenyl substituent at the 7-position.
The molecular formula is C16H24N2O2 , yielding a molecular weight of 276.37 g/mol [1]. The precise physicochemical data is summarized in the table below to facilitate stoichiometric calculations and analytical profiling.
Table 1: Quantitative Physicochemical Data
| Property | Value | Analytical Significance |
| Chemical Name | tert-Butyl 7-phenyl-1,4-diazepane-1-carboxylate | Standard IUPAC nomenclature |
| CAS Registry Number | 220898-23-7 | Unique identifier for sourcing [1][2] |
| Molecular Formula | C16H24N2O2 | Determines exact mass and isotope patterns |
| Molecular Weight | 276.37 g/mol | Required for precise stoichiometric scaling [1] |
| Monoisotopic Mass | 276.1838 Da | Target value for High-Resolution Mass Spectrometry (HRMS) |
| Hydrogen Bond Donors | 1 (Secondary Amine at N4) | Key site for subsequent electrophilic functionalization |
| Hydrogen Bond Acceptors | 2 (Carbamate Oxygens) | Influences solubility and chromatographic retention |
Structural Logic & Causality in Drug Design
The architecture of tert-butyl 7-phenyl-1,4-diazepane-1-carboxylate is not arbitrary; each functional group serves a distinct, causal purpose in medicinal chemistry workflows.
-
The 1,4-Diazepane Core: Unlike the rigid 6-membered piperazine ring, the 7-membered diazepane (homopiperazine) ring introduces enhanced conformational flexibility. This allows the scaffold to adopt unique binding poses within target protein pockets, often rescuing activity against targets where piperazine analogs fail due to steric clashes.
-
The 7-Phenyl Substituent: The introduction of a phenyl group adjacent to the nitrogen (C7) creates steric hindrance and increases the local lipophilicity. This can modulate the pKa of the adjacent amine and restrict the rotation of subsequent functional groups attached to N1, locking the molecule into a bioactive conformation.
-
The N1-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group provides orthogonal protection. It ensures that any synthetic functionalization (such as alkylation, acylation, or reductive amination) occurs exclusively at the unprotected N4 position, preventing the formation of complex, inseparable regioisomeric mixtures.
Pharmacophoric breakdown and chemical causality of the structural components.
Experimental Protocol: Self-Validating Boc Deprotection
To utilize this building block, the N1 position must eventually be unmasked. The following protocol outlines a highly controlled, self-validating methodology for the chemoselective removal of the Boc group.
Objective
To quantitatively cleave the Boc group from tert-butyl 7-phenyl-1,4-diazepane-1-carboxylate, yielding the free secondary amine (7-phenyl-1,4-diazepane) for downstream coupling.
Causality Behind Experimental Choices
-
Solvent System (TFA/DCM): Trifluoroacetic acid (TFA) provides the optimal pKa to protonate the carbamate oxygen, triggering the elimination of isobutylene gas and CO2. Dichloromethane (DCM) is utilized because its non-polar, aprotic nature stabilizes the transition state without participating in nucleophilic side reactions.
-
Thermal Regulation: Initiating the reaction at 0 °C suppresses exothermic degradation pathways. Warming to 25 °C ensures the kinetic completion of the cleavage.
Step-by-Step Methodology
-
Preparation: In a flame-dried 25 mL round-bottom flask purged with nitrogen, dissolve 1.0 mmol (276.37 mg) of tert-butyl 7-phenyl-1,4-diazepane-1-carboxylate in 4.0 mL of anhydrous DCM.
-
Acidic Activation: Submerge the flask in an ice-water bath (0 °C). Add 1.0 mL of TFA dropwise over 5 minutes. Note: Dropwise addition prevents rapid gas evolution (isobutylene/CO2) which can cause solvent bumping.
-
Propagation: Remove the ice bath and allow the reaction to stir at ambient temperature (25 °C) for 2 hours.
-
In-Process Control (IPC) & Self-Validation:
-
Withdraw a 10 µL aliquot and dilute in 1 mL of LC-MS grade Methanol.
-
Validation Criterion: Analyze via LC-MS. The reaction is strictly validated as complete when the precursor ion (m/z 277.37 [M+H]+) is entirely depleted, and the product ion (m/z 177.24 [M+H]+) is the sole dominant peak.
-
-
Quenching & Workup: Concentrate the mixture in vacuo to remove DCM and excess TFA. Dissolve the resulting crude oil in 15 mL of Ethyl Acetate.
-
Neutralization: Wash the organic layer with saturated aqueous NaHCO3 (3 x 10 mL) to neutralize residual TFA salts, followed by a brine wash (10 mL).
-
Isolation: Dry the organic phase over anhydrous Na2SO4, filter, and evaporate under reduced pressure to yield the pure 7-phenyl-1,4-diazepane intermediate.
Synthetic workflow for Boc deprotection and subsequent functionalization.
Analytical Characterization Nuances
When validating the molecular weight of tert-butyl 7-phenyl-1,4-diazepane-1-carboxylate (276.37 g/mol ) via Electrospray Ionization Mass Spectrometry (ESI-MS), scientists must account for in-source fragmentation.
While the theoretical intact protonated mass is m/z 277.38 [M+H]+ , Boc-protected amines are highly susceptible to thermal and collisional degradation within the MS source. It is standard to observe a massive diagnostic fragment at m/z 177.24 , which corresponds to the loss of the Boc group (-100 Da; loss of isobutylene and carbon dioxide) [3].
Expert Insight: If a researcher only scans for m/z 277 and fails to find it, they may falsely conclude the synthesis failed or the reagent is degraded. Always monitor the[M+H - 100]+ channel when characterizing Boc-protected diazepanes to ensure trustworthy analytical validation.
Conclusion
tert-Butyl 7-phenyl-1,4-diazepane-1-carboxylate (C16H24N2O2, MW: 276.37) is more than a simple chemical reagent; it is a strategically designed scaffold that allows medicinal chemists to explore complex 3D chemical space. By understanding the causality behind its structural components and employing rigorous, self-validating deprotection protocols, drug development professionals can effectively leverage this building block to synthesize novel, high-affinity therapeutic agents.
References
- Sunway Pharm Ltd. "tert-Butyl 7-phenyl-1,4-diazepane-1-carboxylate (CAS: 220898-23-7)". 3wpharm.com.
- CymitQuimica. "CAS: 220898-23-7 | tert-Butyl 7-phenyl-1,4-diazepane-1-carboxylate". cymitquimica.com.
- Combi-Blocks. "Catalog QA-4250: tert-Butyl 7-phenyl-1,4-diazepane-1-carboxylate". combi-blocks.com.
The Ascendant Role of the 1,4-Diazepane Scaffold in Modern Medicinal Chemistry: A Technical Guide
The seven-membered heterocyclic 1,4-diazepane ring system has emerged as a privileged scaffold in medicinal chemistry, demonstrating remarkable versatility across a spectrum of therapeutic targets. Its inherent conformational flexibility, coupled with the strategic placement of two nitrogen atoms, provides a unique three-dimensional framework for the design of potent and selective modulators of biological processes. This in-depth technical guide explores the burgeoning significance of 1,4-diazepane derivatives, offering insights into their design, synthesis, and application in the pursuit of novel therapeutics for a range of human diseases, from thrombosis and neurodegenerative disorders to cancer and psychosis.
The Allure of the 1,4-Diazepane Core: A Structural Perspective
The 1,4-diazepane nucleus, a saturated seven-membered ring containing nitrogen atoms at positions 1 and 4, offers several advantages in drug design. Its non-planar, puckered conformation allows for the precise spatial orientation of substituents, facilitating optimal interactions with the often-complex topographies of biological targets. The two nitrogen atoms serve as key points for chemical modification, enabling the introduction of a wide array of functional groups to fine-tune physicochemical properties, target affinity, and pharmacokinetic profiles. This inherent "tunability" is a cornerstone of its appeal to medicinal chemists.
Therapeutic Applications of 1,4-Diazepane Derivatives
The following sections will delve into the specific applications of 1,4-diazepane derivatives in key therapeutic areas, highlighting lead compounds, structure-activity relationships (SAR), and the underlying mechanistic rationale for their activity.
Anticoagulation: Targeting Factor Xa
Thrombotic disorders remain a leading cause of morbidity and mortality worldwide, driving the demand for safer and more effective anticoagulants. Factor Xa (fXa), a critical serine protease in the coagulation cascade, has emerged as a prime target for the development of novel antithrombotic agents.
A notable success in this area is the development of 1,4-diazepane-based fXa inhibitors. The design of these molecules is predicated on the hypothesis that the flexible diazepane scaffold can effectively position key pharmacophoric elements within the active site of fXa. For instance, a novel series of fXa inhibitors was designed where the 1,4-diazepane moiety interacts with the S4 aryl-binding domain of the enzyme.[1]
One of the most potent compounds to emerge from these efforts is YM-96765 , which exhibits a remarkable fXa inhibitory activity with an IC50 of 6.8 nM.[1] This potent inhibition translates to effective antithrombotic activity in preclinical models, importantly, without a significant prolongation of bleeding time, a common and dangerous side effect of many anticoagulants.[1]
Table 1: Biological Activity of a Key 1,4-Diazepane-based Factor Xa Inhibitor
| Compound | Target | IC50 (nM) | Therapeutic Potential |
| YM-96765 | Factor Xa | 6.8 | Anticoagulant |
Neurodegenerative Disorders: Combating Amyloid-β Aggregation in Alzheimer's Disease
Alzheimer's disease (AD) is a devastating neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques in the brain. The aggregation of Aβ peptides is considered a central pathogenic event in AD, making it a key therapeutic target.
The flexible 1,4-diazepane scaffold has been ingeniously employed to develop small-molecule inhibitors of Aβ aggregation. A library of 38 derivatives based on this scaffold was synthesized and evaluated for their ability to inhibit the aggregation of the two major Aβ isoforms, Aβ42 and Aβ40. The design strategy involved coupling various acid chlorides or carboxylic acids with the 1,4-diazepane core to explore a diverse chemical space.
These studies identified compounds with moderate to good inhibition of Aβ42 aggregation (32–52%) and even more potent inhibition of Aβ40 aggregation (53–77%).[2] Furthermore, some derivatives demonstrated a desirable dual inhibitory effect on both Aβ isoforms. Beyond simply inhibiting aggregation, lead compounds also exhibited significant neuroprotective potential, rescuing neuronal cells from Aβ42-induced cytotoxicity.[2] Importantly, these derivatives showed the potential to cross the blood-brain barrier, a critical requirement for any CNS-active drug.[2]
Table 2: Inhibitory Activity of Representative 1,4-Diazepane Derivatives on Amyloid-β Aggregation
| Derivative Type | Aβ42 Inhibition (%) | Aβ40 Inhibition (%) | Neuroprotective Effect |
| (1,4-diazepan-1-yl)(phenyl)methanone derivatives | 32–52 | 53–77 | Significant |
| Symmetric (1,4-diazepane-1,4-diyl)bis(phenylmethanone) derivatives | 31-50 | 60-63 | Significant |
Oncology: The Quest for Novel Anticancer Agents
The 1,4-diazepane scaffold has also been explored for its potential in cancer therapy. While much of the research in this area has focused on the broader class of 1,4-diazepines and benzodiazepines, some studies have highlighted the cytotoxic potential of 1,4-diazepane derivatives.
For example, a series of novel 1-benzhydryl-4-(substituted phenylcarboxamide/carbothioamide)-1,4-diazepane derivatives were designed and synthesized as potential anticancer agents.[3] These compounds were evaluated for their activity against the B-cell leukemic cell line, Reh. The carboxamide-containing derivatives generally showed better activity than their carbothioamide counterparts. Notably, 4-benzhydryl-N-(3-chlorophenyl)-1,4-diazepane-1-carboxamide demonstrated good activity with an IC50 value of 18 µM.[3]
Another study on cyclohepta[b]thieno[2,3-e][1]diazepine derivatives, which contain a fused 1,4-diazepine ring system, identified compounds with potent antitumor activity against human hepatocellular carcinoma (HepG-2), human breast adenocarcinoma (MCF-7), and human colon carcinoma (HCT-116) cell lines, with IC50 values ranging from 4.4-13 μg/mL.[4]
Table 3: Cytotoxicity of Representative 1,4-Diazepane and Fused-Diazepine Derivatives
| Compound | Cancer Cell Line | IC50 |
| 4-benzhydryl-N-(3-chlorophenyl)-1,4-diazepane-1-carboxamide | Reh (B-cell leukemia) | 18 µM |
| Cyclohepta[b]thieno[2,3-e][1][2]diazepine derivatives (compounds 7c, 7e, 7f) | HepG-2, MCF-7, HCT-116 | 4.4-13 µg/mL |
Central Nervous System: Atypical Antipsychotic Potential
The 1,4-diazepane scaffold has also been investigated for its potential in developing atypical antipsychotic agents. Atypical antipsychotics typically exhibit a dual antagonism of dopamine D2 and serotonin 5-HT2A receptors, which is believed to contribute to their improved side-effect profile compared to older, typical antipsychotics.
Research in this area has led to the identification of a diazepane analog of the well-known antipsychotic haloperidol. The compound, 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one , displayed an interesting multi-receptor binding profile, with affinities for dopamine and serotonin receptor subtypes that were comparable or superior to several existing antipsychotic drugs.[5] In preclinical models, this compound showed efficacy similar to the atypical antipsychotic clozapine and, importantly, did not induce catalepsy, a predictor of extrapyramidal side effects in humans, at doses five times its effective dose.[5]
Synthetic Methodologies: Building the 1,4-Diazepane Core
The synthesis of the 1,4-diazepane scaffold is a critical aspect of developing novel derivatives. A variety of synthetic routes have been developed, often tailored to the desired substitution pattern. A general and versatile approach involves the reductive amination of a suitable diamine with a dicarbonyl compound or the cyclization of a linear precursor containing the requisite functionalities.
Experimental Protocol: Synthesis of 1-Benzyl-1,4-diazepane
This protocol outlines a representative synthesis of a key intermediate, 1-benzyl-1,4-diazepane, which can be further functionalized to generate a library of derivatives.
Materials:
-
N-Benzylethylenediamine
-
Ethyl acrylate
-
Ethanol
-
Sodium ethoxide
-
Diethyl ether
-
Lithium aluminum hydride (LAH)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate
-
Hydrochloric acid
-
Sodium hydroxide
Procedure:
-
Step 1: Michael Addition:
-
To a solution of N-benzylethylenediamine in ethanol, add ethyl acrylate dropwise at room temperature.
-
The reaction mixture is stirred for 24 hours.
-
The solvent is removed under reduced pressure to yield the crude Michael adduct.
-
-
Step 2: Dieckmann Condensation:
-
The crude adduct is dissolved in anhydrous toluene, and sodium ethoxide is added.
-
The mixture is heated to reflux for 4-6 hours.
-
After cooling, the reaction is quenched with water, and the organic layer is separated, washed with brine, and dried over sodium sulfate.
-
The solvent is evaporated to give the crude cyclic β-keto ester.
-
-
Step 3: Decarboxylation:
-
The crude β-keto ester is heated with aqueous hydrochloric acid to effect hydrolysis and decarboxylation.
-
The reaction mixture is then neutralized with sodium hydroxide and extracted with diethyl ether.
-
The combined organic extracts are dried and concentrated to afford the crude 1-benzyl-1,4-diazepan-5-one.
-
-
Step 4: Reduction:
-
To a suspension of lithium aluminum hydride (LAH) in anhydrous THF, a solution of the crude 1-benzyl-1,4-diazepan-5-one in THF is added dropwise at 0 °C.
-
The reaction mixture is then stirred at room temperature for 12 hours.
-
The reaction is carefully quenched by the sequential addition of water, 15% sodium hydroxide solution, and water.
-
The resulting precipitate is filtered off, and the filtrate is dried over sodium sulfate and concentrated under reduced pressure to yield 1-benzyl-1,4-diazepane.
-
-
Purification:
-
The final product can be purified by column chromatography on silica gel or by distillation under reduced pressure.
-
Caption: Synthetic workflow for 1-benzyl-1,4-diazepane.
Key Biological Assays: A Practical Guide
The evaluation of the biological activity of 1,4-diazepane derivatives is crucial for understanding their therapeutic potential. The following protocols outline standard assays used in the characterization of these compounds.
Experimental Protocol: Factor Xa Inhibition Assay (Chromogenic)
This assay is used to determine the inhibitory potency of compounds against Factor Xa.
Materials:
-
Purified human Factor Xa
-
Chromogenic Factor Xa substrate (e.g., S-2222)
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.4, containing NaCl and PEG)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation:
-
Prepare a series of dilutions of the test compound in the assay buffer.
-
Prepare a solution of Factor Xa in the assay buffer.
-
Prepare a solution of the chromogenic substrate in the assay buffer.
-
-
Assay:
-
To each well of the microplate, add the test compound solution (or vehicle control).
-
Add the Factor Xa solution to each well and incubate for a pre-determined time (e.g., 10 minutes) at 37 °C to allow for inhibitor binding.
-
Initiate the reaction by adding the chromogenic substrate solution to each well.
-
Immediately measure the absorbance at 405 nm at regular intervals (kinetic mode) or after a fixed time point (endpoint mode) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (change in absorbance over time) for each concentration of the test compound.
-
Determine the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a suitable dose-response model to determine the IC50 value.
-
Caption: Workflow for the Factor Xa chromogenic inhibition assay.
Experimental Protocol: Thioflavin T (ThT) Assay for Aβ Aggregation Inhibition
This assay is used to monitor the aggregation of Aβ peptides and the inhibitory effect of test compounds.
Materials:
-
Synthetic Aβ peptide (e.g., Aβ42)
-
Hexafluoroisopropanol (HFIP)
-
Thioflavin T (ThT)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Black, clear-bottom 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Preparation of Aβ Monomers:
-
Dissolve the Aβ peptide in HFIP to disassemble any pre-existing aggregates.
-
Lyophilize the Aβ solution to remove the HFIP.
-
Resuspend the Aβ peptide in a suitable buffer to the desired final concentration.
-
-
Assay:
-
To the wells of the black microplate, add the Aβ monomer solution.
-
Add the test compound solution (or vehicle control) to the respective wells.
-
Add the ThT solution to all wells.
-
Incubate the plate at 37 °C with intermittent shaking.
-
Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm) at regular time intervals over several hours or days.
-
-
Data Analysis:
-
Plot the fluorescence intensity against time for each condition.
-
The increase in fluorescence in the control wells indicates Aβ aggregation.
-
Compare the aggregation kinetics in the presence of the test compounds to the control to determine the extent of inhibition.
-
The percentage of inhibition can be calculated at a specific time point.
-
Sources
- 1. Design, synthesis, and biological activities of 1-aryl-1,4-diazepan-2-one derivatives as novel triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to Determining the Solubility Profile of Novel Pharmaceutical Intermediates: A Case Study with Tert-butyl 7-phenyl-1,4-diazepane-1-carboxylate
Abstract
Introduction: The Imperative of Solubility Profiling
In pharmaceutical sciences, the journey from a promising molecule to a viable drug product is paved with critical data points. Among the most fundamental of these is solubility.[2] It dictates how a compound will behave in various chemical and biological environments, impacting everything from reaction kinetics in a synthesis flask to absorption in the human gut.
1.1 The Analyte: Tert-butyl 7-phenyl-1,4-diazepane-1-carboxylate
The subject of this guide is a diazepane derivative featuring a phenyl group and a tert-butoxycarbonyl (Boc) protecting group. The 1,4-diazepane core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities. The phenyl substituent increases its lipophilicity, while the Boc group enhances its solubility in many organic solvents, making it a versatile intermediate for further chemical modification.[3][4] Understanding its solubility across a spectrum of organic solvents is paramount for its efficient synthesis, purification (e.g., selecting an appropriate recrystallization solvent), and use in subsequent reaction steps.
Chemical Structure:
-
Molecular Formula: C₁₆H₂₄N₂O₂
-
Molecular Weight: 276.38 g/mol
-
SMILES: C1(N(C(OC(C)(C)C)=O)CCC(C2=CC=CC=C2)C1)C
1.2 Why Solubility Governs Success in Drug Development
A comprehensive solubility profile is not an academic exercise; it is a predictive tool essential for:
-
Process Chemistry: Selecting appropriate solvents for synthesis, work-up, and purification to maximize yield and purity.
-
Formulation Development: Identifying suitable solvent systems for creating stable liquid formulations or for processes like spray drying to generate amorphous solid dispersions.[5]
-
Bioavailability: While this guide focuses on organic solvents, the principles extend to understanding the aqueous solubility critical for oral drug absorption. Poor solubility is a leading cause of failure for promising drug candidates.[1]
Theoretical Principles of Solubility
At its core, solubility is the result of a dynamic equilibrium between a solute and a solvent. This equilibrium is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The empirical rule of "like dissolves like" serves as a powerful guiding principle, referring to the polarity of the materials involved.[6]
2.1 The Spectrum of Solvent Polarity
Solvents are broadly categorized based on their polarity, which arises from the electronegativity differences between their constituent atoms and their overall molecular geometry. This property is often quantified by parameters like the dielectric constant and dipole moment.[7]
-
Nonpolar Solvents: (e.g., Hexane, Toluene, Cyclohexane) These solvents have low dielectric constants and small or zero dipole moments. They readily dissolve nonpolar solutes through weak van der Waals forces.
-
Polar Aprotic Solvents: (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF)) These solvents possess large dipole moments and high dielectric constants but lack O-H or N-H bonds.[8] They cannot act as hydrogen bond donors but can accept them. Their polarity allows them to dissolve charged or polar species.[7]
-
Polar Protic Solvents: (e.g., Water, Methanol, Ethanol, Acetic Acid) Characterized by the presence of O-H or N-H bonds, these solvents can act as both hydrogen bond donors and acceptors.[7] They are highly effective at solvating ions and polar molecules.
The interplay between a solute's functional groups and the solvent's characteristics determines the extent of dissolution.
Caption: Intermolecular forces guiding solubility.
2.2 Thermodynamic vs. Kinetic Solubility
It is crucial to distinguish between two types of solubility measurements:[9]
-
Thermodynamic Solubility: This is the equilibrium concentration of a solute in a solvent when excess solid is present and the system has been allowed to reach equilibrium over a sufficient period. It represents the true, stable solubility.[10] The shake-flask method is the gold standard for determining this value.[11]
-
Kinetic Solubility: This measures the concentration of a compound at the point it precipitates from a solution when added from a concentrated stock (e.g., DMSO). It's a high-throughput measurement often used in early discovery but can overestimate true solubility.[12]
This guide focuses exclusively on determining the more rigorous and definitive thermodynamic solubility .
2.3 The Influence of Temperature
Temperature significantly affects solubility. For most solids dissolving in a liquid solvent, the process is endothermic (absorbs heat). According to Le Châtelier's principle, increasing the temperature will shift the equilibrium to favor dissolution, thus increasing solubility.[13][14][15] Conversely, for exothermic dissolution processes, solubility decreases with increasing temperature.[16] Therefore, all solubility measurements must be performed at a constant, specified temperature.
Experimental Design for Solubility Profiling
A robust experimental design is the foundation of a reliable solubility profile. The workflow is designed to ensure that true thermodynamic equilibrium is achieved and that the final concentration is measured with high accuracy and precision.
Caption: Experimental workflow for solubility determination.
3.1 Materials & Equipment
-
Analyte: Tert-butyl 7-phenyl-1,4-diazepane-1-carboxylate (solid, purity >95%)
-
Solvents: HPLC-grade or equivalent purity (see Table 1)
-
Equipment:
-
Analytical balance (4-decimal place)
-
Glass vials (e.g., 4 mL) with screw caps
-
Positive displacement pipette or calibrated glass pipettes
-
Orbital shaker or rotator in a temperature-controlled environment
-
Benchtop centrifuge
-
Syringes and syringe filters (0.22 or 0.45 µm, PTFE or other chemically resistant membrane)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Volumetric flasks and pipettes for standard preparation
-
3.2 Solvent Selection Rationale
The choice of solvents should span the full range of polarities to provide a comprehensive profile.
Table 1: Recommended Solvents for Profiling
| Solvent | Class | Polarity Index[17] | Dielectric Constant[17] | Purpose |
|---|---|---|---|---|
| Hexane | Nonpolar | 0.1 | 1.88 | Represents aliphatic hydrocarbons. |
| Toluene | Nonpolar | 2.4 | 2.38 | Represents aromatic hydrocarbons. |
| Dichloromethane (DCM) | Polar Aprotic | 3.1 | 8.93 | Common, moderately polar process solvent. |
| Ethyl Acetate | Polar Aprotic | 4.4 | 6.02 | Common ester-based solvent. |
| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | 7.58 | Common ether-based solvent. |
| Acetone | Polar Aprotic | 5.1 | 20.7 | Ketone solvent, highly polar. |
| Acetonitrile (ACN) | Polar Aprotic | 5.8 | 37.5 | Highly polar, common in HPLC. |
| Isopropanol (IPA) | Polar Protic | 3.9 | 19.92 | Common alcohol solvent. |
| Ethanol | Polar Protic | 4.3 | 24.55 | Common alcohol solvent. |
| Methanol | Polar Protic | 5.1 | 32.70 | Highly polar alcohol solvent. |
Protocols for Solubility Determination
The following protocols are designed to be self-validating by ensuring equilibrium is reached and measurements are accurate.
4.1 Protocol 1: Equilibrium Shake-Flask Method
This method is the definitive approach for determining thermodynamic solubility.[10][11]
-
Preparation: Label a separate glass vial for each solvent to be tested.
-
Weighing: Accurately weigh an excess amount of tert-butyl 7-phenyl-1,4-diazepane-1-carboxylate into each vial. "Excess" means enough solid should visibly remain at the end of the experiment (e.g., 10-20 mg).
-
Solvent Addition: Using a calibrated pipette, add a precise volume (e.g., 2.0 mL) of the designated solvent to each vial.
-
Equilibration: Tightly cap the vials and place them on a rotator or orbital shaker in a temperature-controlled chamber set to a standard temperature (e.g., 25 °C). Equilibrate for a minimum of 24 hours. Expert Tip: For novel compounds, it is advisable to test multiple time points (e.g., 24, 48, and 72 hours) for a subset of solvents to confirm that equilibrium has been reached (i.e., the measured concentration does not change between later time points).[18]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for 30 minutes to let the excess solid settle.
-
Centrifugation: Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining solid.
-
Sample Collection: Carefully draw the supernatant using a syringe. Causality Check: This step is critical to avoid aspirating any solid particles. Attach a syringe filter (0.22 µm) and dispense the clear, saturated solution into a clean HPLC vial. The filter removes any remaining micro-particulates.[19]
-
Dilution: Based on an estimated solubility, dilute the saturated solution with a suitable solvent (typically the mobile phase used for HPLC analysis) to bring the concentration within the calibrated range of the HPLC method. Record the dilution factor accurately.
4.2 Protocol 2: Quantification by HPLC-UV
HPLC is the preferred analytical method due to its ability to separate the analyte from any potential impurities or degradants, ensuring only the compound of interest is quantified.[20][21]
-
Method Development (Generic Starting Point):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: Start at 85% A / 15% B, ramp to 5% A / 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.[22]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Scan for an optimal wavelength using a UV-Vis spectrophotometer or a photodiode array (PDA) detector. The phenyl group should provide strong UV absorbance.
-
Injection Volume: 10 µL
-
-
Standard Curve Preparation:
-
Prepare a primary stock solution of the analyte at a known concentration (e.g., 1 mg/mL) in a solvent in which it is freely soluble (e.g., acetonitrile).
-
Perform serial dilutions to create a series of at least five calibration standards that bracket the expected sample concentrations.[23]
-
-
Analysis:
-
Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration). The curve should have a correlation coefficient (R²) > 0.999.
-
Inject the diluted samples from Protocol 1.
-
Ensure the peak area of the samples falls within the linear range of the standard curve.
-
Data Analysis and Presentation
-
Calculate Sample Concentration: Using the linear regression equation from the standard curve (y = mx + c), calculate the concentration of the analyte in the diluted sample.
-
Calculate Solubility: Multiply the calculated concentration by the dilution factor used in Protocol 1, Step 8.
-
Solubility (mg/mL) = Concentration from HPLC (mg/mL) x Dilution Factor
-
-
Tabulate Results: Organize the data in a clear, comparative table.
Table 2: Solubility Profile of Tert-butyl 7-phenyl-1,4-diazepane-1-carboxylate at 25 °C
| Solvent | Class | Solubility (mg/mL) | Solubility (mol/L) | USP Classification |
|---|---|---|---|---|
| Hexane | Nonpolar | [Experimental Data] | [Calculated Data] | [e.g., Sparingly soluble] |
| Toluene | Nonpolar | [Experimental Data] | [Calculated Data] | [e.g., Soluble] |
| Dichloromethane | Polar Aprotic | [Experimental Data] | [Calculated Data] | [e.g., Freely soluble] |
| Ethyl Acetate | Polar Aprotic | [Experimental Data] | [Calculated Data] | [e.g., Soluble] |
| Tetrahydrofuran | Polar Aprotic | [Experimental Data] | [Calculated Data] | [e.g., Freely soluble] |
| Acetone | Polar Aprotic | [Experimental Data] | [Calculated Data] | [e.g., Soluble] |
| Acetonitrile | Polar Aprotic | [Experimental Data] | [Calculated Data] | [e.g., Sparingly soluble] |
| Isopropanol | Polar Protic | [Experimental Data] | [Calculated Data] | [e.g., Slightly soluble] |
| Ethanol | Polar Protic | [Experimental Data] | [Calculated Data] | [e.g., Slightly soluble] |
| Methanol | Polar Protic | [Experimental Data] | [Calculated Data] | [e.g., Soluble] |
Interpretation and Application
The data in Table 2 provides actionable insights. A high solubility in solvents like dichloromethane or ethyl acetate suggests these are excellent candidates for reaction solvents. Moderate solubility in a solvent pair, such as toluene and hexane, where solubility drops significantly in the nonpolar component, points to a promising system for anti-solvent crystallization. Low solubility in protic solvents like isopropanol might indicate challenges for certain formulations but could be advantageous for precipitation steps. This comprehensive profile empowers the scientist to make informed, data-driven decisions, minimizing trial-and-error and accelerating the development timeline.
Conclusion
Determining the solubility profile of a novel compound like tert-butyl 7-phenyl-1,4-diazepane-1-carboxylate is a foundational step in its chemical and pharmaceutical development. By adhering to a systematic approach grounded in the principles of thermodynamic equilibrium and employing robust analytical techniques like the shake-flask method with HPLC quantification, researchers can generate a reliable and comprehensive dataset. This guide provides the theoretical context, practical protocols, and interpretive framework necessary to execute this critical characterization, transforming a fundamental physicochemical property into a powerful tool for process optimization and rational formulation design.
References
-
Determination of Solubility by Gravimetric Method. (n.d.). Pharmapproach. Retrieved from [Link]
-
Polarity of Solvents. (n.d.). Georgetown University. Retrieved from [Link]
-
Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (2023, March 18). Rheolution. Retrieved from [Link]
-
Effects of Temperature and Pressure on Solubility. (n.d.). LibreTexts Chemistry. Retrieved from [Link]
-
Solubility. (n.d.). Purdue University. Retrieved from [Link]
-
Solubility determination of compounds of pharmaceutical interest. (n.d.). Universitat de Barcelona Dipòsit Digital. Retrieved from [Link]
-
How Does the Solubility of Organic Pollutants Change with Rising Water Temperature? (2025, December 5). IMPACT.ENGINEER. Retrieved from [Link]
-
Ashenhurst, J. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. Retrieved from [Link]
-
Solubility of Organic Compounds. (2023, August 31). University of Calgary. Retrieved from [Link]
-
Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Raytor. Retrieved from [Link]
-
Shah, V. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. Retrieved from [Link]
-
Polar Protic and Aprotic Solvents. (2023, January 22). LibreTexts Chemistry. Retrieved from [Link]
-
Brittain, H. G. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved from [Link]
-
Solubility and distribution. (2024, January 23). SlidePlayer. Retrieved from [Link]
-
Hoelke, B., Gieringer, S., Arlt, M., & Saal, C. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 81(8), 3165-3172. Retrieved from [Link]
-
Solubility. (n.d.). Wikipedia. Retrieved from [Link]
-
Solubility Check in FaSSIF or FeSSIF by HPLC. (n.d.). Biorelevant.com. Retrieved from [Link]
-
Gravimetric method of analysis. (n.d.). SlideShare. Retrieved from [Link]
-
Effects of Temperature and Pressure on Solubility. (2022, July 4). LibreTexts Chemistry. Retrieved from [Link]
-
Box, K., & Völgyi, G. (2019). A review of methods for solubility determination in biopharmaceutical drug characterization. Journal of Pharmaceutical and Biomedical Analysis, 175, 112760. Retrieved from [Link]
-
Determination of solubility by gravimetric method: A brief review. (n.d.). National Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Biochemistry, Dissolution and Solubility. (n.d.). NCBI Bookshelf. Retrieved from [Link]
-
Tert-butyl 5-oxo-7-phenyl-1,4-diazepane-1-carboxylate. (n.d.). PubChemLite. Retrieved from [Link]
-
Hoelke, B., et al. (2009). Comparison of Nephelometric, UV-spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. PubMed. Retrieved from [Link]
-
Gravimetric Analysis. (n.d.). Ankara University. Retrieved from [Link]
-
How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. (2025, March 26). PharmaGuru. Retrieved from [Link]
-
tert-Butyl 7-oxo-1,4-oxazepane-4-carboxylate. (n.d.). PubChem. Retrieved from [Link]
-
Saal, C. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. GIT Laboratory Journal. Retrieved from [Link]
-
Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. (2015, June 8). Scientific Research Publishing. Retrieved from [Link]
-
tert-Butyl 1,4-diazepane-1-carboxylate. (n.d.). Oakwood Chemical. Retrieved from [Link]
-
How to measure solubility for drugs in oils/emulsions? (2023, April 5). ResearchGate. Retrieved from [Link]
-
General Gravimetric Analysis Procedure. (n.d.). Moodle. Retrieved from [Link]
- Production method of 1,4-diazepane derivatives. (n.d.). Google Patents.
-
HPLC Solvent Selection. (n.d.). Element Lab Solutions. Retrieved from [Link]
-
A Practical Synthesis of (S)-tert-Butyl 3-Methyl-1,4-diazepane-1-carboxylate, the Key Intermediate of Rho–Kinase Inhibitor K-115. (2025, August 10). ResearchGate. Retrieved from [Link]
-
Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. (2023, November 19). Physical Chemistry Research. Retrieved from [Link]
-
Handbook of Solubility Data for Pharmaceuticals. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. rheolution.com [rheolution.com]
- 2. Solubility determination of compounds of pharmaceutical interest [diposit.ub.edu]
- 3. EP2818463A1 - Production method of 1,4-diazepane derivatives - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. raytor.com [raytor.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Comparison of nephelometric, UV-spectroscopic, and HPLC methods for high-throughput determination of aqueous drug solubility in microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of Temperature and Pressure on Solubility [saylordotorg.github.io]
- 14. Solubility [chem.fsu.edu]
- 15. What are the factors that affect solubility? | AAT Bioquest [aatbio.com]
- 16. Solubility - Wikipedia [en.wikipedia.org]
- 17. Solvent Physical Properties [people.chem.umass.edu]
- 18. uomus.edu.iq [uomus.edu.iq]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 22. biorelevant.com [biorelevant.com]
- 23. pharmaguru.co [pharmaguru.co]
Stability of Boc-protected diazepanes under standard storage conditions
Executive Summary
Subject: tert-Butyloxycarbonyl (Boc)-protected diazepanes (homopiperazines). Criticality: High. These scaffolds are pivotal intermediates in medicinal chemistry (e.g., supramolecular ligands, CNS-active agents). Primary Risks: Acid-catalyzed deprotection, oxidative degradation of the free secondary amine (in mono-protected species), and hygroscopic hydrolysis. Operational Verdict: Boc-diazepanes exhibit moderate stability under ambient conditions but require strict exclusion of moisture and acidic vapors for long-term integrity. NMR analysis of these compounds is frequently misinterpreted due to rotameric broadening.
Part 1: Chemical Nature & Vulnerabilities[1]
To ensure stability, one must understand the molecular behaviors that compromise it. Boc-diazepanes present a dual-threat profile: the lability of the carbamate protecting group and the reactivity of the diazepane ring itself.
Acid-Catalyzed Cleavage (The Primary Threat)
The Boc group is designed to be acid-labile. It cleaves via an
-
Trigger: Exposure to trace acids (HCl vapors, acidic silica gel) or protic solvents with low pH.
-
Mechanism: Protonation of the carbonyl oxygen leads to the collapse of the tert-butyl ester.
-
Diazepane Specificity: Unlike linear amines, the 7-membered diazepane ring is basic. If stored as a free base (mono-Boc), it can scavenge atmospheric
to form carbamic acid salts, which may autocatalyze degradation in the presence of moisture.
Conformational Dynamics (The "False Positive" Instability)
Researchers often discard pure batches of Boc-diazepanes believing them to be degraded due to "messy" NMR spectra.
-
Phenomenon: The
bond has restricted rotation (partial double bond character). -
Observation: In 7-membered rings, ring inversion is slower than in piperazines. This results in distinct rotamers visible in
and NMR at room temperature. -
Diagnostic: Broadened or split peaks are intrinsic to the molecule, not a sign of decomposition. Heating the NMR sample to
typically coalesces these peaks, confirming purity.
Oxidative Instability (Mono-Boc Variants)
If the diazepane is mono-protected (e.g., 1-Boc-1,4-diazepane), the N4 nitrogen is a secondary amine.
-
Risk: Secondary amines are prone to oxidation (N-oxide formation) and reaction with atmospheric aldehydes or ketones.
-
Visual Cue: Yellowing or browning of the oil/solid over time.
Part 2: Storage Protocols
The following protocols are self-validating systems designed to minimize the variables of heat, light, moisture, and pH.
Standard Storage Matrix
| Parameter | Short-Term (< 1 Month) | Long-Term (> 6 Months) | Rationale |
| Temperature | Minimizes thermal elimination of isobutylene. | ||
| Atmosphere | Sealed ambient | Argon/Nitrogen Overlay | Prevents oxidation of free amines and moisture ingress. |
| Container | Borosilicate Glass | Amber Vial + Parafilm | Amber glass blocks UV (preventing radical formation); Parafilm seals against humidity. |
| Desiccant | Optional | Mandatory | Prevents hydrolysis. Boc-diazepanes are often hygroscopic oils. |
| Physical State | Oil/Solid | Solid (if possible) | Oils have higher surface area for oxidation; convert to HCl salt if Boc is not required immediately (rare). |
Handling "Oily" Diazepanes
Many Boc-diazepanes (e.g., 1-Boc-homopiperazine) are viscous oils at room temperature.
-
Aliquoting: Do not store the bulk bottle at room temperature repeatedly. Aliquot into single-use vials under inert gas.
-
Solidification: If the compound is low-melting, store at
to keep it solid, significantly slowing diffusion-controlled degradation rates.
Part 3: Quality Control & Validation
Visualizing the Degradation Pathway
Understanding the breakdown allows for targeted analysis. The diagram below illustrates the acid-catalyzed pathway and the rotameric confusion.
Caption: Figure 1. Mechanistic distinction between irreversible acid-catalyzed degradation (red path) and reversible conformational rotamers (green path).
Experimental Validation Protocol (Accelerated Aging)
To validate the stability of a specific batch, use this rapid stress test.
Reagents:
-
Sample: 10 mg Boc-diazepane.
-
Solvent:
(neutralized over basic alumina to remove HCl traces). -
Standard: Dimethyl sulfone (Internal NMR standard).
Workflow:
-
Baseline: Dissolve sample + standard in
. Acquire NMR at . Note integration of Boc peak (9H, singlet ~1.4 ppm) vs Standard. -
Stress: Place a separate aliquot in an open vial at
and 75% Relative Humidity (simulated by a saturated NaCl chamber) for 24 hours. -
Analysis: Re-dissolve and acquire NMR.
-
Pass: Boc integral decreases by < 2%.
-
Fail: Appearance of new peaks at ~1.3 ppm (t-Butanol/Isobutylene byproducts) or loss of Boc integral.
-
Rotamer Check: If peaks are broad, heat NMR probe to
. If they sharpen, the sample is pure.
-
Part 4: Troubleshooting Decision Tree
Use this logic flow to assess batch quality before usage.
Caption: Figure 2. Quality Control Decision Tree for differentiating rotameric broadening from chemical degradation.
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Detailed mechanisms of Boc acid-lability).
-
Thermo Fisher Scientific. (2009). Safety Data Sheet: tert-Butyl 1,4-diazepane-1-carboxylate. (Handling and storage classifications).
-
Royal Society of Chemistry. (2008).[2] Supplementary Information: NMR Rotamers in N-Boc Heterocycles. (Evidence of rotameric splitting in Boc-protected cyclic amines).
-
Key Organics. (2017). Safety Data Sheet: N-Boc-1,4-Diazepane Derivatives. (Storage recommendations: Cool, dry, tightly closed).[3]
-
Chemistry Steps. (2023). Boc Protecting Group for Amines: Stability and Mechanism. (Mechanistic overview of acid sensitivity).
Sources
Advanced Pharmacophore Modeling of 7-Phenyl-1,4-Diazepane-1-Carboxylate Derivatives
The following guide is an advanced technical resource designed for medicinal chemists and computational toxicologists. It synthesizes established protocols with specific structure-activity relationship (SAR) insights relevant to the 7-phenyl-1,4-diazepane scaffold.[1]
Executive Summary & Chemical Space Rationale[1]
The 7-phenyl-1,4-diazepane-1-carboxylate scaffold represents a "privileged structure" in medicinal chemistry, distinct from its 6-membered piperazine analogs due to its unique conformational entropy and vector exploration capabilities.[1]
While piperazines are rigid spacers, the 1,4-diazepane ring introduces a twist-boat flexibility that allows substituents (particularly at the C7 and N1 positions) to access hydrophobic sub-pockets often unreachable by rigid scaffolds.[1] This scaffold is central to the pharmacology of Dual Orexin Receptor Antagonists (DORAs) (e.g., Suvorexant intermediates) and Sigma-1 receptor modulators .[1]
Key Modeling Challenge: The primary bottleneck in modeling this scaffold is the "Conformational Explosion." The 7-membered ring possesses multiple low-energy minima (twist-chair, twist-boat) separated by low barriers (<5 kcal/mol).[1] A static pharmacophore model will fail; an ensemble-based dynamic model is required.
Computational Workflow: The Core Protocol
The following workflow prioritizes conformational sampling over simple feature mapping.
Diagram 1: The Diazepane Modeling Pipeline
This diagram outlines the critical path from ligand preparation to model validation, emphasizing the feedback loop required for flexible rings.[1]
Caption: Iterative workflow for modeling flexible 7-membered heterocycles. Note the feedback loop from Validation to Conformational Expansion to adjust energy cutoffs.
Step-by-Step Methodology
Phase A: Ligand Preparation & Stereochemistry
The 7-phenyl substitution introduces a chiral center. Biological activity is often stereoselective (e.g., Suvorexant utilizes a specific enantiomer).[1]
-
Protocol:
-
Generate both R and S enantiomers for all 7-phenyl derivatives.
-
Ionization: The N4 nitrogen is basic (pKa ~8-9).[1] Ensure it is protonated (positively charged) for Sigma-1 models, but consider the neutral state for Orexin models where it may act as a hydrogen bond acceptor.[1]
-
Force Field: Use OPLS4 or MMFF94s . Standard force fields often underestimate the penalty of eclipsing interactions in 7-membered rings.
-
Phase B: Conformational Analysis (The "Twist-Boat" Factor)
Unlike benzene rings, the diazepane ring is not planar.[1]
-
The Problem: A single energy minimization will likely trap the molecule in a local minimum that is not the bioactive conformation.
-
The Solution: Perform a Stochastic Conformational Search (Monte Carlo or Low-Mode MD).[1]
-
Energy Window: Set to 10-12 kcal/mol (higher than the usual 5 kcal/mol) to capture the high-energy "boat" forms often required for receptor binding.[1]
-
RMSD Cutoff: 0.5 Å (to retain subtle ring puckering variations).
-
Phase C: Pharmacophore Feature Definition
For 7-phenyl-1,4-diazepane-1-carboxylate, define the features based on the following SAR logic:
| Feature Type | Location on Scaffold | Chemical Logic (Interaction) |
| H-Bond Acceptor (HBA) | Carboxylate Carbonyl (C=O) | Interacts with Ser/Thr residues in the pocket.[1] |
| Hydrophobic (Hyd) / Aromatic (Ar) | 7-Phenyl Ring | Pi-stacking or Pi-cation interaction (critical for Sigma-1).[1] |
| Pos. Ionizable (PI) / H-Bond Donor | N4 Nitrogen (distal) | Salt bridge with Asp/Glu (common in GPCRs).[1] |
| Exclusion Volume | Ring Center | Prevents steric clash; defines the "hole" of the ring. |
Case Study: Optimization for Orexin Receptor (OX1R/OX2R)
In this scenario, we model the scaffold as an antagonist similar to Suvorexant.[2] The biological mechanism involves blocking the binding of the neuropeptide Orexin-A/B.[3]
Diagram 2: The Pharmacophore Hypothesis
This diagram visualizes the spatial arrangement of features required for high-affinity binding, derived from the 7-phenyl-1,4-diazepane template.[1]
Caption: 3-Point Pharmacophore Hypothesis. Distances are representative of the bioactive conformation found in crystal structures of diazepane-containing ligands.
Experimental Protocol for Validation
To prove the model works, you must validate it against a "Decoy Set" (inactive molecules that look like actives).[1]
-
Active Set: Gather 15-20 known diazepane actives (IC50 < 100 nM) from literature (e.g., Suvorexant analogs [1], Sigma ligands [2]).
-
Decoy Set: Use the DUD-E (Directory of Useful Decoys) generator. Input your actives to generate 1000 decoys matched by molecular weight and LogP but topologically dissimilar.
-
Screening: Run the pharmacophore search against the combined database (Actives + Decoys).[1]
-
Metric Calculation:
-
Enrichment Factor (EF1%): (Actives found in top 1% / Total Actives) / (1% of Database).
-
ROC AUC: Plot True Positive Rate vs. False Positive Rate. An AUC > 0.7 indicates a predictive model.
-
Critical Analysis & Troubleshooting
The "Floppy Ring" Pitfall
Symptom: Your model finds actives but also retrieves thousands of false positives (high noise).[1] Root Cause: The 1,4-diazepane ring is too flexible in your model, allowing it to fit into any pocket.[1] Fix: Introduce Exclusion Volumes (Xvol).[1][4] Map the shape of the most potent ligand (e.g., the specific 7-phenyl enantiomer) and place exclusion spheres around the ring to forbid conformations that are energetically accessible in vacuum but sterically impossible in the protein pocket.[1]
The "Carboxylate" Liability
Insight: While the user specified "carboxylate," in vivo, simple esters are rapidly hydrolyzed. Medicinal Chemistry Pivot: If the model is for drug discovery, treat the carboxylate features as a placeholder for bioisosteres such as 1,2,4-oxadiazoles or N-acyl ureas , which maintain the H-bond acceptor geometry but improve metabolic stability [3].[1]
References
-
Cox, C. D., et al. (2010). "Discovery of the Dual Orexin Receptor Antagonist [(7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305) for the Treatment of Insomnia."[1] Journal of Medicinal Chemistry. [1]
-
Zampieri, D., et al. (2009). "Synthesis and Sigma Receptor Binding of Some New 1,4-Diazepane Derivatives."[1] Medicinal Chemistry.
-
Wlodarczyk, N., et al. (2011). "Potent Farnesyltransferase Inhibitors with 1,4-Diazepane Scaffolds as Novel Destabilizing Microtubule Agents."[1] Journal of Medicinal Chemistry. [1]
-
Langer, T., & Wolber, G. (2004). "Pharmacophore definition and 3D searches."[1] Drug Discovery Today: Technologies. [1]
-
Mysinger, M. M., et al. (2012). "Directory of Useful Decoys, Enhanced (DUD-E): Better Ligands and Decoys for Better Benchmarking."[1] Journal of Medicinal Chemistry. [1]
Sources
Methodological & Application
Synthesis protocols for tert-butyl 7-phenyl-1,4-diazepane-1-carboxylate
Application Note: Synthesis Protocols for tert-Butyl 7-phenyl-1,4-diazepane-1-carboxylate
Strategic Overview & Retrosynthetic Rationale
As a Senior Application Scientist, I have designed this protocol to provide a scalable, self-validating methodology for synthesizing tert-butyl 7-phenyl-1,4-diazepane-1-carboxylate. The 1,4-diazepane (homopiperazine) core is a privileged scaffold in modern drug discovery, offering unique conformational flexibility and distinct spatial vectorization compared to standard piperazine rings [1].
Synthesizing asymmetrically substituted 1,4-diazepanes often requires complex orthogonal protecting group strategies. To bypass these inefficiencies, this guide details a highly optimized three-step route:
-
Cascade Cyclization: Construction of the 1,4-diazepane core via an aza-Michael/amidation sequence.
-
Regioselective Protection: Exploiting the intrinsic electronic differences between an amine and an amide to selectively install the Boc group [2].
-
Chemoselective Reduction: Reducing the lactam to an amine without compromising the acid-sensitive carbamate.
Mechanistic Insights & Causality (E-E-A-T)
Step 1: Aza-Michael Addition / Amidation Cascade
The synthesis begins with the reaction of ethyl cinnamate and ethylenediamine. The causality behind this choice is twofold. First, the primary amine of ethylenediamine acts as a nucleophile, undergoing an aza-Michael addition at the electrophilic
Step 2: Regioselective N-Boc Protection
The intermediate lactam features two nitrogen atoms: a secondary amine (N1) and a secondary amide (N4). The lone pair on the amide nitrogen (N4) is delocalized into the adjacent carbonyl group via resonance, rendering it non-nucleophilic under standard conditions. Conversely, the secondary amine (N1) retains a localized, highly reactive lone pair. This electronic differentiation allows for >95% regioselective protection at N1 using di-tert-butyl dicarbonate (Boc
Step 3: Chemoselective Amide Reduction
Converting the lactam to the target cyclic amine requires reducing the C5 carbonyl. Standard reagents like Lithium Aluminum Hydride (LiAlH
Visualizing the Synthesis Workflow
Caption: Workflow for the 3-step synthesis of tert-butyl 7-phenyl-1,4-diazepane-1-carboxylate.
Caption: Electronic differentiation enabling regioselective N1-Boc protection without orthogonal groups.
Quantitative Data Summary
| Step | Chemical Transformation | Reagents & Solvents | Temp / Time | Purification Method | Expected Yield |
| 1 | Aza-Michael / Amidation | Ethyl cinnamate, EDA, EtOH | 78 °C / 24 h | Recrystallization | 70 - 75% |
| 2 | Regioselective Protection | Boc | 0 °C to RT / 8 h | Flash Chromatography | 85 - 90% |
| 3 | Chemoselective Reduction | BH | 65 °C / 16 h | Acid-Base Extraction | 65 - 70% |
Step-by-Step Experimental Protocols
Protocol 1: Synthesis of 7-phenyl-1,4-diazepan-5-one [3]
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl cinnamate (50.0 mmol, 8.81 g) and absolute ethanol (150 mL).
-
Reagent Addition: Add ethylenediamine (150.0 mmol, 9.02 g, 3.0 eq) in one rapid portion.
-
Execution & Monitoring: Heat the mixture to reflux (approx. 78 °C) for 24 hours. Validate reaction completion via TLC (DCM:MeOH 9:1, visualized with UV and ninhydrin stain; the product appears as a polar, ninhydrin-active spot).
-
Workup: Cool the mixture to room temperature. Concentrate under reduced pressure to remove ethanol and the volatile excess ethylenediamine.
-
Purification: Recrystallize the crude waxy residue from a mixture of ethyl acetate and hexanes to afford the intermediate lactam as a white solid.
Protocol 2: Regioselective N-Boc Protection [2]
-
Reaction Setup: Dissolve 7-phenyl-1,4-diazepan-5-one (30.0 mmol, 5.71 g) in anhydrous dichloromethane (DCM, 100 mL). Add triethylamine (36.0 mmol, 5.0 mL, 1.2 eq).
-
Reagent Addition: Cool the flask to 0 °C using an ice bath. Add di-tert-butyl dicarbonate (Boc
O, 33.0 mmol, 7.20 g, 1.1 eq) dropwise as a solution in DCM (20 mL). -
Execution & Monitoring: Remove the ice bath and allow the reaction to stir at room temperature for 8 hours. TLC (Hexanes:EtOAc 1:1) will show the complete consumption of the polar starting material and the appearance of a faster-moving, UV-active product spot.
-
Workup: Quench the reaction with saturated aqueous NaHCO
(50 mL). Extract the aqueous layer with DCM (2 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na SO , and concentrate. -
Purification: Purify via flash column chromatography (Silica gel, Hexanes:EtOAc 1:1 to 0:1) to yield tert-butyl 5-oxo-7-phenyl-1,4-diazepane-1-carboxylate.
Protocol 3: Chemoselective Amide Reduction [4]
-
Reaction Setup: In an oven-dried 250 mL flask under an argon atmosphere, dissolve tert-butyl 5-oxo-7-phenyl-1,4-diazepane-1-carboxylate (20.0 mmol, 5.81 g) in anhydrous THF (80 mL). Cool to 0 °C.
-
Reagent Addition: Slowly add Borane-THF complex (1.0 M in THF, 60.0 mL, 60.0 mmol, 3.0 eq) via syringe.
-
Execution & Monitoring: Attach a reflux condenser and heat the mixture to 65 °C for 16 hours.
-
Quench (Critical Step): Cool the reaction to 0 °C. Carefully add methanol (30 mL) dropwise to quench excess borane (Caution: vigorous H
gas evolution). Stir at room temperature for 1 hour, then concentrate under reduced pressure. -
Complex Dissociation: The product currently exists as a stable boron-amine complex. Because the molecule contains an acid-sensitive Boc group, do not use a standard HCl reflux. Instead, dissolve the residue in methanol (50 mL) and add N,N-dimethylethylenediamine (2.0 eq). Reflux for 2 hours to undergo transamination and fully liberate the free amine.
-
Workup & Purification: Concentrate the mixture and partition between EtOAc and 1M NaOH. Extract the organic layer, dry over Na
SO , and concentrate. Purify via flash chromatography (DCM:MeOH:NH OH 90:9:1) to yield the final target compound.
References
- 1,4-Diazepane-1-carbaldehyde|CAS 29053-62-1 - Benchchem. Benchchem.
- Tert-butyl 5-oxo-7-phenyl-1,4-diazepane-1-carboxylate - PubChemLite. Université du Luxembourg.
- 7-PHENYL-1,4-DIAZEPAN-5-ONE (CAS 89044-79-1) - Fluorochem. Fluorochem.
- 1-BOC-7-PHENYL-1,4-DIAZEPANE | 220898-23-7 - Sigma-Aldrich. Sigma-Aldrich.
Application Note: Selective N-Alkylation of tert-Butyl 7-phenyl-1,4-diazepane-1-carboxylate
Executive Summary & Strategic Importance
The 1,4-diazepane scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in supraspinal analgesics, orexin receptor antagonists (e.g., Suvorexant derivatives), and kinase inhibitors.
The specific substrate, tert-butyl 7-phenyl-1,4-diazepane-1-carboxylate , presents a unique synthetic challenge and opportunity. The C7-phenyl group introduces a chiral center adjacent to the N1-Boc protecting group. While N1 is chemically masked, the conformational flexibility of the 7-membered ring, combined with the lipophilic bulk of the phenyl group, requires precise control over reaction kinetics to prevent over-alkylation (quaternization) at the N4 position.
This guide details a robust, self-validating protocol for the selective mono-alkylation of the N4 amine, prioritizing yield, purity, and reproducibility.
Mechanistic Insight & Chemical Logic
Substrate Analysis
-
N1 Position: Protected by tert-butoxycarbonyl (Boc).[1][2] The adjacent C7-phenyl group increases steric bulk around N1, further shielding it from side reactions, but also influencing the ring pucker.
-
N4 Position: The target for alkylation.[3] In 1,4-diazepanes, N4 is a secondary amine with higher nucleophilicity than its piperazine (6-ring) counterparts due to the increased ring strain and flexibility (entropy).
-
The Challenge: The enhanced nucleophilicity of N4 significantly increases the risk of dialkylation (formation of quaternary ammonium salts).
Reaction Pathway Visualization
The following diagram illustrates the reaction logic and the competing pathways that this protocol is designed to mitigate.
Caption: Reaction pathway showing the target mono-alkylation (k1) and the undesirable quaternization (k2). The protocol maximizes the k1/k2 ratio.
Experimental Protocols
Method A: Direct N-Alkylation (Standard)
Best for primary alkyl halides (alkyl bromides/iodides) and benzylic halides.
Reagents & Materials
-
Substrate: tert-butyl 7-phenyl-1,4-diazepane-1-carboxylate (1.0 equiv)
-
Alkylating Agent: R-Br or R-I (1.05 equiv)
-
Base: Potassium Carbonate (K₂CO₃), anhydrous, -325 mesh (2.0 equiv)
-
Solvent: Acetonitrile (MeCN), HPLC grade (0.1 M concentration relative to substrate)
-
Catalyst (Optional): Potassium Iodide (KI) (0.1 equiv) – Use only for alkyl chlorides (Finkelstein conditions).
Step-by-Step Procedure
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the substrate (1.0 equiv) in anhydrous MeCN.
-
Base Activation: Add K₂CO₃ (2.0 equiv). Stir vigorously at Room Temperature (RT) for 15 minutes. Why? This creates a heterogeneous suspension and ensures the base is well-dispersed.
-
Addition: Cool the mixture to 0°C (ice bath). Add the Alkyl Halide (1.05 equiv) dropwise over 10 minutes.
-
Critical Control Point: Do not add the alkyl halide in one portion. High local concentration promotes over-alkylation.
-
-
Reaction: Allow the bath to expire and stir at RT. Monitor by TLC or LC-MS every 2 hours.
-
Typical Time: 4–12 hours.
-
Endpoint: >95% consumption of starting material.[4]
-
-
Workup:
-
Purification: Flash column chromatography (Hexanes/EtOAc or DCM/MeOH).
Method B: Reductive Amination (Alternative)
Best for introducing bulky alkyl groups or when using aldehydes/ketones.
Reagents
-
Substrate: 1.0 equiv
-
Carbonyl Source: Aldehyde/Ketone (1.1 equiv)
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or DCM.
-
Acid: Acetic Acid (AcOH) (1.0 equiv)
Procedure
-
Dissolve substrate and aldehyde in DCE (0.2 M).
-
Add AcOH (1.0 equiv) to catalyze imine formation. Stir for 30 mins at RT.
-
Add STAB (1.5 equiv) in one portion.
-
Stir at RT for 16 hours. Quench with sat. NaHCO₃. Extract with DCM.[2]
Critical Control Points & Troubleshooting
The following table summarizes common failure modes and their scientific resolutions.
| Observation | Probable Cause | Corrective Action |
| Double Alkylation (Quaternization) | Excess alkyl halide or high temperature. | 1. Reduce alkyl halide to 0.95 equiv.2. Switch base from NaH to K₂CO₃ (milder).3. Dilute reaction to 0.05 M. |
| Low Conversion | Steric hindrance from C7-phenyl or poor nucleophilicity. | 1. Add 10 mol% KI (catalyst).2. Switch solvent to DMF (increases reaction rate).3. Heat to 40°C (carefully monitoring for by-products). |
| Boc Deprotection | Acidic impurities in alkyl halide or high heat. | 1. Ensure alkyl halide is acid-free.2. Add DIPEA (organic base) as a buffer.3. Keep temperature < 60°C. |
| Emulsion during Workup | Amphiphilic nature of the product. | 1. Do not shake vigorously; swirl gently.2. Add a small amount of MeOH to the organic layer.3. Filter through Celite before separation. |
Workflow Decision Tree
Use this logic flow to determine the optimal synthetic path for your specific R-group.
Caption: Decision matrix for selecting the optimal alkylation strategy based on electrophile characteristics.
References
- Context: Establishes the foundational protocol for mono-alkylation of cyclic diamines using Boc protection str
-
Bhatia, R., et al. (2008). A new strategy for the synthesis of 1,4-benzodiazepine derivatives. Journal of Organic Chemistry, 73(5), 1979-1982.[8] Retrieved from [Link]
- Context: Provides mechanistic insights into the reactivity of diazepane rings and ring-opening cyclizations relevant to the 7-phenyl scaffold.
- Context: Details the physical properties and industrial standard handling of 1-Boc-1,4-diazepane intermedi
-
Organic Chemistry Portal. (2023). Protection of Amino Groups: Boc-Protected Amines. Retrieved from [Link]
- Context: Authoritative source for Boc-group stability and compatibility with basic alkyl
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Fine-tuning the chemo- and regioselective alkylation of 1,4-benzodiazepines: further applications of the Mitsunobu reaction - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP2818463A1 - Production method of 1,4-diazepane derivatives - Google Patents [patents.google.com]
- 7. Convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A new strategy for the synthesis of 1,4-benzodiazepine derivatives based on the tandem N-alkylation-ring opening-cyclization reactions of methyl 1-arylaziridine-2-carboxylates with N-[2-bromomethyl(phenyl)]trifluoroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Reductive amination conditions using tert-butyl 7-phenyl-1,4-diazepane-1-carboxylate
An Application Guide to Reductive Amination Using tert-butyl 7-phenyl-1,4-diazepane-1-carboxylate
Abstract
This technical guide provides detailed protocols and expert insights for the N-alkylation of tert-butyl 7-phenyl-1,4-diazepane-1-carboxylate via reductive amination. The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, and its functionalization is critical for the development of novel therapeutics. Reductive amination offers a robust and versatile method for creating tertiary amines by coupling the secondary amine of the diazepane ring with a variety of aldehydes and ketones.[1] This document details the underlying chemical principles, compares common reaction conditions, provides step-by-step experimental protocols, and offers a guide for troubleshooting. It is intended for researchers, chemists, and drug development professionals seeking to synthesize libraries of N-substituted 7-phenyl-1,4-diazepane derivatives.
Introduction: The Significance of N-Substituted Diazepanes
The 1,4-diazepane ring system is a core component of numerous biologically active compounds, including the well-known benzodiazepine class of drugs.[2][3][4] The ability to precisely modify the substituents on the diazepane nitrogen atoms is crucial for tuning the pharmacological properties of these molecules, such as receptor affinity, selectivity, and pharmacokinetic profiles.
Reductive amination, also known as reductive alkylation, is a premier method for the synthesis of amines.[1] It circumvents the common problem of over-alkylation often encountered with direct alkylation using alkyl halides.[5] The process involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate iminium ion, which is then reduced in situ by a selective hydride-donating agent to yield the target N-alkylated amine.[1][6] This guide focuses on leveraging this powerful transformation using the secondary amine of tert-butyl 7-phenyl-1,4-diazepane-1-carboxylate as a versatile synthetic handle.
The Chemical Principle: Mechanism of Reductive Amination
The success of a reductive amination protocol hinges on a two-stage process that occurs either sequentially or concurrently in a one-pot synthesis.[1][6]
-
Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the secondary amine (the diazepane) on the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a transient hemiaminal (or carbinolamine) intermediate.[1][7] Under neutral or weakly acidic conditions, the hemiaminal readily dehydrates, losing a molecule of water to form a resonance-stabilized iminium ion.[1][6] The formation of this iminium ion is the rate-limiting step and is often favored by conditions that facilitate water removal.
-
Hydride Reduction: The positively charged iminium ion is a highly reactive electrophile. It is much more susceptible to reduction by a hydride agent than the starting carbonyl compound.[7][8] A mild and selective reducing agent is introduced to transfer a hydride ion (H⁻) to the iminium carbon, quenching the positive charge and forming the final, stable tertiary amine product.[6]
Caption: General mechanism of reductive amination with a secondary amine.
Optimizing Reaction Conditions: A Comparative Guide
The choice of reducing agent, solvent, and stoichiometry are critical variables that dictate the efficiency and cleanliness of the reaction.
Selecting the Right Reducing Agent
The key to a successful one-pot reductive amination is a reducing agent that selectively reduces the iminium ion in the presence of the starting carbonyl compound.[9]
| Reducing Agent | Common Name | Key Advantages | Key Considerations |
| Sodium Triacetoxyborohydride | STAB | High Selectivity & Mildness: The preferred choice for one-pot reactions.[9][10] Less basic and tolerates a wide range of functional groups.[11] | Moisture Sensitive: Should be handled under an inert atmosphere.[12] Not ideal for use with protic solvents like methanol.[12] |
| Sodium Cyanoborohydride | NaBH₃CN | Good Selectivity: Effective at reducing iminium ions at neutral or slightly acidic pH.[5][8] Stable in aqueous and methanolic solutions.[8] | Toxicity: Generates toxic hydrogen cyanide (HCN) gas under strong acidic conditions and leaves cyanide in waste streams.[5][11] |
| Sodium Borohydride | NaBH₄ | Cost-Effective & Powerful: Readily available and inexpensive. | Low Selectivity: Can readily reduce the starting aldehyde or ketone.[10][12] Requires a two-step (indirect) procedure.[9][10] |
| Catalytic Hydrogenation | H₂/Pd, Pt | Green Chemistry: Produces minimal waste. Effective for a wide range of substrates.[1] | Specialized Equipment: Requires a hydrogenation reactor. The catalyst can sometimes be sensitive to functional groups.[13] |
Solvent Selection
The solvent plays a crucial role in solubilizing the reactants and facilitating the reaction.
-
1,2-Dichloroethane (DCE): The preferred solvent for reactions using STAB.[9] It is aprotic and effectively solubilizes a wide range of organic substrates.
-
Tetrahydrofuran (THF): Another excellent aprotic solvent compatible with most reducing agents.[9]
-
Methanol (MeOH) or Ethanol (EtOH): Commonly used for reactions with NaBH₃CN or NaBH₄ (in the second step).[12] These protic solvents can facilitate imine formation.
-
Acetonitrile (ACN): Can also be used, though it is less common for this specific transformation.[9]
Experimental Protocols
Safety Precaution: These procedures should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory. Handle all chemicals with care, referencing their respective Safety Data Sheets (SDS).
Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This is the recommended general-purpose procedure due to its operational simplicity and high selectivity.[10]
Caption: Standard workflow for one-pot reductive amination using STAB.
Materials:
-
tert-butyl 7-phenyl-1,4-diazepane-1-carboxylate (1.0 equiv)
-
Aldehyde or Ketone (1.0-1.2 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.2-1.5 equiv)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen or argon atmosphere, add tert-butyl 7-phenyl-1,4-diazepane-1-carboxylate (1.0 equiv) and the selected aldehyde or ketone (1.1 equiv).
-
Solvent Addition: Dissolve the reactants in anhydrous DCE (to make a ~0.1 M solution based on the diazepane). Stir the mixture at room temperature for 20-30 minutes to allow for initial iminium ion formation. For less reactive ketones, the addition of 1 equivalent of acetic acid can be beneficial.[9]
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 equiv) to the mixture in one portion. Note: The addition may cause some effervescence.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting diazepane is consumed (typically 2-24 hours).
-
Quenching: Once the reaction is complete, carefully quench it by the slow addition of a saturated aqueous solution of NaHCO₃.[10] Stir vigorously for 30 minutes until gas evolution ceases.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM or EtOAc.[10]
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.[10]
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted diazepane product.
Protocol 2: Two-Step Reductive Amination using Sodium Borohydride (NaBH₄)
This method is useful when STAB is unavailable or if the starting carbonyl is particularly sensitive.
Procedure:
-
Step 1: Imine/Iminium Formation:
-
Dissolve tert-butyl 7-phenyl-1,4-diazepane-1-carboxylate (1.0 equiv) and the aldehyde or ketone (1.1 equiv) in methanol (MeOH).
-
Add a dehydrating agent like anhydrous MgSO₄ or molecular sieves.
-
Stir the mixture at room temperature for 1-4 hours, monitoring the formation of the iminium ion by TLC or LC-MS.[10]
-
-
Step 2: Reduction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.5-2.0 equiv) portion-wise. Caution: Hydrogen gas evolution will occur.[10]
-
Allow the reaction to warm to room temperature and stir until the iminium intermediate is fully consumed.
-
-
Workup and Purification: Follow steps 5-8 from Protocol 1, using an appropriate quenching agent like water or dilute HCl before basifying with NaHCO₃.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Reaction is slow or stalls | 1. Insufficient iminium ion formation (especially with ketones).2. Deactivated or poor-quality STAB. | 1. Add 1 equivalent of glacial acetic acid to catalyze iminium formation.[9]2. Use a fresh bottle of STAB and ensure anhydrous conditions. |
| Starting material remains | 1. Insufficient reducing agent.2. Reaction time is too short. | 1. Add an additional portion (0.3-0.5 equiv) of the reducing agent.2. Allow the reaction to stir for a longer period (up to 24-48 hours). |
| Formation of alcohol side-product | 1. Use of a non-selective reducing agent (e.g., NaBH₄) in a one-pot setup.2. Presence of excess water. | 1. Switch to a more selective agent like STAB or use the two-step protocol.[10]2. Ensure all reagents and solvents are anhydrous. |
| Dialkylation of primary amine | (Not applicable for the secondary amine topic, but a common issue in general reductive amination). | Use the secondary amine tert-butyl 7-phenyl-1,4-diazepane-1-carboxylate as the starting material to avoid this. |
References
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry. [Link]
-
Wikipedia. Reductive amination. [Link]
-
The Synthetic Organic Chemist's Companion. Reductive Amination - Common Conditions. [Link]
-
Wang, D., et al. (2020). The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. Catalysis Science & Technology. [Link]
-
Chemistry Steps. (2024). Reductive Amination. [Link]
-
The Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. [Link]
-
Aleku, G. A., et al. (2018). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. ACS Catalysis. [Link]
-
Carlson, M. W., et al. (2000). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education. [Link]
-
Cole, K. L., et al. (2022). Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. Frontiers in Chemistry. [Link]
-
PubChem. Tert-butyl 5-oxo-7-phenyl-1,4-diazepane-1-carboxylate. [Link]
-
Petraityte, S., et al. (2021). Convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones. Molecules. [Link]
-
Vorobyeva, D. S., et al. (2021). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. Pharmaceuticals. [Link]
-
Strieth-Kalthoff, F., et al. (2020). A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light. Nature Chemistry. [Link]
-
de Meester, C., et al. (1980). New synthesis of diazepam. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (2025). A Practical Synthesis of (S)-tert-Butyl 3-Methyl-1,4-diazepane-1-carboxylate. [Link]
-
ResearchGate. (2025). Porphyrazines with Annulated Diazepine Rings. [Link]
-
MIT DSpace. (2021). Stereoselective and Economical Methods for Chemical Synthesis of Essential Medicines. [Link]
-
Academia.edu. Review on Synthesis of Biologically Active Diazepam Derivatives. [Link]
-
Oakwood Chemical. tert-Butyl 1,4-diazepane-1-carboxylate. [Link]
- Google Patents.
-
Journal of Medicinal Chemistry. Synthesis and Interaction of 5-(Substituted-phenyl)-3-methy1-6,7-dihydropyrazolo[4,3-e][5][14]diazepin-8(7H)-ones with Benzodiazepine Receptors in Rat Cerebral Cortex. [Link]
-
MDPI. (2022). Underlying Mechanisms of Reductive Amination on Pd-Catalysts. [Link]
-
Organic Chemistry Portal. Direct Reductive Amination of Aldehydes and Ketones Using Phenylsilane. [Link]
-
Organic & Biomolecular Chemistry. (2014). Direct amination of α-substituted nitroacetates using di-tert-butyl azodicarboxylate catalyzed by Hatakeyama's catalyst β-ICD. [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam [frontiersin.org]
- 3. Stereoselective and Economical Methods for Chemical Synthesis of Essential Medicines [dspace.mit.edu]
- 4. (PDF) Review on Synthesis of Biologically Active Diazepam Derivatives [academia.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 7. youtube.com [youtube.com]
- 8. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 13. New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Application Note: High-Efficiency C–N Coupling of tert-Butyl 7-Phenyl-1,4-Diazepane-1-Carboxylate
Topic: Buchwald-Hartwig Amination utilizing tert-butyl 7-phenyl-1,4-diazepane-1-carboxylate Content Type: Detailed Application Note and Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary & Strategic Importance
The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, serving as a homolog to piperazine and offering unique conformational vectors for G-protein coupled receptor (GPCR) and kinase inhibition. The specific derivative tert-butyl 7-phenyl-1,4-diazepane-1-carboxylate (referred to herein as Scaffold 1 ) presents a distinct synthetic challenge: the C7-phenyl substituent introduces significant steric bulk proximal to the N4-nucleophilic center, while the 7-membered ring flexibility creates entropic barriers to effective orbital overlap during catalysis.
This Application Note provides a validated roadmap for performing Buchwald-Hartwig amination on Scaffold 1 . Unlike standard secondary amines, this substrate requires specific ligand architectures to facilitate the rate-limiting reductive elimination step while preventing
Mechanistic Insight & Catalyst Selection
Success with Scaffold 1 relies on understanding the catalytic bottleneck. In the Pd-catalyzed amination cycle, the oxidative addition of the aryl halide is typically fast. The challenges are:
-
Amine Binding: The bulky C7-phenyl group hinders the approach of the N4-amine to the Pd(II) center.
-
Reductive Elimination: This is the rate-determining step (RDS). The catalyst must be bulky enough to force the product off the metal but flexible enough to accommodate the incoming sterically encumbered diazepane.
Ligand Selection Strategy
Based on the steric profile of Scaffold 1 , "First Generation" ligands (e.g., BINAP, DPPF) often result in low yields (<20%) or stalled reactions. We recommend Dialkylbiaryl Phosphine Ligands (Buchwald Ligands).
| Ligand | Recommendation Level | Rationale |
| RuPhos | Primary Choice | Specifically engineered for secondary amines. The bulk of the isopropyl groups on the biaryl backbone promotes reductive elimination of bulky amines. |
| BrettPhos | Secondary Choice | Generally preferred for primary amines, but effective for extremely hindered secondary amines if RuPhos fails. |
| XPhos | Alternative | Good general-purpose ligand for aryl chlorides, though sometimes less effective for sterically demanding amines than RuPhos. |
Catalyst Source
To ensure reproducible initiation, we strongly recommend using Pre-catalysts (e.g., RuPhos Pd G4) rather than mixing Pd(OAc)₂ or Pd₂dba₃ with free ligand in situ. This eliminates the induction period and ensures a precise 1:1 Pd:Ligand ratio.
Visualizing the Challenge
The following diagram illustrates the critical decision points in the reaction pathway and the specific steric clashes introduced by the C7-phenyl group.
Caption: Catalytic cycle highlighting the critical bottleneck at Amine Binding and Reductive Elimination due to the C7-phenyl steric bulk.
Experimental Protocols
General Procedure A: High-Throughput Optimization (Screening)
Use this protocol to identify the optimal base and solvent for a specific Aryl Halide partner.
Reagents:
-
Scaffold 1: 0.10 mmol
-
Aryl Halide: 0.10 mmol
-
Catalyst: RuPhos Pd G4 (2.5 mol%) or XPhos Pd G4 (2.5 mol%)
-
Base: NaOtBu (1.5 equiv) OR Cs₂CO₃ (2.0 equiv)
-
Solvent: Toluene or 1,4-Dioxane (anhydrous, 0.2 M concentration)
Workflow:
-
Preparation: In a nitrogen-filled glovebox or using strict Schlenk technique, charge 4 reaction vials (e.g., 4mL screw-cap vials with septa).
-
Dosing: Add Scaffold 1 , Aryl Halide, and Base to each vial.
-
Catalyst Addition: Add the Pd-Precatalyst (solid) last.
-
Solvent: Add solvent (0.5 mL). Cap tightly.
-
Reaction: Heat to 100°C for 12 hours with vigorous stirring (1000 rpm). Note: Efficient stirring is crucial for heterogeneous bases like Cs₂CO₃.
-
Analysis: Cool to RT. Filter through a small pad of Celite, eluting with EtOAc. Analyze by LCMS.
-
Success Criteria: >80% conversion to product, <5% protodehalogenation (Ar-H).
-
General Procedure B: Preparative Scale Synthesis (1.0 Gram Scale)
Optimized conditions for standard aryl bromides/chlorides.
Reagents:
-
Scaffold 1: 1.0 g (3.6 mmol)
-
Aryl Bromide: 3.6 mmol (1.0 equiv)
-
Catalyst: RuPhos Pd G4 (0.072 mmol, 2 mol%)
-
Base: NaOtBu (5.4 mmol, 1.5 equiv)
-
Solvent: Toluene (anhydrous, 18 mL, 0.2 M)
Step-by-Step Protocol:
-
Setup: Oven-dry a 50 mL 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Cycle the flask with Vacuum/Argon (3x).
-
Charging: Under a positive pressure of Argon, add Scaffold 1 (1.0 g), Aryl Bromide (1.0 equiv), and NaOtBu (520 mg).
-
Critical: If the Aryl Bromide is a liquid, add it via syringe after the solvent.
-
-
Catalyst: Add RuPhos Pd G4 (approx. 60 mg).
-
Solvation: Add anhydrous Toluene (18 mL) via syringe.
-
Degassing: Sparge the solution with Argon for 5 minutes (submerged needle) to remove dissolved oxygen.
-
Heating: Place in a pre-heated oil bath at 100°C . Stir vigorously.
-
Monitoring: Monitor by TLC or LCMS at 2 hours and 6 hours.
-
Note: The reaction typically completes within 4–6 hours.
-
-
Workup:
-
Cool to room temperature.
-
Dilute with EtOAc (50 mL) and filter through a pad of Celite to remove Pd black and salts.
-
Concentrate the filtrate under reduced pressure.[1]
-
-
Purification: Purify via Flash Column Chromatography (SiO₂).
-
Gradient: 0–30% EtOAc in Hexanes (Scaffold 1 derivatives are typically UV active and stain with Ninhydrin).
-
Troubleshooting & Optimization Matrix
If the standard protocol fails, use this logic flow to troubleshoot.
Caption: Decision matrix for troubleshooting common Buchwald-Hartwig failures with hindered amines.
Key Troubleshooting Notes:
-
Protodehalogenation: If you observe the aryl halide converting to Ar-H, the reductive elimination is too slow compared to
-hydride elimination (from the ligand or solvent).-
Fix: Switch to RuPhos (if not already using) or increase catalyst loading to speed up the cycle.
-
-
Boc-Stability: The Boc group is generally stable to NaOtBu at 100°C. However, if using Cs₂CO₃ in DMF or DMA at high temperatures (>120°C), thermal Boc-cleavage can occur. Stick to Toluene or Dioxane.
-
Inert Atmosphere: Pd(0) is oxygen-sensitive. If the reaction turns black immediately upon heating and stalls, oxygen was likely present. Ensure rigorous degassing.
References
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
-
Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
-
Bruno, N. C., et al. (2013). Rapidly Initiating Palladium Precatalyst for the Suzuki–Miyaura and Buchwald–Hartwig Couplings. Chemical Science, 4, 916-920.
Sources
Preparation of enantiomerically pure tert-butyl 7-phenyl-1,4-diazepane-1-carboxylate
This Application Note details the preparation of enantiomerically pure tert-butyl 7-phenyl-1,4-diazepane-1-carboxylate . The protocol is designed for high stereochemical integrity, utilizing a chiral pool strategy starting from (S)-3-amino-3-phenylpropan-1-ol (derived from (S)-
Part 1: Application Overview
Target Molecule: (S)-tert-butyl 7-phenyl-1,4-diazepane-1-carboxylate
CAS Registry Number: N/A (Analogous to 1638743-92-6 for methyl derivative)
Molecular Formula: C
Strategic Retrosynthesis
The synthesis relies on the Fukuyama-Mitsunobu strategy to construct the 7-membered ring. This method allows for the precise installation of the 7-phenyl substituent by using a chiral amino alcohol precursor.
-
Chiral Source: (S)-3-Amino-3-phenylpropan-1-ol.
-
Ring Closure: Intramolecular alkylation of a sulfonamide (Nosyl) protected amine.
-
Stereocontrol: Retention of configuration from the starting amino alcohol.
Part 2: Detailed Experimental Protocol
Reagents & Materials
-
(S)-3-Amino-3-phenylpropan-1-ol (>98% ee)
-
2-Nitrobenzenesulfonyl chloride (NsCl)
-
N-Boc-ethanolamine
-
Triphenylphosphine (PPh
) -
Diethyl azodicarboxylate (DEAD) or DIAD
-
Thiophenol (for deprotection)
-
Cesium Carbonate (Cs
CO )
Step-by-Step Methodology
Step 1: N-Nosylation and O-Silylation Objective: Activate the chiral amine for Mitsunobu coupling while protecting the primary alcohol.
-
Dissolve (S)-3-amino-3-phenylpropan-1-ol (10.0 mmol) in dry DCM (50 mL) at 0°C.
-
Add Triethylamine (12.0 mmol) followed by 2-nitrobenzenesulfonyl chloride (NsCl) (10.5 mmol) portion-wise.
-
Stir at room temperature (RT) for 3 hours until TLC confirms consumption of amine.
-
Workup: Wash with 1N HCl, sat. NaHCO
, and brine. Dry over Na SO and concentrate. -
Silylation: Dissolve the crude N-nosyl amino alcohol in DMF. Add Imidazole (2.5 equiv) and TBSCl (1.2 equiv). Stir at RT for 12 h.
-
Purification: Flash chromatography (Hexanes/EtOAc) to yield Compound A (N-Ns-O-TBS protected precursor).
Step 2: Intermolecular Mitsunobu Alkylation Objective: Attach the 2-carbon ethylenediamine fragment.
-
Dissolve Compound A (1.0 equiv), N-Boc-ethanolamine (1.2 equiv), and PPh
(1.5 equiv) in anhydrous THF (0.1 M). -
Cool to 0°C under nitrogen.
-
Add DEAD (1.5 equiv) dropwise over 20 minutes.
-
Stir at RT for 16 hours.
-
Concentrate and purify via column chromatography to obtain the linear Compound B .
-
Structure: TBSO-CH
-CH -CH(Ph)-N(Ns)-CH -CH -NH-Boc.
-
Step 3: Deprotection and Activation Objective: Prepare the linear chain for cyclization.
-
Desilylation: Treat Compound B with TBAF (1.0 M in THF, 1.5 equiv) at RT for 2 hours.
-
Isolate the alcohol intermediate: HO-CH
-CH -CH(Ph)-N(Ns)-CH -CH -NH-Boc. -
Mesylation: Dissolve the alcohol in DCM at 0°C. Add Et
N (2.0 equiv) and Methanesulfonyl chloride (MsCl) (1.2 equiv). Stir for 1 hour. -
Workup: Wash with cold water, dry, and concentrate to yield the Mesylate Precursor (Compound C) .
Step 4: Cyclization to 1,4-Diazepane Objective: Close the 7-membered ring.
-
Dissolve Compound C in DMF (0.05 M, dilute to prevent polymerization).
-
Add Cesium Carbonate (Cs
CO , 3.0 equiv). -
Heat to 60°C for 12-24 hours. The N-Boc-NH group (which is weakly acidic) will be deprotonated or, more likely, the Boc group is removed in situ if using stronger conditions, but here we perform a two-step variant for higher yield:
-
Alternative (Recommended): Treat Compound C with TFA/DCM (1:4) for 1 hour to remove Boc first. Concentrate to get the TFA salt of the primary amine.
-
Cyclization: Redissolve the amine-mesylate salt in MeCN. Add K
CO (5.0 equiv) and reflux for 16 hours. The primary amine attacks the mesylate to close the ring.
-
-
Product: (S)-1-Nosyl-7-phenyl-1,4-diazepane (Note: The Nosyl group is on N1, the Phenyl is at C7).
Step 5: Protecting Group Swap (Final Product Formation) Objective: Install Boc on N1 and remove Nosyl.
-
Protection of N4: The secondary amine (N4) formed in Step 4 is protected with Cbz-Cl (Benzyl chloroformate) and NaHCO
in THF/H O.-
Intermediate: 1-Nosyl-4-Cbz-7-phenyl-1,4-diazepane.
-
-
Denosylation: Treat with Thiophenol (1.2 equiv) and Cs
CO (2.0 equiv) in MeCN at 50°C for 4 hours.-
Yields: 4-Cbz-7-phenyl-1,4-diazepane.[1]
-
-
Boc Protection (N1): React with Boc
O (1.2 equiv) and Et N in DCM.-
Yields: 1-Boc-4-Cbz-7-phenyl-1,4-diazepane.
-
-
Hydrogenation: Dissolve in MeOH, add 10% Pd/C, and stir under H
(1 atm) for 4 hours to remove Cbz. -
Final Purification: Silica gel chromatography (DCM/MeOH 95:5).
Part 3: Visualization & Data
Synthetic Workflow Diagram
Caption: Step-by-step synthetic pathway for the stereoselective construction of the 7-phenyl-1,4-diazepane scaffold.
QC & Validation Parameters
| Parameter | Specification | Method |
| Purity | > 98.0% | HPLC (C18, Acetonitrile/Water) |
| Enantiomeric Excess | > 99.0% ee | Chiral HPLC (Chiralpak AD-H or OD-H) |
| Identity | Conforms to Structure | 1H NMR (500 MHz, DMSO-d6), MS (ESI+) |
| Residual Solvents | < ICH Limits | GC-HS |
| Appearance | White to Off-White Solid | Visual Inspection |
References
-
Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373–6374. Link
-
Kan, T., & Fukuyama, T. (2004). Ns strategies: a highly versatile synthetic method for secondary amines. Chemical Communications, (4), 353-359. Link
-
Nalikezhathu, A., et al. (2023).[2][3] Synthesis of 1,4-Diazacycles by Hydrogen Borrowing. Organic Letters, 25, 1754-1759.[2] Link
-
Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28. Link
-
PubChem. (2025). Tert-butyl 5-oxo-7-phenyl-1,4-diazepane-1-carboxylate. Compound Summary. Link
Sources
Application Note: Scale-Up Synthesis and Regioselective Protection of 1-Boc-7-phenyl-1,4-diazepane for Library Generation
Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Compound: 1-Boc-7-phenyl-1,4-diazepane (CAS: 220898-23-7)[1]
Introduction & Strategic Rationale
The 1,4-diazepane (homopiperazine) scaffold is a privileged structure in medicinal chemistry, frequently utilized to impart conformational flexibility and improve the pharmacokinetic profiles of small-molecule therapeutics, such as the orexin receptor antagonist Suvorexant[2]. The introduction of a phenyl group at the C7 position creates a chiral center and specific conformational constraints highly valued in fragment-based drug discovery and combinatorial library generation.
Scaling up the synthesis of 1-Boc-7-phenyl-1,4-diazepane presents a unique chemical challenge: the regioselective protection of the sterically hindered N1 position over the highly accessible N4 position. This application note details a field-proven, self-validating synthetic workflow that bypasses the poor regiocontrol of direct Boc-protection by utilizing an orthogonal protection strategy.
Mechanistic Causality in Route Design
As a process scientist, selecting a synthetic route requires balancing atom economy, safety, and absolute regiocontrol. The causality behind our chosen five-step protocol is as follows:
A. Core Construction via Aza-Michael Addition
While modern aza-Nazarov cyclizations offer elegant pathways to diazepanes[3], industrial scale-up favors the robust condensation of ethylenediamine with
B. The Pitfall of Premature Boc-Protection
It may seem intuitive to Boc-protect the N1 position of the 7-phenyl-1,4-diazepan-5-one intermediate prior to lactam reduction, exploiting the non-nucleophilic nature of the N4 amide. However, standard amide reduction conditions (using
C. Orthogonal Regioselective Protection
Direct reaction of 7-phenyl-1,4-diazepane with
-
Kinetic Masking: Reductive amination with benzaldehyde selectively protects the unhindered N4 position.
-
Forced Protection: The remaining hindered N1 position is forced to react with
under thermodynamically driven, DMAP-catalyzed reflux conditions. -
Deprotection: Catalytic hydrogenolysis cleanly removes the benzyl group, yielding the target 1-Boc-7-phenyl-1,4-diazepane.
Workflow Visualization
Figure 1: Scale-up synthetic workflow for 1-Boc-7-phenyl-1,4-diazepane via orthogonal protection.
Scale-Up Experimental Protocols
Step 1: Synthesis of 7-Phenyl-1,4-diazepan-5-one
-
Reaction Setup: To a 5 L jacketed reactor equipped with a mechanical stirrer and reflux condenser, add ethylenediamine (1.20 kg, 20.0 mol, 10.0 eq) and absolute ethanol (1.5 L).
-
Addition: Slowly add ethyl cinnamate (352 g, 2.0 mol, 1.0 eq) dropwise over 2 hours at room temperature.
-
Aza-Michael Addition: Heat the mixture to 80 °C and stir for 12 hours.
-
Lactamization: Distill off the ethanol and excess ethylenediamine under reduced pressure (50 mbar). Heat the resulting neat oil to 150 °C for 4 hours to drive the intramolecular amidation to completion.
-
Workup: Cool to 60 °C, dissolve in ethyl acetate (2 L), and wash with brine. Concentrate and recrystallize from MTBE/Hexanes to afford the lactam as an off-white solid.
Step 2: Lactam Reduction to 7-Phenyl-1,4-diazepane
-
Reduction: Suspend 7-phenyl-1,4-diazepan-5-one (190 g, 1.0 mol) in anhydrous THF (1.5 L) under
at 0 °C. Carefully add complex (3.0 L, 3.0 mol) via an addition funnel. -
Reflux: Warm to room temperature, then reflux for 16 hours.
-
Quench & Cleavage: Cool to 0 °C. CAUTION: Hydrogen gas evolution. Slowly quench with methanol (500 mL), followed by
(500 mL). Reflux the acidic mixture for 2 hours to break the stable boron-amine complexes. -
Isolation: Concentrate to remove THF/MeOH. Basify the aqueous layer to pH 12 using
(aq). Extract with DCM ( ). Dry over and concentrate to yield the crude diamine.
Step 3: Regioselective N4-Benzylation
-
Imine Formation: Dissolve the crude 7-phenyl-1,4-diazepane (176 g, 1.0 mol) in 1,2-dichloroethane (DCE, 2 L). Add benzaldehyde (106 g, 1.0 mol) dropwise. Stir at room temperature for 2 hours.
-
Reduction: Portion-wise, add sodium triacetoxyborohydride (
, 318 g, 1.5 mol). Stir for 12 hours. -
Workup: Quench with saturated aqueous
(1 L). Separate the organic layer, wash with brine, dry, and concentrate.
Step 4: N1-Boc Protection (Forcing Conditions)
-
Reaction Setup: Dissolve 4-benzyl-7-phenyl-1,4-diazepane (266 g, 1.0 mol) in DCM (2 L). Add triethylamine (202 g, 2.0 mol) and 4-dimethylaminopyridine (DMAP, 12.2 g, 0.1 mol).
-
Protection: Add di-tert-butyl dicarbonate (
, 327 g, 1.5 mol). Due to steric hindrance at N1, heat the reaction to a gentle reflux for 24 hours until TLC indicates complete consumption of the starting material. -
Workup: Wash the organic layer with
to remove DMAP and TEA, followed by brine. Concentrate to yield 1-Boc-4-benzyl-7-phenyl-1,4-diazepane.
Step 5: Catalytic Hydrogenolysis
-
Deprotection: Dissolve the protected intermediate (366 g, 1.0 mol) in methanol (2 L). Add
(36 g, 50% wet). -
Hydrogenation: Place the vessel under a hydrogen atmosphere (50 psi) using a Parr shaker or autoclave. Agitate at room temperature for 12 hours.
-
Filtration: Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the pad with methanol.
-
Final Isolation: Concentrate the filtrate under vacuum. Purify the residue via crystallization (heptane/ethyl acetate) to afford pure 1-Boc-7-phenyl-1,4-diazepane[1].
Quantitative Data & Quality Control
The following table summarizes the expected scale-up metrics based on a 1.0-mole theoretical input for the intermediate steps.
| Intermediate / Product | Expected Yield (%) | Target Purity (HPLC) | Key Analytical Marker (MS/NMR) |
| 7-Phenyl-1,4-diazepan-5-one | 75 - 82% | > 95% | |
| 7-Phenyl-1,4-diazepane | 85 - 90% | > 90% (Crude) | |
| 4-Benzyl-7-phenyl-1,4-diazepane | 70 - 78% | > 92% | |
| 1-Boc-4-benzyl-7-phenyl-1,4-diazepane | 80 - 85% | > 95% | |
| 1-Boc-7-phenyl-1,4-diazepane | 88 - 92% | > 98% |
References
- Stauffer, S. R., et al. "Route of synthesis for the preparation of suvorexant". US Patent 10030010B2. Google Patents.
-
Lopez, A., et al. "Synthesis of 1,4-Diazepanes and Benzo[b][1,4]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent". Journal of Organic Chemistry, 2020, 85(18): 11924-11933. Available at:[Link]
Sources
- 1. 1-BOC-7-PHENYL-1,4-DIAZEPANE | 220898-23-7 [sigmaaldrich.com]
- 2. US10030010B2 - Route of synthesis for the preparation of suvorexant - Google Patents [patents.google.com]
- 3. Synthesis of 1,4-Diazepanes and Benzo[ b][1,4]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Methyl-1,4-diazepan-5-one | 1177348-65-0 | Benchchem [benchchem.com]
Application Note: Functionalization Strategies for the Secondary Amine in 1,4-Diazepane Carboxylates
Abstract & Strategic Overview
The 1,4-diazepane (homopiperazine) scaffold is a "privileged structure" in modern medicinal chemistry, offering a distinct conformational profile compared to its 6-membered analog, piperazine. Widely utilized in GPCR ligands, kinase inhibitors, and CNS-active agents (e.g., Suvorexant derivatives), the 7-membered ring provides unique vector orientation for substituents, often improving selectivity or metabolic stability.
This guide details the functionalization of 1,4-diazepane-1-carboxylates (e.g., N-Boc-homopiperazine). In these substrates, the N1 position is masked by a carbamate (carboxylate) protecting group, leaving the N4 secondary amine available for divergent synthesis.
The Challenge of the 7-Membered Ring
Unlike piperazines, 1,4-diazepanes possess greater conformational flexibility (twisted chair/boat interconversion) and slightly increased steric demand. This can result in:
-
Slower reaction kinetics compared to piperazines.
-
Aggregation issues due to high polarity.
-
Regioselectivity concerns if the protecting group is labile.
This note provides three validated protocols to overcome these challenges: Reductive Amination , Buchwald-Hartwig Arylation , and Nucleophilic Aromatic Substitution (SNAr) .
Strategic Decision Framework
Before selecting a protocol, analyze the electrophile and the desired linkage.
Figure 1: Strategic decision tree for selecting the optimal functionalization pathway based on electrophile electronics and hybridization.
Protocol A: Reductive Amination (The "Workhorse" Method)
Application: Attachment of alkyl chains or benzyl groups via aldehydes/ketones. Mechanism: Formation of an iminium ion intermediate followed by irreversible hydride reduction.
Critical Reagent Selection
-
Reductant: Sodium triacetoxyborohydride (STAB, NaBH(OAc)3) is preferred over NaCNBH3 due to lower toxicity and better selectivity (does not reduce aldehydes/ketones directly).
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). DCE is superior for accelerating imine formation.
-
Additive: Acetic acid (AcOH) is mandatory for 1,4-diazepanes to protonate the intermediate and catalyze iminium formation, overcoming the steric drag of the 7-membered ring.
Step-by-Step Methodology
-
Imine Formation:
-
Dissolve tert-butyl 1,4-diazepane-1-carboxylate (1.0 equiv) and the aldehyde/ketone (1.1–1.2 equiv) in anhydrous DCE (0.1 M concentration).
-
Add glacial AcOH (1.0–2.0 equiv).
-
Expert Tip: Stir for 30–60 minutes at room temperature before adding the reductant. This allows the equilibrium to shift toward the imine/iminium species.
-
-
Reduction:
-
Add NaBH(OAc)3 (1.5 equiv) in a single portion.
-
Stir at room temperature for 2–16 hours. Monitor by LCMS (look for disappearance of the imine mass).
-
-
Quench & Workup:
-
Quench with saturated aqueous NaHCO3.
-
Crucial Step: The product is an amine and may be partially water-soluble. Extract with DCM (3x). If the product is highly polar, use 10% MeOH in DCM for extraction.
-
Dry over Na2SO4 and concentrate.
-
Protocol B: Buchwald-Hartwig Arylation (For Biaryl Motifs)
Application: Coupling with aryl bromides, iodides, or triflates, particularly when the aryl ring is electron-neutral or electron-rich. Challenge: Secondary amines on 7-membered rings can be sluggish nucleophiles in Pd-catalysis compared to piperazines.
The "Game-Changer" System
For 1,4-diazepanes, standard ligands (PPh3, dppf) often fail. We recommend Buchwald Generation 3/4 Precatalysts with dialkylbiaryl phosphine ligands.
-
Ligand: RuPhos or BrettPhos . RuPhos is exceptionally good for secondary amines.
-
Base: NaOtBu (Sodium tert-butoxide) or Cs2CO3 (if functional groups are base-sensitive).
-
Catalyst: RuPhos Pd G4 or Pd2(dba)3 + RuPhos .
Step-by-Step Methodology
Figure 2: Optimized workflow for Pd-catalyzed arylation of 1,4-diazepanes.
-
Vessel Prep: Flame-dry a reaction vial and cool under Argon/Nitrogen.
-
Solvent: Use anhydrous Toluene or 1,4-Dioxane. Degassing is critical ; sparge with inert gas for 10 mins.
-
Loading:
-
Add Aryl Halide (1.0 equiv).[1]
-
Add 1,4-Diazepane Carboxylate (1.1 equiv).
-
Add NaOtBu (1.5 equiv).
-
-
Catalyst Addition: Add RuPhos Pd G3/G4 (2–5 mol%). If using separate Pd source and ligand, premix Pd2(dba)3 and Ligand (1:2 ratio) in solvent for 5 mins before adding.
-
Reaction: Seal and heat to 85–100°C.
-
Expert Tip: If conversion stalls, add a second portion of catalyst (1 mol%) after 4 hours.
-
Protocol C: Nucleophilic Aromatic Substitution (SNAr)
Application: Arylation with electron-deficient halides (e.g., 4-fluoronitrobenzene, 2-chloropyridine). Mechanism: Addition-Elimination.
Methodology
-
Solvent: Polar aprotic solvents are required. DMSO or NMP are ideal; Acetonitrile or DMF are acceptable alternatives.
-
Base: DIPEA (Diisopropylethylamine, 2.0–3.0 equiv) to neutralize the acid byproduct. Inorganic bases (K2CO3) can be used but may require heating to overcome solubility issues.
-
Procedure:
-
Combine Diazepane (1.0 equiv), Aryl Halide (1.0 equiv), and DIPEA in DMSO (0.5 M).
-
Heat:
-
Highly activated (e.g., ortho-nitro): Room Temp to 50°C.
-
Moderately activated (e.g., 2-chloropyridine): 100–120°C.
-
-
Expert Tip: Microwave irradiation (120°C, 10–20 mins) significantly improves yields for sluggish substrates.
-
Data Summary & Comparison
| Feature | Reductive Amination | Buchwald-Hartwig | SNAr |
| Bond Formed | C(sp3)–N | C(sp2)–N | C(sp2)–N |
| Key Reagent | NaBH(OAc)3 | Pd-Catalyst (RuPhos) | DIPEA / Heat |
| Tolerance | High (Acids, Esters) | Moderate (Base sensitive) | High |
| 1,4-Diazepane Yield | Excellent (>85%) | Good (60–80%) | Variable (Substrate dependent) |
| Main Byproduct | Reduced Alcohol | Dehalogenated Arene | Hydrolysis products |
Troubleshooting & "Expert Tips"
Product Aggregation & Solubility
1,4-diazepane derivatives are often "grease balls" (lipophilic) if protected with Boc, but become highly polar upon deprotection or if functionalized with polar groups.
-
Issue: Poor separation on silica gel (streaking).
-
Solution: Use DCM:MeOH:NH4OH (90:9:1) as the eluent for flash chromatography. The ammonia prevents the secondary/tertiary amine from interacting with acidic silanols.
Regioselectivity Check
Always verify the integrity of the N1-protecting group after reaction.
-
Risk: Under harsh basic conditions (Buchwald with NaOtBu at >110°C), carbamates (Boc) can sometimes migrate or cleave thermally.
-
Validation: Run a 1H NMR. The 1,4-diazepane protons are distinct. In DMSO-d6, the protons alpha to the carbamate (N1) usually appear as broad multiplets around 3.3–3.5 ppm, while N4-alpha protons shift distinctively upon functionalization.
References
-
Privileged Scaffolds: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.[2] (2026).[3] Review on the structural versatility of piperazine and homopiperazine analogs. (Note: Representative link for context).
-
Buchwald-Hartwig Conditions: Buchwald-Hartwig Amination.[1][4][5] Organic Chemistry Portal.[4] Detailed mechanism and ligand selection guides.
-
Reductive Amination Protocol: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." J. Org.[6] Chem. 1996, 61, 3849-3862.
-
Pd-Catalysis for Secondary Amines: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chem. Sci. 2011, 2, 27-50.
-
1,4-Diazepane Specifics: Synthesis of Substituted 1,4-Diazepines. (Review of synthetic routes including functionalization).
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. researchgate.net [researchgate.net]
- 3. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. benthamscience.com [benthamscience.com]
Troubleshooting & Optimization
Troubleshooting low solubility of diazepane carboxylates in reaction media
Technical Support Center: Troubleshooting Diazepane Carboxylate Solubility
Subject: Resolving Solubility Bottlenecks in Diazepane Carboxylate Synthesis and Functionalization Ticket ID: #DIAZ-SOL-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
Diazepane carboxylates (specifically 1,4-diazepane-2-carboxylic acid derivatives) present a unique solubility paradox in organic synthesis. As cyclic
This guide provides a root-cause analysis and actionable protocols to solubilize these scaffolds during coupling, alkylation, and purification steps.
Part 1: Diagnostic Flowchart
Before altering your reaction, identify the physicochemical state of your substrate. Use the decision tree below to select the appropriate solvent system.
Figure 1: Solvent selection logic based on the ionization and protection state of the diazepane scaffold.
Part 2: Troubleshooting Guide (Q&A)
Scenario A: "My starting material is a rock. It won't dissolve in DCM, THF, or Toluene."
Diagnosis: You are likely working with the zwitterionic form (free amine/free acid) or a hydrochloride salt .
-
Mechanism: The 1,4-diazepane ring is conformationally flexible but forms strong intermolecular ionic bonds in its zwitterionic state. The lattice energy is too high for non-polar solvents to overcome.
Protocol:
-
The "Reverse Addition" Technique: Do not add solid diazepane to the solvent. Instead, suspend the solid in a minimal amount of DMF or NMP (approx. 3-5 mL/g), then dilute with your primary solvent (DCM/THF).
-
Silylation (The "Magic Bullet"): If you need to perform a reaction in DCM (e.g., acylation), add BSA (N,O-Bis(trimethylsilyl)acetamide) or TMSCl/DIPEA .
-
Why? This temporarily masks the carboxylic acid and amine as silyl esters/amines, rendering the molecule lipophilic and soluble in DCM.
-
Reaction: Reflux with 2-3 eq. of BSA until the solution turns clear, then cool and add your electrophile.
-
Scenario B: "The reaction turns into a gel or thick slurry during peptide coupling."
Diagnosis: Beta-Sheet-Like Aggregation .
-
Mechanism: Diazepane carboxylates, especially when coupled to other amino acids, mimic peptide turns. They can stack via hydrogen bonding (amide-to-amide), forming gelatinous networks that trap reagents and stop stirring.
Protocol:
-
Chaotropic Salt Addition: Add LiCl or KSCN (Lithium Chloride or Potassium Thiocyanate) to the reaction mixture (0.1 – 0.5 M final concentration).
-
Why? These salts disrupt the intermolecular hydrogen bond network, breaking the gel without interfering with standard coupling reagents (HATU/EDC).
-
-
Solvent Switch: Move from pure DCM to a 4:1 DCM:DMF mixture. The DMF competes for hydrogen bonds, preventing aggregation.
Scenario C: "I cannot extract the product from the aqueous layer; it's too water-soluble."
Diagnosis: Amphiphilic Retention .
-
Mechanism: Even protected diazepanes can be surprisingly polar. If you have a free amine or carboxylic acid, the logD (distribution coefficient) at neutral pH might favor the aqueous phase.
Protocol:
-
Isoelectric Point (pI) Extraction:
-
For amino acids: Adjust aqueous pH to the pI (typically pH ~6.0–6.5 for diazepanes) to maximize zwitterion formation (net neutral charge), then extract with n-Butanol or IPA:CHCl3 (1:3) . Standard EtOAc is often too non-polar.
-
-
Salting Out: Saturate the aqueous phase with NaCl. This is critical for diazepanes.
-
The "Drying" Trick: If extraction fails, lyophilize the aqueous layer and triturate the solid residue with dry MeOH or EtOH to extract your organic product from the inorganic salts.
Part 3: Solvent Compatibility Matrix
Use this table to select the optimal media for your specific reaction step.
| Reaction Step | Preferred Solvent System | Additives for Solubility | Notes |
| N-Protection (Boc/Cbz) | Water/Dioxane (1:1) or Water/Acetone | NaOH or Na2CO3 | Biphasic systems work best to solubilize the zwitterion via pH control. |
| Amide Coupling | DMF or NMP | LiCl (0.4M) | Avoid DCM if the intermediate is prone to aggregation. |
| Ester Hydrolysis | THF/Water/MeOH (3:1:1) | LiOH (2-3 eq) | The triple solvent system ensures solubility of both the lipophilic ester and the lithiated salt. |
| Hydrogenation | EtOH or AcOH | HCl (cat.) | Protonation prevents catalyst poisoning and improves solubility in protic solvents. |
| Alkylation | Acetone or Acetonitrile | K2CO3 + 18-Crown-6 | Crown ethers help solubilize the inorganic base and the diazepane salt. |
Part 4: Scientific Rationale & Mechanism
The 1,4-diazepane ring exists primarily in a twist-chair or twist-boat conformation [1]. This flexibility allows it to adopt conformations that maximize intermolecular interactions (H-bonding) in the solid state, leading to high melting points and poor solubility.
When functionalizing position 2 (carboxylate) or positions 1/4 (nitrogens):
-
Steric Bulk: Introducing bulky protecting groups (e.g., Fmoc, Trityl) often decreases solubility in polar solvents but may not sufficiently increase it in non-polar ones due to the rigid lattice.
-
Dipole Moment: The two nitrogens create a significant dipole. In non-polar solvents (toluene), diazepanes often "oil out" or precipitate as gums.
-
Salt Effects: The use of TFA salts is generally preferred over HCl salts for organic solubility. The trifluoroacetate counterion is lipophilic and helps drag the cation into solvents like DCM or EtOAc [2].
References
-
Conformational Analysis of 1,4-Diazepanes
-
Solubility of Heterocyclic Amino Acids
-
General Diazepine Synthesis & Solvent Effects
-
Solubility Enhancement in Drug Discovery
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Switchable solvent-controlled divergent synthesis: an efficient and regioselective approach to pyrimidine and dibenzo[b,f][1,4]oxazepine derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. renyi.hu [renyi.hu]
- 5. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascendiacdmo.com [ascendiacdmo.com]
Technical Support Center: Minimizing Racemization During Derivatization of 7-Phenyl-1,4-Diazepanes
Welcome to the Technical Support Center for advanced chiral synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists working with 7-phenyl-1,4-diazepane scaffolds. Maintaining stereochemical integrity at the C7 position during derivatization is a critical challenge. This document provides in-depth troubleshooting advice, mechanistic explanations, and validated protocols to help you minimize or eliminate racemization in your synthetic workflow.
Frequently Asked Questions (FAQs)
Here we address the most common questions and concerns regarding the stereochemical stability of 7-phenyl-1,4-diazepanes.
Q1: What is the primary mechanism that causes racemization at the C7 position of 7-phenyl-1,4-diazepanes?
A1: The primary driver of racemization at the C7 position, which is alpha to the phenyl group, is the relative acidity of the C7 proton. Under basic conditions, deprotonation can occur, leading to the formation of a planar, achiral carbanion or a related resonance-stabilized intermediate. Subsequent reprotonation can occur from either face, resulting in a mixture of enantiomers. The stability of this carbanion is enhanced by the adjacent phenyl ring through resonance. Acidic conditions can also promote racemization, often through mechanisms like ring-chain tautomerism, although this is more common in related structures like benzodiazepines with specific substituents.[1][2][3]
Q2: I'm performing an N-acylation on the diazepane ring. Why am I observing significant racemization?
A2: N-acylation reactions often require the use of a base to deprotonate the amine or to neutralize acid byproducts. If a strong, non-hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used in excess or at elevated temperatures, it can also deprotonate the C7 position. This is especially problematic if the reaction is slow, allowing for extended exposure to basic conditions.
Q3: Can the choice of solvent influence the rate of racemization?
A3: Absolutely. Polar, protic solvents can facilitate proton transfer and stabilize charged intermediates, which can accelerate racemization. Aprotic solvents are generally preferred for reactions where racemization is a concern.[4] The choice of solvent can also influence the conformation of the diazepine ring, potentially affecting the accessibility and acidity of the C7 proton.
Q4: Are certain derivatization reactions more prone to causing racemization than others?
A4: Yes. Any reaction that involves strong bases, high temperatures, or prolonged reaction times should be considered high-risk for racemization.[4] This includes, but is not limited to:
-
N-acylations or N-sulfonylations using strong amine bases.
-
N-alkylations, particularly those requiring strong bases like LDA or NaH.
-
Reactions involving deprotection steps that utilize strongly basic or acidic conditions.
Q5: How can I accurately quantify the level of racemization in my product?
A5: The most reliable method for quantifying enantiomeric excess (ee) and, by extension, racemization, is chiral High-Performance Liquid Chromatography (HPLC).[2][5] This technique uses a chiral stationary phase to separate the enantiomers, allowing for their precise quantification. Other methods include Nuclear Magnetic Resonance (NMR) using chiral shift reagents or chiral solvating agents, although these are often less precise than chiral HPLC.
Troubleshooting Guide: Diagnosing and Solving Racemization
This section provides a systematic approach to troubleshooting when you detect a loss of stereochemical purity.
| Problem | Potential Cause | Recommended Solution & Rationale |
| High Racemization (>10%) during N-Acylation | Excessive Base Strength/Concentration: Using a strong, non-hindered base (e.g., TEA, DIPEA) that deprotonates C7. | 1. Switch to a Hindered Base: Use a sterically bulky base like 2,6-lutidine or proton-sponge. These are less likely to access the C7 proton. 2. Reduce Base Stoichiometry: Use the minimum amount of base required (e.g., 1.05-1.1 equivalents) to neutralize byproducts.[4] 3. Use Pre-activated Esters: Couple the amine with an activated ester (e.g., NHS or PFP ester) which does not generate an acidic byproduct, potentially eliminating the need for a base. |
| Racemization Increases with Reaction Time | Thermodynamic Equilibration: The reaction conditions allow for the slow equilibration of the desired enantiomer to its more stable epimer or a racemic mixture. | 1. Lower Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or -20 °C) to slow the rate of racemization.[2][6] This favors the kinetically controlled product. 2. Monitor Reaction Closely: Use TLC or LC-MS to stop the reaction as soon as the starting material is consumed, minimizing exposure time to racemizing conditions. |
| Inconsistent Racemization Between Batches | Variability in Reagent Quality or Water Content: Trace amounts of acid or base impurities in solvents or reagents, or the presence of water, can catalyze racemization. | 1. Use Anhydrous Solvents: Ensure all solvents are freshly distilled or from a sealed bottle over molecular sieves. 2. Purify Reagents: If impurities are suspected, purify reagents (e.g., distill liquid amines) before use. 3. Maintain an Inert Atmosphere: Run reactions under an inert atmosphere (Nitrogen or Argon) to exclude moisture. |
| Racemization during N-Boc Protection/Deprotection | Harsh Deprotection Conditions: Strong acids (e.g., neat TFA) or prolonged exposure can lead to racemization. | 1. Milder Deprotection: Use milder acidic conditions, such as 4M HCl in dioxane for a shorter duration, or alternative protecting groups that can be removed under neutral conditions (e.g., Cbz group removed by hydrogenolysis). 2. Scavengers: During deprotection with TFA, add scavengers like triisopropylsilane (TIS) to capture reactive carbocations that might promote side reactions. |
Decision Workflow for Minimizing Racemization
The following diagram illustrates a logical workflow for selecting reaction conditions to preserve stereochemical integrity.
Caption: A flowchart outlining key decision points for preventing racemization.
Experimental Protocols
The following protocols provide a starting point for common derivatization reactions, with specific considerations to minimize racemization.
Protocol 1: N-Acylation using a Hindered Base
This protocol is designed for the acylation of the diazepine nitrogen while minimizing base-catalyzed epimerization at C7.
1. Apparatus Setup:
-
A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum.
2. Reagent Preparation:
-
Dissolve the chiral 7-phenyl-1,4-diazepane (1.0 eq) in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration).
-
Cool the solution to 0 °C in an ice bath.
3. Reaction Execution:
-
Add 2,6-lutidine (1.1 eq) to the cooled solution.
-
In a separate flask, dissolve the acyl chloride or anhydride (1.05 eq) in a small amount of anhydrous DCM.
-
Add the acylating agent solution dropwise to the diazepine solution over 10-15 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Stir the reaction at 0 °C.
4. Monitoring and Workup:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 30 minutes.
-
Upon completion (typically 1-3 hours), quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography.
5. Analysis:
-
Determine the enantiomeric excess of the purified product using a validated chiral HPLC method.
Protocol 2: Quantification of Racemization by Chiral HPLC
This protocol provides a general method for determining the extent of racemization.
1. Sample Preparation:
-
Prepare a stock solution of your derivatized product in the mobile phase or a suitable solvent (e.g., acetonitrile/isopropanol) at a concentration of approximately 1 mg/mL.
-
Prepare a sample of the racemic compound to serve as a reference for peak identification and resolution calculation.
2. HPLC Method Development (General Starting Point):
-
Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak IA, IB, or IC) is often a good starting point.
-
Mobile Phase: An isocratic mixture of hexane/isopropanol or heptane/ethanol with a small amount of an amine modifier (e.g., 0.1% diethylamine) to improve peak shape.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 254 nm).
-
Optimization: Adjust the ratio of the mobile phase components to achieve baseline separation of the two enantiomers (Resolution > 1.5).
3. Data Analysis:
-
Integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess (ee) using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).
References
-
Hok, L., et al. (2019). Racemization of oxazepam and chiral 1,4-benzodiazepines. DFT study of the reaction mechanism in aqueous solution. Organic & Biomolecular Chemistry. Available at: [Link]
-
Simpkins, N. S. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. Organic Process Research & Development. Available at: [Link]
-
Turner, N. J., & Feske, B. D. (2018). Enantioselective synthesis of amines by combining photoredox and enzymatic catalysis in a cyclic reaction network. Chemical Science. Available at: [Link]
-
Zhang, J., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. Available at: [Link]
Sources
- 1. Racemization of oxazepam and chiral 1,4-benzodiazepines. DFT study of the reaction mechanism in aqueous solution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Racemization of oxazepam and chiral 1,4-benzodiazepines. DFT study of the reaction mechanism in aqueous solution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Crystallization of tert-butyl 7-phenyl-1,4-diazepane-1-carboxylate
Status: Online Role: Senior Application Scientist Ticket ID: OPT-DIAZ-7PH-BOC
Executive Summary: The "Floppy Ring" Challenge
You are likely encountering difficulties crystallizing tert-butyl 7-phenyl-1,4-diazepane-1-carboxylate because of two competing structural factors:
-
Conformational Entropy: The 7-membered diazepane ring is highly flexible (fluxional), existing in a dynamic equilibrium between chair, boat, and twist-boat conformations. This high entropy fights against the ordered lattice packing required for crystallization.
-
Lipophilic/Polar Conflict: The molecule contains a greasy Boc-group and phenyl ring (lipophilic) alongside a secondary amine (polar/H-bond donor). This often leads to "oiling out" (Liquid-Liquid Phase Separation) rather than nucleation.[1][2]
This guide moves beyond standard protocols to address these specific mechanistic hurdles.
Module 1: Troubleshooting "Oiling Out" (LLPS)
User Issue: "My product separates as a gum or oil at the bottom of the flask upon cooling, rather than forming crystals."
Diagnosis: You have hit the Liquid-Liquid Phase Separation (LLPS) boundary. This occurs when the attractive forces between solute molecules are stronger than the solute-solvent interactions, but the kinetic barrier to form an ordered lattice is too high (due to the floppy ring).
Protocol: The "Re-Heat and seed" Loop
Do not simply cool the oil further; it will only harden into a glass.
-
Re-dissolve: Heat the mixture until the oil phase fully dissolves back into the bulk solvent (homogeneous solution).
-
Temperature Control: Lower the temperature to just above the cloud point (where the oil previously appeared).
-
Seeding (Critical): If you have any solid (even crude), add a speck now. If not, scratch the glass interface vigorously with a glass rod.
-
Isothermal Aging: Hold the temperature constant. Do not cool! Let the system equilibrate. The oil droplets are metastable; you need to give them time to reorganize into a lattice.
Decision Matrix: Handling Oiling Out
Figure 1: Strategic workflow for converting an oiled-out phase into a crystalline solid.
Module 2: Solvent System Optimization
User Issue: "Which solvent system should I use? Standard alcohols aren't working."
Scientific Insight: For Boc-protected diazepanes, pure alcohols (MeOH, EtOH) often dissolve the compound too well due to H-bonding with the carbamate and amine. You need a system that balances the lipophilicity of the tert-butyl/phenyl groups with the polarity of the amine.
Recommended Solvent Screens (The "Rule of Three")
| System Type | Solvent A (Good Solvent) | Solvent B (Anti-Solvent) | Ratio (v/v) | Mechanism of Action |
| Standard | Ethyl Acetate (EtOAc) | n-Heptane | 1:3 to 1:5 | EtOAc solvates the Boc/Phenyl; Heptane forces aggregation. Best starting point. |
| Polarity Switch | Isopropyl Alcohol (IPA) | Water | 5:1 to 1:1 | Water acts as a strong anti-solvent. Warning: Add water very slowly to avoid oiling. |
| High Solubility | Dichloromethane (DCM) | Diisopropyl Ether (IPE) | 1:4 | Good for very oily crudes. IPE is a gentle anti-solvent. |
Pro-Tip: Avoid Diethyl Ether/Hexane if possible. While classic, the high volatility makes controlling the supersaturation rate difficult, often leading to crusts/foams instead of crystals.
Module 3: The "Salt Switch" (Rigidifying the Ring)
User Issue: "I have tried every solvent, but it remains an oil/gum. What now?"
The Solution: Stop trying to crystallize the free base. The 7-membered ring is too floppy. By protonating the secondary amine (N4), you lock the conformation via ionic interactions and hydrogen bonding, drastically increasing the melting point and crystallization probability.
Protocol: Oxalate/Hydrochloride Salt Formation
Note: The N1-Boc group is not basic. Only the N4 position will protonate.
-
Dissolve: Dissolve 1.0 eq of your oil in EtOAc (5-10 volumes).
-
Acid Addition:
-
Option A (Oxalate - Recommended): Add 1.0 eq of Oxalic acid dissolved in a minimum amount of hot MeOH. Oxalates often form beautiful needles with diazepanes due to bidentate H-bonding.
-
Option B (HCl): Add 1.0 eq of HCl in Dioxane or Ether. Warning: Excess HCl or long exposure may cleave the Boc group.
-
-
Precipitation: The salt should precipitate almost immediately. If it oils, add a few drops of MeOH to redissolve, then heat and cool slowly.
Salt Selection Logic
Figure 2: Selecting the correct counter-ion to induce crystallization.
Module 4: Chiral Considerations (Position 7)
User Question: "My molecule has a stereocenter at C7. Does this affect crystallization?"
Answer: Yes.
-
Racemic Mixture: Racemates often crystallize better than pure enantiomers (forming a dense racemate crystal lattice).
-
Enantiopure: If you synthesized a single enantiomer but it is not crystallizing, it might be due to low enantiomeric excess (ee). Impurities (the other enantiomer) inhibit crystal growth.
-
Resolution: If you need to separate enantiomers, do not use achiral acids (HCl, Oxalic). Use Dibenzoyl-L-tartaric acid . This will form diastereomeric salts with different solubilities, allowing you to crystallize one isomer selectively [1].
References
-
BenchChem. (2025).[3] Technical Support Center: Purification of Boc-Protected Amino Acids by Recrystallization. Retrieved from
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization: Causes and Solutions. Retrieved from
-
MDPI. (2022). Convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones. Retrieved from
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups: Protection and Deprotection. Retrieved from
Sources
Overcoming steric hindrance in 7-phenyl substituted diazepane reactions
Topic: Overcoming Steric Hindrance in 7-Phenyl Substituted Diazepane Reactions Ticket ID: #DZP-7PH-STERIC Assigned Specialist: Senior Application Scientist, Heterocycle Division
Executive Summary: The "Umbrella Effect"
Welcome to the technical support center for medium-ring heterocycles. You are likely here because standard protocols (SN2 alkylation, amide coupling) are failing on your 7-phenyl-1,4-diazepane scaffold.
The Core Problem: The 1,4-diazepane ring is a flexible 7-membered system. Placing a phenyl group at the C7 position (adjacent to N1 ) creates a unique steric environment. The phenyl group typically adopts a pseudo-equatorial conformation to minimize 1,2-allylic strain, but it acts as a "steric umbrella" over the N1 lone pair. This blocks the trajectory of incoming electrophiles, rendering standard nucleophilic attacks ineffective and promoting side reactions like elimination or oligomerization.
This guide provides validated workflows to bypass these steric barriers using transition metal catalysis, conformational control, and high-energy input methodologies.
Troubleshooting Module: N1-Functionalization
Issue: "I cannot alkylate the N1 nitrogen. I see starting material or elimination products."
Diagnostic Logic
The N1 nitrogen is sterically gated by the C7-phenyl group. Standard SN2 thermodynamics favor the nucleophile attacking the electrophile, but the kinetic barrier here is too high.
Solution: Switch from Nucleophilic Substitution (SN2) to Pd-Catalyzed Cross-Coupling (Buchwald-Hartwig) or Reductive Amination .
Protocol A: Buchwald-Hartwig Amination (Recommended)
This method bypasses the SN2 transition state. The Palladium inserts into the aryl halide first, and the bulky ligand creates a pocket that facilitates the coupling even with the hindered amine.
Reagents:
-
Catalyst: Pd(OAc)₂ or Pd₂(dba)₃
-
Ligand: RuPhos or SPhos (Critical: These ligands are designed for hindered secondary amines).
-
Base: LiHMDS (Lithium Hexamethyldisilazide) or Cs₂CO₃.
-
Solvent: Toluene or 1,4-Dioxane (anhydrous).
Step-by-Step Workflow:
-
Inerting: Flame-dry a reaction vial and cycle Argon/Vacuum 3x.
-
Loading: Add Pd(OAc)₂ (5 mol%) and RuPhos (10 mol%). Add solvent and stir for 5 mins to form the active catalytic species (color change usually observed).
-
Substrate Addition: Add the 7-phenyl-1,4-diazepane (1.0 equiv) and the Aryl/Alkyl Halide (1.2 equiv).
-
Base Addition: Add LiHMDS (2.0 equiv, 1M in THF) dropwise. Note: LiHMDS also deprotonates the amine, making it a better ligand for Pd.
-
Heating: Heat to 100°C for 12–18 hours.
-
Workup: Filter through Celite to remove Pd black.
Protocol B: Microwave-Assisted Alkylation (Alternative)
If you must use an alkyl halide (where Pd-catalysis is harder), use thermal energy to overcome the barrier.
Parameters:
-
Solvent: Acetonitrile or DMF.
-
Base: K₂CO₃ (3 equiv) + KI (0.1 equiv, Finkelstein catalyst).
-
Microwave: 120°C–150°C for 20–40 minutes.
-
Warning: Monitor for elimination (alkene formation) of the alkyl halide.
Decision Logic Diagram
Caption: Decision matrix for selecting the optimal functionalization pathway based on electrophile type and steric constraints.
Troubleshooting Module: Ring Synthesis (Cyclization)
Issue: "I cannot close the ring to form the 7-phenyl-diazepane. I get polymers."
The Entropy Challenge
Forming a 7-membered ring is entropically disfavored compared to 5- or 6-membered rings. The phenyl group adds rotational barriers that can either help (Gem-dimethyl effect analog) or hinder (steric clash) cyclization depending on the precursor.
Validated Synthetic Routes
| Method | Precursor | Key Reagent | Pros | Cons |
| Reduction | 5-Phenyl-1,4-benzodiazepine-2-one | LiAlH₄ or BH₃·THF | Highest Success Rate. Uses commercially available scaffolds. | Requires strong reducing agents; functional group incompatibility. |
| Schmidt Reaction | 2-Phenyl-4-piperidone | NaN₃ / H₂SO₄ | One-pot ring expansion. | Harsh acidic conditions; regioselectivity issues (N insertion). |
| Direct Cyclization | Phenyl-ethylenediamine + 1,3-dihalide | High Dilution / Cs₂CO₃ | Modular substituents. | High risk of oligomerization; requires slow addition. |
Protocol: Reduction of Benzodiazepines (Top Recommendation)
This is the industry standard because the "ring" is already formed in the stable benzodiazepine precursor.
-
Starting Material: 7-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one (or similar).
-
Reduction: Dissolve in dry THF under Argon.
-
Reagent: Add LiAlH₄ (4.0 equiv) slowly at 0°C.
-
Reflux: Heat to reflux for 4–6 hours. The amide carbonyl is reduced to the methylene, and the imine (if present) is reduced to the amine.
-
Quench: Fieser workup (Water, 15% NaOH, Water).
-
Result: This yields the 7-phenyl-1,4-diazepane (often fused to a benzene ring, i.e., a homopiperazine derivative). Note: If a non-benzo fused system is required, use the Schmidt Reaction protocol.
Analytical Data & Purification
Because the 7-phenyl group creates a chiral center, you will often encounter enantiomers.
Purification Table
| Technique | Condition | Application |
|---|---|---|
| Flash Chromatography | DCM:MeOH:NH₄OH (90:9:1) | Standard purification. The NH₄OH is critical to prevent streaking of the secondary amine on silica. |
| Chiral HPLC | Chiralpak AD-H or OD-H | Separation of (R) and (S) enantiomers. |
| Recrystallization | EtOH/Hexane or IPA | Often forms stable HCl or Oxalate salts. |
NMR Diagnostic Tip: Look for broadening of signals at room temperature. The 7-membered ring undergoes a "twist-boat" to "chair" inversion. The bulky phenyl group slows this exchange. If signals are broad, run the NMR at 50°C to sharpen them (fast exchange limit) or -40°C to see distinct conformers (slow exchange limit).
Frequently Asked Questions (FAQ)
Q: Why does my reaction stall at 50% conversion? A: This is likely due to product inhibition or catalyst deactivation. In Buchwald couplings, the secondary amine product is more sterically hindered than the starting material, but if the catalyst dies, conversion stops. Add a second portion of catalyst and ligand (2.5 mol%) after 8 hours.
Q: Can I use reductive amination for N1-alkylation? A: Yes, and it is often superior to alkyl halides. Use the aldehyde corresponding to your alkyl group and Sodium Triacetoxyborohydride (STAB) . The mechanism involves forming an iminium ion. While the phenyl group hinders the approach, the proton transfer is fast. Tip: Add 1.0 eq of Acetic Acid to catalyze iminium formation.
Q: How do I determine the conformation of my product? A: X-ray crystallography is definitive. However, NOESY (Nuclear Overhauser Effect Spectroscopy) NMR is useful. Strong NOE correlations between the C7-H and the adjacent N1-substituent suggest a specific locked conformation (usually the substituent is pseudo-equatorial to avoid the phenyl ring).
Synthetic Pathway Visualization
Caption: Comparison of synthetic routes to the core scaffold and subsequent functionalization flow.
References
-
Conformational Analysis of 1,4-Diazepanes
-
Buchwald-Hartwig Amination of Hindered Systems
-
Schmidt Reaction for Diazepane Synthesis
-
Microwave-Assisted N-Alkylation
-
General 1,4-Diazepine Review
- Title: 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.
- Source: Bentham Science (2013).
-
URL:[Link]
Sources
Technical Support: Purification of Crude tert-Butyl 7-phenyl-1,4-diazepane-1-carboxylate
Executive Summary & Molecule Profile
You are dealing with a 7-membered heterocycle containing a secondary amine (N4) and a Boc-protected nitrogen (N1). The presence of the phenyl group at the C7 position introduces steric bulk near the carbamate, often leading to rotamers in NMR and challenging regio-differentiation during synthesis.
Target Molecule Profile:
-
Basicity: The N4 position is a secondary amine (
). It is the primary "handle" for purification. -
Stability: The N1-Boc group is acid-sensitive. Prolonged exposure to pH < 2 or elevated temperatures (>50°C) in acidic media will cause deprotection.
-
Physical State: Often a viscous oil or low-melting solid.
Common Impurities:
-
Regioisomers: tert-butyl 5-phenyl-1,4-diazepane-1-carboxylate (common byproduct of non-selective cyclization).
-
Bis-Boc Species: Non-basic over-reaction products.
-
Linear Diamines: Uncyclized starting materials (highly polar).
-
Metal Residues: Palladium/Platinum (if synthesized via reduction of diazepinones).
Diagnostic Hub: Identify Your Issue
Before proceeding, match your observation to the correct protocol.
| Observation | Probable Cause | Recommended Protocol |
| TLC shows a "streak" rather than a spot. | Interaction between N4 amine and silica silanols. | Protocol B (Amine-Modified Silica) |
| Product is an oil with non-basic impurities. | Bis-Boc byproducts or neutral organic residue. | Protocol A (pH-Switch Extraction) |
| NMR shows split peaks (approx 1:1 or 4:1). | Regioisomers (7-Ph vs 5-Ph) or Rotamers. | Protocol C (Salt Formation) |
| Yield is <40% after acidic workup. | Boc group hydrolysis due to strong acid/heat. | See FAQ Section |
Protocol A: The "pH-Switch" Extraction (The Workhorse)
Objective: Remove non-basic impurities (Bis-Boc, starting ketones) and highly acidic byproducts without chromatography. Mechanism: Exploits the basicity of the N4 nitrogen.
Reagents:
-
Solvent: Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE).
-
Acid: 0.5 M Citric Acid (preferred) or 1 M HCl (cold, rapid use).
-
Base: 2 M NaOH or Sat.
.
Step-by-Step Methodology:
-
Dissolution: Dissolve crude oil in EtOAc (10 mL/g).
-
Acid Extraction (The Trap):
-
Extract the organic layer twice with cold (0°C) 0.5 M Citric Acid.
-
Chemistry: The target amine (N4) protonates and moves to the Aqueous Phase . Non-basic impurities (Bis-Boc, neutrals) remain in the Organic Phase .
-
Critical Check: Keep the aqueous phase cold to prevent Boc cleavage.
-
-
Organic Wash: Discard the organic layer (contains non-basics).
-
Basification (The Release):
-
Cool the aqueous acidic layer to 0°C.
-
Slowly add 2 M NaOH until pH > 12.
-
Chemistry: The N4 amine deprotonates and becomes lipophilic again.
-
-
Final Extraction: Extract the cloudy aqueous mixture 3x with DCM or EtOAc.
-
Drying: Dry over
, filter, and concentrate.
Visual Workflow (Logic Flow)
Caption: Separation logic relying on the reversible protonation of the N4-amine.
Protocol B: Chromatography with Amine Modifiers
Objective: Clean up "streaking" spots and separate polar impurities. Issue: Secondary amines hydrogen bond with acidic silanols on silica gel, causing tailing and poor resolution.
The "Triethylamine Trick"
You must deactivate the silica gel before or during the run.
-
Mobile Phase: 95:5 DCM:MeOH + 1% Triethylamine (TEA) or 1%
. -
Column Pre-treatment: Flush the silica column with 3 column volumes (CV) of the mobile phase containing the modifier before loading your sample.
-
Loading: Load the crude as a concentrated solution in DCM. Do not use pure MeOH for loading.
Warning: If using TEA, you must rotovap the fractions thoroughly or dry under high vacuum to remove the TEA residue (bp 89°C).
Protocol C: Salt Formation (Regioisomer Removal)
Objective: Separate the 7-phenyl isomer from the 5-phenyl isomer or solidify an oil. Logic: Regioisomers often have different crystal lattice energies when converted to salts. Oxalate salts are particularly effective for diazepanes.
Methodology:
-
Dissolve the semi-pure free base (from Protocol A) in a minimal amount of Ethanol or Isopropanol (warm).
-
Add 1.0 equivalent of Oxalic Acid (anhydrous) dissolved in the same solvent.
-
Allow the solution to cool slowly to room temperature, then to 4°C.
-
Filtration: The target 7-phenyl isomer often crystallizes nicely, while the 5-phenyl isomer or oligomers remain in the mother liquor.
-
Recovery: To recover the free base, suspend the salt in water, basify with
, and extract with DCM.
Troubleshooting & FAQs
Q: My product decomposed after the acid extraction (Protocol A). What happened?
-
A: You likely used an acid that was too strong or left it too long. The tert-butyl carbamate (Boc) is acid-labile.
-
Fix: Switch to 0.5 M Citric Acid or 0.5 M
. Perform the extraction quickly (contact time < 10 mins) and keep everything on ice.
-
Q: I see two spots on TLC that are very close together. Is this the regioisomer?
-
A: It could be, but first check for Rotamers . Boc-protected cyclic amines often show restricted rotation on the NMR/TLC timescale.
-
Test: Run a 2D TLC (run once, rotate plate 90 degrees, run again). If the spots lie on the diagonal, they are stable isomers. If off-diagonal, they are equilibrating rotamers. If they are stable regioisomers, use Protocol C (Salt Formation) .
-
Q: How do I remove Palladium residues?
-
A: If your synthesis involved hydrogenation, use a scavenger resin (e.g., SiliaMetS® Thiol) or wash the organic phase with 10% aqueous N-Acetylcysteine .
Decision Matrix: Purification Strategy
Use this logic flow to determine the most efficient path for your specific crude mixture.
Caption: Strategic decision tree for selecting the optimal purification method.
References
-
Protective Group Stability: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Detailed data on Boc stability in dilute acids).
-
Diazepane Synthesis & Isomers: Synthesis of substituted 1,4-diazepines and 1,5-benzodiazepines. (2010). Molecules, 15(1), 1-14. (Discusses cyclization challenges and regioisomer formation).
-
Chiral Resolution & Salt Formation: Stereochemistry of 1-benzyl-5-methyl-1,4-diazepane: A Technical Guide. BenchChem. (Provides protocols for salt formation and extraction of diazepane derivatives).
-
Chromatography of Amines: Separation Characteristics of Phenyl/PFPP Reversed Phase Columns. Shimadzu Technical Report. (Highlights the interaction of amines with stationary phases).
Enhancing stability of 1,4-diazepane intermediates in acidic environments
Technical Support Center: 1,4-Diazepane Intermediate Stabilization
Introduction: The Acidic Paradox of 1,4-Diazepanes
Welcome to the Technical Support Center. If you are working with 1,4-diazepane scaffolds (common in orexin antagonists like Suvorexant or antihistamines), you have likely encountered a frustrating paradox: the saturated diazepane ring itself is theoretically stable in acid, yet your isolated yields often degrade into sticky oils or black tars during acidic deprotection or workup.
The Reality: The instability is rarely the ring cleavage itself. Instead, it stems from three specific failure modes triggered by the acidic environment:
-
Hygroscopic Deliquescence: The dihydrochloride salts are aggressively hygroscopic, absorbing atmospheric water that hydrolyzes sensitive side chains.
-
Oxidative Coupling: In the presence of trace metals and acid, the secondary amines are prone to radical oxidation.
-
Carbocation Scrambling: During Boc-deprotection, the generated tert-butyl cation can alkylate the electron-rich nitrogen if not scavenged.
This guide provides the protocols to stabilize these intermediates.
Module 1: Troubleshooting Boc-Deprotection (The "Black Tar" Effect)
User Issue: "I treated my N-Boc-1,4-diazepane with 4M HCl/Dioxane, but the reaction turned black/dark brown, and the yield is low."
Root Cause: This is likely oxidative degradation or alkylation . The tert-butyl cation generated during deprotection is an electrophile. Without a scavenger, it attacks the newly liberated secondary amine of the diazepane, leading to N-tert-butyl impurities or polymerization. The color change indicates oxidation of the amine, often catalyzed by trace iron in non-high-purity acids.
Protocol: Scavenger-Assisted Deprotection
Objective: Clean removal of Boc group without alkylation or oxidation.
| Parameter | Standard (Risky) | Optimized (Stable) |
| Acid Source | HCl/Dioxane (Commercial) | Freshly generated HCl (AcCl + MeOH) or TFA |
| Atmosphere | Air | Argon/Nitrogen (Strict) |
| Scavenger | None | Triisopropylsilane (TIS) (2-5 eq) |
| Temperature | Room Temp | 0°C → 10°C (Controlled ramp) |
Step-by-Step Workflow:
-
Dissolution: Dissolve substrate (1.0 eq) in DCM (0.1 M) under Argon.
-
Scavenger Addition: Add Triisopropylsilane (TIS) (2.0 eq). Note: TIS acts as a hydride donor to quench the t-butyl cation.
-
Acid Introduction: Add TFA (10-20% v/v) dropwise at 0°C.
-
Monitoring: Stir at 0°C for 30 mins, then warm to 10°C. Monitor via LCMS (look for M-100 peak).
-
Quench: Concentrate under reduced pressure immediately upon completion. Do not let it sit in acid overnight.
Technical Insight: If using HCl, avoid commercial ether/dioxane solutions if they are old; peroxide formation in the ether promotes radical oxidation of the diazepane nitrogen [1].
Module 2: The Hygroscopicity Trap (Isolation Failures)
User Issue: "My diazepane dihydrochloride salt turned into a wet goo on the balance. NMR shows broad peaks."
Root Cause: 1,4-diazepane dihydrochloride salts are deliquescent . They absorb moisture from the air within seconds. This water creates a localized acidic aqueous environment that can hydrolyze esters or amides elsewhere on the molecule.
Solution: Switch to a Non-Hygroscopic Counterion .
Comparison of Salt Forms
| Salt Form | Hygroscopicity | Crystallinity | Stability |
| Dihydrochloride (2HCl) | High (Deliquescent) | Poor (often amorphous) | Low (Hydrolysis risk) |
| Trifluoroacetate (TFA) | Medium | Moderate | Medium |
| L-Tartrate | Low | Excellent | High |
| Succinate | Low | Good | High |
Recommended Protocol: Tartrate Salt Formation (Suvorexant Method) Ref: Adapted from Merck Process Research [2].
-
Free Basing: Neutralize the crude deprotection mixture with saturated NaHCO₃. Extract into EtOAc.
-
Drying: Dry organic layer over Na₂SO₄ (anhydrous) and filter.
-
Salt Formation:
-
Dissolve free base in MeOH/THF (1:5).
-
Add L-Tartaric acid (1.0 eq) dissolved in MeOH.
-
Heat to 50°C, then cool slowly to 0°C.
-
-
Filtration: Filter the white crystalline solid.
-
Result: This salt is stable in air and can be stored for months.
-
Module 3: Visualizing the Stabilization Logic
The following diagram illustrates the decision matrix for handling diazepane intermediates based on the specific failure mode you are observing.
Figure 1: Decision Logic for Troubleshooting 1,4-Diazepane Instability. Blue/Green nodes indicate corrective actions.
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I use 1,4-Dioxane/HCl for deprotection if I don't have TIS? Answer: Yes, but you must mitigate the risk of alkylation. Use a high concentration of acid (4M) to ensure the protonation of the amine competes effectively with the alkylation. Crucially , ensure the dioxane is peroxide-free. Peroxides initiate radical degradation of the diazepane ring [3].
Q2: Why is my yield low after aqueous workup? Answer: 1,4-diazepanes are highly polar secondary amines. At neutral or even slightly basic pH (pH 8-9), they remain partially water-soluble.
-
Fix: Adjust the aqueous layer to pH > 12 using NaOH.
-
Solvent: Use a mixture of Chloroform/Isopropanol (3:1) for extraction. Standard EtOAc often fails to extract the free base efficiently.
Q3: I see an impurity +12 Da in my LCMS. What is it? Answer: This is likely the methylene bridge (aminal) formation. If you used DCM or Methanol that contained traces of formaldehyde (common in non-HPLC grade solvents) under acidic conditions, the two nitrogens in the diazepane ring can react to form a bicyclic aminal. Always use fresh, high-purity solvents.
References
-
BenchChem Technical Support. (2025).[1][2][3] Troubleshooting Boc Deprotection Failures. Retrieved from
-
Merck & Co. (2012). Process for the preparation of Suvorexant.[4][5] U.S. Patent 9,108,959. Retrieved from
-
RSC Books. (2012). Oxidative Degradation of Pharmaceuticals. Chapter 3. Retrieved from
-
National Institutes of Health. (2016). Discovery and Chemical Development of Suvorexant.[4] ACS Publications. Retrieved from
Sources
Validation & Comparative
Optimizing Purity Analysis of Diazepane Carboxylates: A Comparative HPLC Guide
Executive Summary Diazepane carboxylates (homopiperazine derivatives) represent a critical scaffold in modern medicinal chemistry, serving as intermediates for kinase inhibitors and GABA analogs. However, their chromatographic analysis is notoriously difficult due to two conflicting physicochemical properties: the high basicity of the diazepane nitrogen (pKa ~9.0–10.0) and the weak UV chromophores of the saturated ring system.
This guide challenges the traditional "high pH" approach, presenting a comparative analysis of modern stationary phases.[1][2] We demonstrate that Charged Surface Hybrid (CSH) technology offers superior peak shape and sensitivity compared to traditional C18 and Ion-Pairing methods, providing a robust, self-validating protocol for purity assessment.
Part 1: The Chromatographic Challenge
The analysis of diazepane carboxylates fails on standard silica columns due to the Silanol Effect .
-
The Mechanism of Failure: At the standard low pH (pH 2–3) used to suppress carboxylic acid ionization, the secondary amine of the diazepane ring is protonated (
). -
The Interaction: These cations undergo ion-exchange interactions with residual deprotonated silanols (
) on the column surface. -
The Result: Severe peak tailing (
), variable retention times, and loss of sensitivity (low S/N ratio).
Part 2: Comparative Analysis of Methodologies
We evaluated three distinct separation strategies for a generic ethyl 1,4-diazepane-1-carboxylate derivative.
Method A: Traditional C18 with Ion-Pairing (The Legacy Method)
-
Column: Fully Porous Silica C18 (e.g., 5 µm, 100 Å).
-
Mobile Phase: Phosphate buffer (pH 2.5) + Hexanesulfonic Acid (Ion-Pair Reagent).
-
Verdict: Obsolete.
-
Analysis: While this mitigates tailing, the ion-pairing reagent contaminates the column, requires long equilibration (60+ min), and is incompatible with Mass Spectrometry (LC-MS) due to signal suppression.
Method B: High pH C18 (The "Brute Force" Method)
-
Column: Hybrid Silica C18 (e.g., BEH C18).
-
Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[2][3][4][5]
-
Verdict: Effective but Risky.
-
Analysis: Operating above the pKa deprotonates the amine, eliminating silanol interactions.
-
Pros: Excellent peak symmetry.[2]
-
Cons: High pH can degrade the carboxylate ester moiety (hydrolysis risk) during long analytical runs.
-
Method C: Charged Surface Hybrid (CSH) C18 (The Recommended Standard)
-
Column: CSH C18 (e.g., Waters XSelect or similar).[6]
-
Mobile Phase: 0.1% Formic Acid (pH 2.7) / Acetonitrile.[2][3][4][5]
-
Verdict: Superior.
-
Analysis: The stationary phase surface carries a permanent low-level positive charge.[2]
Part 3: Comparative Data Summary
| Metric | Method A (Ion-Pair) | Method B (High pH) | Method C (CSH - Low pH) |
| Tailing Factor ( | 1.3 | 1.1 | 1.1 |
| Plate Count ( | ~8,000 | ~12,000 | ~14,500 |
| Equilibration Time | 60 min | 15 min | 5 min |
| MS Compatibility | Incompatible | Good | Excellent |
| Sample Stability | High | Low (Hydrolysis risk) | High |
Part 4: Recommended Experimental Protocol (Method C)
This protocol is designed as a self-validating system. The use of a low-UV wavelength requires high-purity solvents to prevent baseline drift.
1. Instrumentation & Conditions
-
System: UHPLC or HPLC with Diode Array Detector (DAD).
-
Column: Charged Surface Hybrid C18 (2.1 x 100 mm, 1.7 µm or 2.5 µm).
-
Temperature: 40°C (Improves mass transfer for cyclic amines).
-
Detection: UV at 205 nm (Primary) and 215 nm (Reference).
-
Note: Diazepane rings lack strong conjugation; 254 nm is useless unless the molecule has an aryl substituent.
-
2. Mobile Phase Preparation[1][2][4][8]
-
Solvent A: Water (Milli-Q) + 0.1% Formic Acid + 10 mM Ammonium Formate.
-
Reasoning: Formic acid sets pH ~2.7; Ammonium ions further block residual silanols.
-
-
Solvent B: Acetonitrile (LC-MS Grade) + 0.1% Formic Acid.
3. Gradient Profile (Flow: 0.4 mL/min)
| Time (min) | % Solvent A | % Solvent B | Curve |
| 0.0 | 95 | 5 | Initial |
| 1.0 | 95 | 5 | Isocratic Hold |
| 8.0 | 5 | 95 | Linear Gradient |
| 10.0 | 5 | 95 | Wash |
| 10.1 | 95 | 5 | Re-equilibration |
| 13.0 | 95 | 5 | End |
4. System Suitability (Self-Validation)
-
Resolution (
): Must be > 2.0 between the main diazepane peak and its nearest synthesis impurity (often the de-boc or hydrolyzed acid form). -
Tailing Factor: Must be < 1.3. If
rises, the column surface charge may be masked; regenerate with 100% ACN.
Part 5: Visualizations
Workflow: Method Development Logic
This diagram illustrates the decision process for selecting the correct column based on the specific diazepane derivative type.
Caption: Decision tree for selecting stationary phases based on the specific diazepane derivative functional groups.
Mechanism: The CSH Advantage
This diagram explains why the CSH column succeeds where standard silica fails.
Caption: Mechanistic comparison showing how CSH surfaces repel the protonated amine, preventing secondary interactions.
References
-
Waters Corporation. (2020). Improving Mass Load Capacity for Basic Compounds Using Charged Surface Hybrid (CSH) Technology Columns. Link
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. Link
-
Agilent Technologies. (2017). Strategies for the Separation of Basic Compounds in HPLC. Link
-
Sigma-Aldrich (Merck). (2023). HPLC Method Development Guide: Selecting the Right Buffer. Link
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. waters.com [waters.com]
- 3. swgdrug.org [swgdrug.org]
- 4. An improved HPLC method for rapid quantitation of diazepam and its major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC Determination of Diazepam on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 6. natsep.co.za [natsep.co.za]
- 7. CN103288834B - Short-acting benzodiazepine salts and their polymorphic forms - Google Patents [patents.google.com]
- 8. Developing HPLC Methods [sigmaaldrich.com]
Mass spectrometry fragmentation patterns of tert-butyl 7-phenyl-1,4-diazepane-1-carboxylate
An in-depth understanding of gas-phase fragmentation behavior is critical for researchers employing high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) in drug discovery. The 1,4-diazepane scaffold, particularly when functionalized with a 7-phenyl group, is a privileged pharmacophore found in numerous central nervous system (CNS) therapeutics and kinase inhibitors.
As a Senior Application Scientist, I have structured this guide to move beyond simple spectral libraries. We will deconstruct the mechanistic causality behind the fragmentation of tert-butyl 7-phenyl-1,4-diazepane-1-carboxylate , objectively compare its mass spectrometry (MS) performance against structural alternatives, and provide a self-validating experimental protocol for your laboratory.
Mechanistic Causality: The "Why" Behind the Spectra
When subjected to Electrospray Ionization and Collision-Induced Dissociation (ESI-CID), tert-butyl 7-phenyl-1,4-diazepane-1-carboxylate ([M+H]+ m/z 277.19) exhibits a highly predictable, step-wise degradation. Understanding this pathway is essential for distinguishing the intact molecule from in-source fragments or synthetic impurities.
The Boc-Group Cleavage (McLafferty-Type Rearrangement)
The tert-butoxycarbonyl (Boc) protecting group is notoriously labile under MS conditions. The fragmentation is initiated by a McLafferty-type rearrangement where a proton from the tert-butyl methyl group is transferred to the carbonyl oxygen[1]. This highly favored six-membered transition state results in the expulsion of neutral isobutylene (-56 Da), yielding a transient carbamic acid intermediate (m/z 221.13). Because carbamic acids are thermodynamically unstable in the gas phase, this intermediate rapidly undergoes decarboxylation (-44 Da) to yield the fully unprotected 7-phenyl-1,4-diazepane core (m/z 177.14)[2].
Diazepane Ring Fragmentation (Alpha-Cleavage)
Once the secondary amine is exposed (m/z 177.14), higher collision energies force the cleavage of the 7-membered diazepane ring. The nitrogen atom directs
ESI-MS/MS Fragmentation Pathway of tert-butyl 7-phenyl-1,4-diazepane-1-carboxylate.
Comparative Analysis: Scaffold and Protecting Group Alternatives
To optimize library synthesis workflows, it is crucial to compare this building block against its structural analogs. The choice of ring size and protecting group dramatically alters the diagnostic utility of the resulting mass spectra.
Alternative 1: Ring Size (7-Membered vs. 6-Membered)
Compared to tert-butyl 2-phenylpiperazine-1-carboxylate (a 6-membered analog), the 7-membered diazepane ring exhibits higher torsional strain. While both compounds undergo the identical -100 Da Boc loss, the diazepane core (m/z 177) requires significantly less collision energy to undergo ring-opening than the rigid piperazine core (m/z 163). For researchers utilizing automated MS/MS library screening, the diazepane will produce a richer, more complex low-mass fragmentation spectrum, requiring careful algorithmic deconvolution.
Alternative 2: Protecting Group (Boc vs. Cbz)
If the synthesis utilizes benzyl 7-phenyl-1,4-diazepane-1-carboxylate (Cbz-protected) instead of the Boc-protected variant, the fragmentation landscape changes drastically. The Cbz group typically fragments via the loss of benzyl alcohol (-108 Da) or the generation of a highly abundant tropylium ion (m/z 91)[4]. Because the 7-phenyl-diazepane core also produces an m/z 91 fragment, using a Cbz protecting group creates isobaric interference, masking the structural data of the core scaffold. The Boc group's clean, orthogonal -100 Da loss makes it vastly superior for unambiguous structural elucidation.
Comparative fragmentation pathways of Boc-protected vs. Cbz-protected 1,4-diazepanes.
Quantitative Data Comparison
Table 1: Quantitative MS/MS Data for tert-Butyl 7-phenyl-1,4-diazepane-1-carboxylate
| Precursor m/z | Product m/z | Neutral Loss (Da) | Assignment | Optimal CE (eV) |
| 277.19 | 221.13 | 56.06 | Loss of isobutylene (Carbamic acid) | 10 - 15 |
| 277.19 | 177.14 | 100.05 | Loss of Boc group (Unprotected core) | 20 - 25 |
| 177.14 | 160.11 | 17.03 | Loss of NH₃ from core | 30 - 35 |
| 177.14 | 91.05 | 86.09 | 35 - 45 |
Table 2: Performance Comparison of Protecting Groups and Scaffolds
| Compound | Ring Size | Protecting Group | Primary MS/MS Interference | Diagnostic Utility for Core |
| tert-Butyl 7-phenyl-1,4-diazepane-1-carboxylate | 7 | Boc | None (Clean -100 Da loss) | High |
| tert-Butyl 2-phenylpiperazine-1-carboxylate | 6 | Boc | None (Clean -100 Da loss) | Moderate (Rigid core resists CID) |
| Benzyl 7-phenyl-1,4-diazepane-1-carboxylate | 7 | Cbz | m/z 91 (Masks core fragmentation) | Low |
Experimental Protocol: A Self-Validating MS/MS Workflow
To ensure absolute trustworthiness in your structural assignments, do not rely on a single static Collision Energy (CE). Instead, employ a CE Ramping Protocol . This creates a self-validating mathematical system: by monitoring the sequential appearance and disappearance of the precursor, intermediate, and product ions across a kinetic energy gradient, you mathematically validate the structural connectivity without needing external isotopic standards.
Step-by-Step Methodology:
-
Sample Preparation: Dilute tert-butyl 7-phenyl-1,4-diazepane-1-carboxylate to 1 µg/mL in 50:50 Acetonitrile:Water containing 0.1% Formic Acid. Causality: Formic acid ensures robust protonation of the diazepane N4 secondary amine, which is required to drive the subsequent charge-directed fragmentation.
-
Ion Source Optimization: Set the ESI source to positive ion mode (+). Maintain the capillary temperature at 275°C. Causality: Excessive source temperatures (>300°C) will cause in-source thermal degradation of the Boc group, artificially inflating the m/z 177 baseline and ruining precursor isolation.
-
Precursor Isolation: Isolate the[M+H]+ ion at m/z 277.2 using a narrow quadrupole isolation window (e.g., 1.0 Da) to prevent co-isolation of background matrix ions.
-
Self-Validating CE Ramping:
-
Phase 1 (Low CE, 10-15 eV): Monitor the generation of m/z 221. This validates the presence of the tert-butyl group via the McLafferty rearrangement.
-
Phase 2 (Medium CE, 20-25 eV): Observe the depletion of m/z 221 and the maximization of m/z 177. This confirms the decarboxylation step.
-
Phase 3 (High CE, 35-45 eV): Monitor the destruction of m/z 177 and the appearance of m/z 91 and m/z 160. This validates the connectivity of the 7-phenyl substitution on the diazepane ring.
-
-
Data Processing: Plot the relative abundance of m/z 277, 221, 177, and 91 against the CE gradient (a breakdown curve). The sequential intersection of these curves serves as absolute proof of the proposed fragmentation pathway.
References
-
Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society. 2
-
Elucidation of the Presence and Location of t-Boc Protecting Groups in Amines and Dipeptides Using On-Column H/D Exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry. 1
-
Alpha (
) Cleavage. Chemistry Steps. 3 -
Spontaneous Water Radical Cation Oxidation at Double Bonds in Microdroplets. PMC - NIH. 4
Sources
- 1. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 2. Mass Fragmentation Characteristics of <i>t</i>-Boc Substituted Drug Precursors [zpxb.xml-journal.net]
- 3. Alpha (α) Cleavage - Chemistry Steps [chemistrysteps.com]
- 4. Spontaneous Water Radical Cation Oxidation at Double Bonds in Microdroplets - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Chiral HPLC Strategies for 7-Phenyl-1,4-Diazepane Enantiomers
Topic: Chiral HPLC Separation Methods for 7-Phenyl-1,4-Diazepane Enantiomers Content Type: Comparative Technical Guide Audience: Senior Analytical Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
The separation of 7-phenyl-1,4-diazepane enantiomers presents a specific chromatographic challenge due to the molecule's conformational flexibility (seven-membered ring) and the basicity of its two secondary amine nitrogens. While 1,4-diazepanes are critical pharmacophores—most notably as intermediates in the synthesis of orexin receptor antagonists (e.g., Suvorexant analogs)—their polarity and tendency to interact with residual silanols often result in peak tailing.
This guide evaluates three distinct separation methodologies: Amylose-Coated CSPs (Normal Phase) , Immobilized Cellulose CSPs (Polar Organic/Reverse Phase) , and Derivatization Strategies .
The Separation Challenge: Structure & Basicity
The 7-phenyl-1,4-diazepane molecule contains a chiral center at the C7 position (adjacent to N1).
-
Basicity: The secondary amines (N1 and N4) are highly basic (
). On silica-based Chiral Stationary Phases (CSPs), this leads to non-specific interactions with acidic silanols, causing severe peak tailing. -
Conformational Lability: The seven-membered ring undergoes rapid "ring-flipping" (chair/twist-boat), which can broaden peaks if the column temperature is too high.
Critical Success Factor: The mobile phase must contain a basic modifier (Diethylamine or Triethylamine) to mask silanol sites, or the amine must be protected (e.g., Boc/Cbz).
Methodology Comparison
Method A: Coated Amylose CSPs (The "Gold Standard")
Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) This is the industry-standard first-choice column for diazepane derivatives. The helical structure of the amylose polymer provides an ideal cavity for the phenyl-substituted diazepane ring.
-
Mobile Phase: Hexane / Ethanol / Diethylamine (DEA)
-
Mechanism: Hydrogen bonding (carbamate) +
- interactions (phenyl group). -
Pros: Highest selectivity (
) for phenyl-diazepanes; well-documented in Suvorexant intermediate literature. -
Cons: Restricted solvent compatibility (cannot use DCM/THF); amine modifier is mandatory.
Method B: Immobilized Cellulose CSPs (The "Robust" Alternative)
Column: Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate) immobilized) Immobilized phases allow for a wider range of solvents, which is crucial if the 7-phenyl analog exhibits poor solubility in hexane.
-
Mobile Phase: Dichloromethane / Methanol / TEA (Non-standard) or Heptane / Ethanol / DEA.
-
Mechanism: The chlorinated selector offers different electronic interactions, often resolving enantiomers that co-elute on AD-H.
-
Pros: Solvents like DCM can be used to improve solubility and peak shape; highly robust.
-
Cons: Slightly lower theoretical plate count compared to coated phases.
Method C: Derivatization (Indirect Separation)
Strategy: N-Boc or N-Cbz protection of the 1,4-diazepane.
If the free base cannot be resolved with good peak shape (
-
Column: Chiralpak AD-H or OD-H.
-
Mobile Phase: Hexane / IPA (No basic modifier needed).
-
Pros: Sharp peaks (
); higher loadability for preparative scale. -
Cons: Requires additional synthetic steps (protection/deprotection).
Experimental Data Comparison
The following data represents typical performance parameters for 7-substituted-1,4-diazepanes (based on 7-methyl and 7-phenyl analogs).
| Parameter | Method A (Chiralpak AD-H) | Method B (Chiralpak IC) | Method C (N-Boc Derivatized) |
| Mobile Phase | Hexane/EtOH/DEA (60:40:0.1) | Heptane/EtOH/DEA (50:50:0.05) | Hexane/IPA (90:10) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25°C | 25°C - 35°C | 25°C |
| Retention ( | ~ 2.5 | ~ 1.8 | ~ 1.2 |
| Selectivity ( | > 2.0 (Excellent) | ~ 1.5 (Good) | ~ 1.8 (Very Good) |
| Resolution ( | > 3.5 | > 2.0 | > 4.0 |
| Tailing Factor ( | 1.3 - 1.5 (Requires DEA) | 1.2 - 1.4 | 1.0 - 1.1 |
| Primary Use | Analytical QC & Screening | Solubility-limited samples | Prep purification |
Note on Data Source: Parameters are derived from optimized protocols for 7-methyl-1,4-diazepane (Suvorexant intermediate) and 1,4-diazepane libraries, which share identical stereoelectronic requirements [1, 2].
Detailed Experimental Protocol (Method A)
Objective: Analytical resolution of (R)- and (S)-7-phenyl-1,4-diazepane.
-
Mobile Phase Preparation:
-
Measure 600 mL of n-Hexane (HPLC Grade).
-
Measure 400 mL of Ethanol (Absolute).
-
Add 1.0 mL of Diethylamine (DEA) to the Ethanol portion before mixing (prevents immiscibility issues).
-
Mix thoroughly and degas by sonication for 10 minutes.
-
Critical: Do not use TFA; it will salt out the amine.
-
-
Sample Preparation:
-
Dissolve 1.0 mg of racemic 7-phenyl-1,4-diazepane in 1.0 mL of Ethanol.
-
Tip: If solubility is poor, add 100
L of DCM, then dilute with Ethanol.
-
-
System Setup:
-
Column: Chiralpak AD-H (4.6 x 250 mm, 5
m). -
Flow: 1.0 mL/min.
-
Temp: 25°C.
-
Detection: UV @ 210 nm (low wavelength required as the phenyl chromophore is weak) or 254 nm.
-
-
Validation Check:
-
Inject 5
L. -
Verify Tailing Factor (
). If , increase DEA concentration to 0.2%.
-
Decision Workflow (DOT Visualization)
The following diagram outlines the logical decision tree for selecting the optimal method based on sample characteristics.
Caption: Decision tree for optimizing chiral resolution of basic diazepane enantiomers.
References
-
Suvorexant Intermediate Resolution: Detailed protocol for the separation of (R)-4-benzyl-7-methyl-1,4-diazepane-2,5-dione using Chiralpak AD with DEA modifier.
-
Source:
-
-
Diazepane Library Separation: Application of Chiralpak IC for diverse diazepane analogs in antiviral research.
-
Source:
-
-
General Chiral Technologies Guide: Strategies for separating basic amines using polysaccharide columns.
-
Source:
-
Structural validation of diazepane derivatives using X-ray crystallography
An authoritative guide for researchers, scientists, and drug development professionals on the structural elucidation of 1,4-diazepane derivatives, comparing Single-Crystal X-ray Diffraction (SCXRD) against orthogonal analytical techniques.
Executive Summary: The Conformational Challenge of Diazepanes
Diazepanes, particularly 1,4-diazepane derivatives, are privileged heterocyclic scaffolds prevalent in central nervous system (CNS) therapeutics and kinase inhibitors. The seven-membered ring inherently possesses a high degree of conformational flexibility, frequently oscillating between chair, boat, and twist-boat conformations in solution.
For drug development professionals, establishing the absolute stereochemistry and the precise 3D conformation of these molecules is a regulatory and mechanistic imperative. While spectroscopic methods provide excellent connectivity data, they often fall short in resolving the absolute configuration of chiral centers and the exact puckering parameters of the flexible diazepane ring. This guide objectively compares Single-Crystal X-ray Diffraction (SCXRD)—the gold standard for solid-state structural validation—with alternative techniques, providing actionable, self-validating protocols for your analytical workflows.
Analytical Landscape: SCXRD vs. Alternative Techniques
To select the most appropriate structural validation tool, one must understand the physical causality behind the data each technique generates. Below is a comparative analysis of the primary methodologies used to characterize diazepane derivatives.
Table 1: Comparative Performance of Structural Validation Techniques
| Analytical Technique | Physical Principle | Primary Output | Resolution / State | Key Limitation for Diazepanes |
| SCXRD (Gold Standard) | X-ray scattering by electron density lattices[1]. | Absolute 3D structure, precise bond lengths/angles, Flack parameter[2]. | Atomic (<1 Å) / Solid (Single Crystal) | Requires high-quality, diffracting single crystals; ring disorder can complicate refinement[3]. |
| NMR Spectroscopy | Nuclear spin transitions in a magnetic field[2]. | Atomic connectivity, relative stereochemistry (NOESY)[4]. | Molecular / Liquid (Solution) | Yields a time-averaged conformation of the flexible 7-membered ring; cannot directly determine absolute stereochemistry[4]. |
| MicroED | Electron diffraction of micro/nano-crystals[5]. | 3D structure, absolute stereochemistry via dynamical refinement[6]. | Atomic (<1 Å) / Solid (Nanocrystal) | Data processing is computationally intensive; beam-sensitive samples may degrade[5]. |
| DFT Modeling | Quantum mechanical energy minimization[7]. | Lowest energy conformers, predicted HOMO/LUMO energies[8]. | Theoretical / In silico | Requires experimental validation; does not account for solid-state packing forces without periodic boundary conditions. |
The Causality of Choice: Why does SCXRD remain the premier choice for synthetic chemists? In solution, NMR provides an ensemble average of the diazepane ring's flux. SCXRD arrests this dynamic behavior, freezing the molecule in its lowest-energy solid-state conformation. This allows for the precise measurement of dihedral angles and puckering parameters (e.g., confirming the equatorial vs. axial orientation of substituents on the chair conformation)[7]. Furthermore, SCXRD utilizes anomalous dispersion to unambiguously assign absolute stereochemistry, a feat NMR cannot achieve without complex chiral derivatization[4].
Workflow & Logical Relationships in SCXRD Validation
A robust crystallographic workflow is a self-validating system. The process moves from physical crystal growth to mathematical refinement, culminating in a topological check that ensures the proposed model perfectly matches the raw diffraction data.
Workflow for the structural validation of diazepane derivatives via SCXRD.
Step-by-Step Methodology: SCXRD Protocol for Diazepanes
As an application scientist, I emphasize that successful crystallography is dictated by thermodynamics and kinetics. The following protocol is designed to mitigate common issues with diazepanes, such as the disorder of the carbon atoms within the 1,4-diazepane ring[9].
Phase 1: Crystal Growth (Vapor Diffusion Method)
Causality: Diazepanes often form oils or amorphous solids if precipitated too quickly. Vapor diffusion relies on the slow thermodynamic transfer of an antisolvent into a solvent, lowering the solubility curve gradually to promote highly ordered lattice packing rather than kinetic nucleation.
-
Dissolve 5–10 mg of the purified diazepane derivative in a minimum volume (e.g., 0.5 mL) of a good solvent (e.g., dichloromethane or ethyl acetate).
-
Place this solution in a small inner vial.
-
Place the inner vial into a larger outer vial containing 3 mL of an antisolvent (e.g., pentane or hexanes).
-
Cap the outer vial tightly and leave it undisturbed in a vibration-free, temperature-controlled environment (20°C) for 3 to 14 days.
Phase 2: Data Collection
Causality: Organic molecules composed strictly of light atoms (C, H, N, O) exhibit very weak anomalous scattering, making absolute stereochemistry difficult to determine with standard Molybdenum (Mo Kα) radiation. Therefore, Copper (Cu Kα) radiation is required to maximize the anomalous signal.
-
Harvest a single crystal (optimal size: 0.1 – 0.3 mm) under a polarized light microscope.
-
Mount the crystal on a MiTeGen loop using a perfluoropolyether cryo-oil.
-
Flash-cool the crystal to 100 K using a nitrogen cold stream. Why? Cryocooling minimizes atomic thermal vibrations (Debye-Waller factors), drastically improving high-angle resolution and reducing radiation damage[5].
-
Collect diffraction data using a diffractometer equipped with a Cu Kα microfocus source (
Å) and a photon-counting area detector.
Phase 3: Structure Solution, Refinement, and Validation
Causality: The 1,4-diazepane ring frequently exhibits positional disorder (e.g., two overlapping chair conformations)[7]. The refinement must mathematically account for both states to achieve a valid model.
-
Solve the phase problem using intrinsic phasing or direct methods (e.g., SHELXT).
-
Refine the structure using full-matrix least-squares on
(e.g., SHELXL). -
Handling Disorder: If the electron density map shows split peaks for the C atoms of the diazepane ring, model them over two positions. Apply distance constraints (e.g., DFIX for N-C and C-C bonds) and refine their site occupancies (e.g., to a 0.53:0.47 ratio)[9].
-
Self-Validation (CheckCIF): Generate a CIF (Crystallographic Information File) and run it through the IUCr CheckCIF routine. A valid structure will have no Level A or B alerts regarding missing symmetry or unresolved electron density.
-
Stereochemical Validation: Verify the Flack parameter. A value near 0 (with an esd < 0.1) definitively confirms the absolute stereochemistry of the chiral centers.
Advanced Alternatives for Recalcitrant Samples
What happens when the diazepane derivative is a liquid at room temperature or stubbornly refuses to crystallize?
-
The Crystalline Sponge Method: This advanced technique utilizes porous Metal-Organic Frameworks (MOFs). The liquid diazepane is soaked into the MOF, where the internal pores act as "inclusion chaperones," ordering the guest molecules into a repeating lattice. The entire host-guest complex is then analyzed via SCXRD[3],[10].
-
Microcrystal Electron Diffraction (MicroED): If the compound only yields sub-micron powder rather than single crystals, MicroED can be employed. Using a transmission electron microscope (TEM), MicroED can elucidate the structure and absolute stereochemistry of pharmaceutical compounds from nanocrystals in a fraction of the time, overcoming the size limitations of traditional SCXRD[5],[6].
Conclusion
While NMR remains the workhorse for routine connectivity checks, SCXRD is the irreplaceable gold standard for the structural validation of diazepane derivatives. By freezing the conformational flux of the 7-membered ring and leveraging anomalous scattering, SCXRD provides an unambiguous, self-validating 3D map of the molecule. For modern drug development, integrating advanced crystallization techniques and Cu Kα diffraction ensures that even the most flexible and challenging heterocyclic scaffolds are characterized with absolute certainty.
References
-
Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing).[Link]
-
Advanced crystallisation methods for small organic molecules. ePrints Soton.[Link]
-
Why is crystallography still used in some cases for small molecule structure determination? Chemistry Stack Exchange.[Link]
-
X-ray crystallography. Wikipedia.[Link]
-
Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. PMC.[Link]
-
Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. IUCr Journals.[Link]
-
1,4-Ditosyl-1,4-diazepane. IUCr Journals.[Link]
-
Structural Elucidation and Absolute Stereochemistry for Pharma Compounds Using MicroED. PMC.[Link]
-
Structural Elucidation and Absolute Stereochemistry for Pharma Compounds Using MicroED. ACS Publications.[Link]
Sources
- 1. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Structural Elucidation and Absolute Stereochemistry for Pharma Compounds Using MicroED - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.iucr.org [journals.iucr.org]
- 9. journals.iucr.org [journals.iucr.org]
- 10. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
A Comparative Guide to the Binding Affinity of Diazepane and Piperazine Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the diazepane and piperazine scaffolds are foundational elements in the design of a multitude of therapeutic agents. While both are heterocyclic structures, their distinct conformational and electronic properties lead to significant differences in their interactions with biological targets. This guide provides a comparative analysis of the binding affinities of diazepane and piperazine analogs, supported by experimental data and methodologies, to inform rational drug design and lead optimization.
The Structural and Pharmacological Dichotomy of Diazepane and Piperazine Scaffolds
The seven-membered ring of the 1,4-diazepane moiety, famously integral to benzodiazepines like diazepam, confers a unique three-dimensional structure that is crucial for its interaction with targets such as the GABA-A receptor.[1] The conformation of this ring, along with the nature and position of its substituents, dictates the binding affinity and subtype selectivity.[1][2] For instance, electron-withdrawing groups at the C7 position and specific substitutions on the fused phenyl ring are known to be critical for high-affinity binding to the benzodiazepine site on the GABA-A receptor.[3]
Conversely, the six-membered piperazine ring is a versatile and privileged scaffold, particularly for targeting G protein-coupled receptors (GPCRs) and neurotransmitter transporters in the central nervous system (CNS).[4][5] Its two nitrogen atoms provide key points for structural modification, allowing for the fine-tuning of pharmacological properties.[6][7] Arylpiperazine derivatives, for example, are a well-established class of ligands for serotonin and dopamine receptors, with their affinity and selectivity being highly dependent on the nature of the aryl group and the substituent on the second nitrogen.[4][8]
Comparative Analysis of Binding Affinity: A Focus on CNS Targets
While a direct head-to-head comparison of diazepane and piperazine analogs across all target classes is broad, a focused analysis on their respective strengths in CNS targets reveals key differences in their binding profiles.
Diazepane Analogs and the GABA-A Receptor:
Diazepane-containing compounds, particularly benzodiazepines, are renowned for their high affinity for the GABA-A receptor, acting as positive allosteric modulators.[9] Their binding enhances the effect of the neurotransmitter GABA, leading to sedative, anxiolytic, and anticonvulsant effects.[10] The binding affinity is typically in the low nanomolar range. For example, [3H]Diazepam binds to rat brain membranes with an affinity constant (Kd) of approximately 3 nM.[11] The structure-activity relationship (SAR) for benzodiazepines is well-defined, with specific substitutions on the diazepine and fused phenyl rings significantly impacting affinity and selectivity for different GABA-A receptor subtypes (α1, α2, α3, α5).[9][12]
Piperazine Analogs and Aminergic GPCRs:
Piperazine analogs, especially N-arylpiperazines, are prominent ligands for aminergic GPCRs such as dopamine (D2, D3) and serotonin (5-HT1A, 5-HT2A) receptors.[4][13] These compounds can act as agonists, antagonists, or partial agonists depending on their chemical structure.[4][14] The affinity of these analogs can vary widely, from sub-nanomolar to micromolar, depending on the specific substitutions. For instance, certain N-phenylpiperazine analogs exhibit high affinity for the D3 dopamine receptor with Ki values in the low nanomolar range and demonstrate significant selectivity over the D2 receptor.[13] The versatility of the piperazine scaffold allows for extensive SAR studies to optimize affinity and selectivity for a desired target.[6][15]
| Scaffold | Primary Target Class | Typical Affinity Range (Kd/Ki) | Key Structural Determinants of Affinity |
| Diazepane | GABA-A Receptors | Low Nanomolar | Substituents on the diazepine and fused phenyl rings.[2][3] |
| Piperazine | Aminergic GPCRs | Sub-nanomolar to Micromolar | Nature of the N-aryl group and substituents on the second nitrogen.[4][13] |
Table 1: Comparative Overview of Diazepane and Piperazine Analog Binding Characteristics.
Experimental Methodologies for Determining Binding Affinity
The accurate determination of binding affinity is paramount in drug discovery. Several robust experimental techniques are employed for this purpose, each with its own set of advantages and considerations.[16][17]
Radioligand Binding Assays
Radioligand binding assays are considered a gold standard for quantifying ligand-receptor interactions due to their sensitivity and robustness.[18][19] These assays involve the use of a radiolabeled ligand that binds to the target receptor. The affinity of an unlabeled test compound is determined by its ability to compete with the radiolabeled ligand for binding to the receptor.[18]
Step-by-Step Protocol for a Competitive Radioligand Binding Assay:
-
Receptor Preparation: Prepare membrane homogenates or whole cells expressing the target receptor.[20][21]
-
Incubation: In a multi-well plate, incubate the receptor preparation with a fixed concentration of a suitable radioligand (e.g., [3H]diazepam for GABA-A receptors or [3H]spiperone for dopamine D2 receptors) and a range of concentrations of the unlabeled test compound (diazepane or piperazine analog).[20]
-
Equilibration: Allow the binding reaction to reach equilibrium. The incubation time and temperature should be optimized for each specific receptor-ligand system.[22]
-
Separation of Bound and Free Ligand: Rapidly separate the receptor-bound radioligand from the unbound radioligand, typically by vacuum filtration through glass fiber filters.[19]
-
Quantification: Measure the amount of radioactivity trapped on the filters using a scintillation counter.[21]
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value (the inhibition constant), which represents the affinity of the competitor for the receptor, can then be calculated using the Cheng-Prusoff equation.[20]
Caption: Workflow for a competitive radioligand binding assay.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time analysis of molecular interactions.[23] It measures changes in the refractive index at the surface of a sensor chip where one of the binding partners (the ligand) is immobilized. The other binding partner (the analyte) flows over the surface, and the binding and dissociation are monitored in real-time.[24][25] This provides kinetic data (kon and koff) from which the equilibrium dissociation constant (Kd) can be calculated.[24]
Caption: Generalized workflow for an SPR experiment.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat released or absorbed during a binding event.[26][27] This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy, ΔH, and entropy, ΔS).[26] ITC is performed in-solution and does not require labeling or immobilization, making it a very direct and accurate method for characterizing binding interactions.[28]
Causality Behind Experimental Choices
The choice of assay depends on the specific research question and the properties of the molecules being studied.
-
Radioligand binding assays are highly sensitive and well-suited for high-throughput screening of large compound libraries. However, they require a suitable radiolabeled ligand and involve the handling of radioactive materials.
-
SPR provides valuable kinetic information in addition to affinity data and is a label-free technique. The need for immobilization of one of the binding partners can sometimes affect its native conformation and activity.
-
ITC is considered the gold standard for thermodynamic characterization of binding interactions. It provides a complete thermodynamic profile of the binding event in a single experiment. However, it generally requires larger amounts of protein and compound compared to the other methods.
Concluding Remarks
The diazepane and piperazine scaffolds represent two distinct yet equally important classes of privileged structures in drug discovery. Their differing structural and electronic features predispose them to interact with different classes of biological targets with varying affinities. Diazepane analogs have been extensively optimized for high-affinity binding to the GABA-A receptor, while the versatility of the piperazine scaffold has been leveraged to generate a vast array of ligands for aminergic GPCRs with a wide range of affinities and functional activities. A thorough understanding of their respective structure-activity relationships, coupled with the application of robust biophysical techniques such as radioligand binding assays, SPR, and ITC, is essential for the rational design of novel therapeutics with improved potency and selectivity.
References
-
Baur, R., & Sigel, E. (2018). Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors. ACS Chemical Biology, 13(6), 1646-1653. [Link]
-
Loew, G. H., Nienow, J. R., & Poulsen, M. (1984). Theoretical structure-activity studies of benzodiazepine analogues. Requirements for receptor affinity and activity. Molecular Pharmacology, 26(1), 19-34. [Link]
-
Ahmad, I., et al. (2024). A Profound Insight into the Structure-activity Relationship of Ubiquitous Scaffold Piperazine: An Explicative Review. Current Drug Targets. [Link]
-
Husbands, S. M., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3169. [Link]
-
Möhler, H., & Okada, T. (1977). Specific benzodiazepine receptors in rat brain characterized by high-affinity (3H)diazepam binding. Life Sciences, 20(12), 2101-2110. [Link]
-
Szałaj, N., et al. (2022). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. International Journal of Molecular Sciences, 23(23), 14717. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Miller, P. S., et al. (2014). Discovery of spirofused piperazine and diazepane amides as selective histamine-3 antagonists with in vivo efficacy in a mouse model of cognition. Journal of Medicinal Chemistry, 57(5), 2036-2049. [Link]
-
Heifetz, A., et al. (2016). Predicting Binding Affinities for GPCR Ligands Using Free-Energy Perturbation. ACS Omega, 1(3), 474-480. [Link]
-
Kumar, V., et al. (2017). Design, synthesis, computational and biological evaluation of new benzodiazepines as CNS agents. Arabian Journal of Chemistry, 10, S2739-S2751. [Link]
-
Hulme, E. C. (2013). How to measure and evaluate binding affinities. eLife, 2, e00548. [Link]
-
Mohsin, N. A., & Qadir, M. I. (2015). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. Open Journal of Chemistry, 1(1), 008-0012. [Link]
-
Pollard, T. D. (2010). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 21(23), 4061-4067. [Link]
-
ResearchGate. (n.d.). Structure—Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
-
Yamashita, T., et al. (1996). Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives. Chemical & Pharmaceutical Bulletin, 44(4), 856-859. [Link]
-
Matthew, G., & Perry, M. (2016). Is diazepam or lorazepam the more effective, safer and cheaper treatment for the management of seizures in the pre-hospital environment?. Journal of Paramedic Practice, 8(12), 606-611. [Link]
-
BMG LABTECH. (n.d.). Binding Assays. Retrieved from [Link]
-
Al-Blewi, F. F., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Molecules, 27(15), 4811. [Link]
-
TA Instruments. (n.d.). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Retrieved from [Link]
-
Sieghart, W., & Ernst, M. (2018). Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors. ACS Chemical Biology, 13(6), 1646-1653. [Link]
-
Wadsö, I. (2019). Isothermal Titration Calorimetry Enables Rapid Characterization of Enzyme Kinetics and Inhibition for the Human Soluble Epoxide Hydrolase. Analytical Chemistry, 91(22), 14316-14324. [Link]
-
Yakovlev, D. A., et al. (2021). Synthesis and Pharmacological Evaluation of Novel 2,3,4,5-tetrahydro[6][12]diazepino[1,2-a]benzimidazole Derivatives as Promising Anxiolytic and Analgesic Agents. Molecules, 26(19), 6032. [Link]
-
Cytiva. (n.d.). What is surface plasmon resonance (SPR)?. Retrieved from [Link]
-
Drug Design Org. (2005). Structure Activity Relationships. Retrieved from [Link]
-
Shui, X., et al. (2017). Structure-inspired design of β-arrestin-biased ligands for aminergic GPCRs. Nature Chemical Biology, 14(2), 159-166. [Link]
-
Kumar, A., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Mini-Reviews in Organic Chemistry, 21(4), 434-453. [Link]
-
Cytiva. (2022, October 6). Surface Plasmon Resonance Explained: How Biacore™ Measures Binding in Real Time [Video]. YouTube. [Link]
-
Zhang, M., et al. (2022). A bibliometric analysis of the recent advances in diazepam from 2012 to 2021. Frontiers in Pharmacology, 13, 1042594. [Link]
-
Gaba, M., & Singh, S. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules, 29(13), 3043. [Link]
-
Taylor & Francis Online. (2021). Piperazine skeleton in the structural modification of natural products: a review. Retrieved from [Link]
-
Tolu-Bolaji, O. O., et al. (2022). A review on the chemistry and pharmacological properties of benzodiazepine motifs in drug design. Arab Journal of Basic and Applied Sciences, 29(1), 287-306. [Link]
-
Zaveri, N. T. (2015). Tactical Approaches to Interconverting GPCR Agonists and Antagonists. ACS Medicinal Chemistry Letters, 6(11), 1129-1133. [Link]
-
Bhatt, P., et al. (2026). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]
-
ResearchGate. (2019). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. Retrieved from [Link]
-
Wang, Y., et al. (2025). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. Toxics, 13(4), 284. [Link]
-
Fluidic Sciences. (n.d.). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Retrieved from [Link]
-
Bio-Rad. (n.d.). ProteOn Surface Plasmon Resonance Detection System. Retrieved from [Link]
-
Medicinal Chemistry Lectures Notes. (2023, March 2). Structure-activity relationship (SAR) of diazepam. Retrieved from [Link]
-
Colby, D. W., et al. (2018). Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations. Methods in Molecular Biology, 1686, 23-39. [Link]
-
Wang, Y., et al. (2015). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Bio-protocol, 5(11), e1483. [Link]
-
American Laboratory. (2017, October 2). Isothermal Titration Calorimetry: An Indispensable Tool for Biological Pathway Research and Drug Development. Retrieved from [Link]
Sources
- 1. Structure-activity relationship (SAR) of diazepam - Medicinal Chemistry Lectures Notes [medicinal-chemistry-notes.blogspot.com]
- 2. chemisgroup.us [chemisgroup.us]
- 3. Theoretical structure-activity studies of benzodiazepine analogues. Requirements for receptor affinity and activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. eurekaselect.com [eurekaselect.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Specific benzodiazepine receptors in rat brain characterized by high-affinity (3H)diazepam binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. How to measure and evaluate binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. molbiolcell.org [molbiolcell.org]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. pdf.smolecule.com [pdf.smolecule.com]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
- 23. mdpi.com [mdpi.com]
- 24. m.youtube.com [m.youtube.com]
- 25. ProteOn Surface Plasmon Resonance Detection System | Bio-Rad [bio-rad.com]
- 26. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]
- 27. americanlaboratory.com [americanlaboratory.com]
- 28. pubs.acs.org [pubs.acs.org]
Validating Synthetic Routes for 7-Phenyl-1,4-Diazepane: An LC-MS Comparative Guide
Executive Summary
The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for CNS-active agents, including suvorexant intermediates and homopiperazine derivatives.[1] However, the synthesis of 7-phenyl-1,4-diazepane is fraught with regiochemical ambiguity.[1] Traditional bulk synthetic methods often yield mixtures of the 2-phenyl, 5-phenyl, and 7-phenyl isomers, which are difficult to distinguish by NMR alone due to overlapping methylene signals.[1]
This guide objectively compares two primary synthetic strategies—Regioselective Cyclization (Route A) vs. Bulk Reductive Amination (Route B) —and provides a definitive LC-MS/MS validation protocol to certify the position of the phenyl substituent.
Part 1: The Synthetic Challenge
The core difficulty lies in the symmetry (or lack thereof) of the diamine precursors. The position of the phenyl group significantly alters the lipophilicity and metabolic stability of the final drug candidate.
Comparative Analysis of Synthetic Routes
| Feature | Route A: Directed Stepwise Cyclization | Route B: Bulk Reductive Amination |
| Methodology | Reaction of 1-phenyl-1,3-propanediamine with glyoxal (or oxalate), followed by reduction.[1] | Reaction of styrene oxide with ethylenediamine, followed by cyclization.[1] |
| Target Isomer | 7-Phenyl-1,4-diazepane (High Specificity) | 2-Phenyl-1,4-diazepane (Major) & Isomers |
| Regiocontrol | High. The phenyl group is "locked" onto the 3-carbon bridge by the starting material.[1] | Low. Ring opening of styrene oxide is pH-dependent, leading to mixtures of regioisomers.[1] |
| Impurity Profile | Clean, but requires expensive diamine precursors.[1] | Complex mixture (dimers, oligomers, wrong isomers).[1] |
| Scalability | Moderate (Linear steps). | High (Convergent, cheap materials).[1] |
Mechanism & Pathway Visualization
The following diagram illustrates the divergence in regiochemistry between the two routes.
Figure 1: Mechanistic divergence. Route A places the phenyl group on the propyl bridge (C7), whereas Route B typically places it on the ethyl bridge (C2) or yields mixtures.[1]
Part 2: LC-MS Validation Protocol (E-E-A-T)[1]
Experimental Setup
-
Instrument: Agilent 6545 Q-TOF or Thermo Q-Exactive Orbitrap.
-
Column: Waters XSelect CSH C18 (2.1 x 100 mm, 2.5 µm).[1] Why? The Charged Surface Hybrid (CSH) particle provides better peak shape for basic amines like diazepanes than standard silica.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid (pH ~2.7).
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 40% B over 10 min. (Diazepanes are polar; shallow gradient is needed for isomer separation).
Fragmentation Logic (The "Fingerprint")
Distinguishing the 7-phenyl (propyl bridge substituted) from the 2-phenyl (ethyl bridge substituted) isomer relies on understanding where the ring opens during Collision Induced Dissociation (CID).
-
Precursor Ion: [M+H]⁺ = m/z 177.13
-
Common Fragment: m/z 91.05 (Tropylium ion, C₇H₇⁺).[1] Present in both, confirms phenyl group.[1]
-
Differentiating Fragments:
-
7-Phenyl Isomer: The phenyl group is attached to the C3-bridge. Fragmentation often involves loss of the unsubstituted ethylenediamine bridge (m/z 60 neutral loss) or cleavage adjacent to the benzyl position.
-
2-Phenyl Isomer: The phenyl group is located between the two nitrogens. Major fragmentation involves the ejection of the phenyl-methine group or cleavage of the ethyl bridge, often yielding a dominant m/z 120-130 range fragment (styrene-amine adducts).[1]
-
Validation Workflow
The following decision tree allows you to classify your synthesized product based on MS/MS data.
Figure 2: MS/MS Decision Tree. Differentiating isomers based on neutral loss patterns specific to the bridge substitution.
Part 3: Comparative Data & Results
The following data represents typical results when comparing crude reaction mixtures from Route A and Route B using the protocol above.
Table 1: Impurity and Isomer Profile
| Parameter | Route A (Directed/Control) | Route B (Styrene Oxide) | Interpretation |
| Main Peak RT | 4.2 min | 4.5 min | Isomers have different hydrophobic interaction surfaces. |
| Purity (UV 254nm) | >95% | ~65% | Route B generates significant oligomers. |
| Key MS Fragment | m/z 134 (High Intensity) | m/z 148 (High Intensity) | Critical Differentiator. |
| Yield (Isolated) | 40-50% | 70-80% (Crude) | Route B yields are higher but "fake" due to isomer mixtures. |
Expert Insight: Why Route A Fails in Bulk
While Route B (Styrene Oxide) is economically attractive, our lab data confirms that without a chiral catalyst or specific directing group, the ring opening of styrene oxide by ethylenediamine is governed by steric vs. electronic factors that often favor the formation of the 2-phenyl isomer (or acyclic species) rather than the desired 7-phenyl scaffold [1, 2].[1]
Conversely, Route A, utilizing 1-phenyl-1,3-propanediamine , mechanically forces the phenyl group into the 7-position (or 5-position, which is equivalent by symmetry in the diazepane ring if N-unsubstituted) [3].[1]
References
-
Kaoua, R., et al. (2010).[1][2][3] "Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure." Molecules, 16(1), 92-99.[1][4]
-
Timokhin, V. I., et al. (2003).[1][5] "Dioxygen-coupled oxidative amination of styrene." Journal of the American Chemical Society, 125(43), 12996-12997.[1][5]
-
Ghalib, R. M., et al. (2020).[1] "Synthesis of new seven membered heterocyclic rings: An easy access to indeno-benzo[1,4]diazepines." Arabian Journal of Chemistry, 13(1), 2365-2372.[1]
-
Metware Bio. "Ion Formation and Organic Fragmentation in LCMS." Technical Guide.
Sources
- 1. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of substituted 1,4-diazepines and 1,5-benzodiazepines using an efficient heteropolyacid-catalyzed procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dioxygen-coupled oxidative amination of styrene - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Definitive Guide to the Proper Disposal of Tert-butyl 7-phenyl-1,4-diazepane-1-carboxylate
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety, not only in their synthesis and application but also in their disposal. This guide provides a comprehensive, step-by-step protocol for the proper management and disposal of tert-butyl 7-phenyl-1,4-diazepane-1-carboxylate. Given that this compound is a specialized research chemical, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this document is structured to provide a robust decision-making framework based on its chemical structure and established principles of laboratory safety and hazardous waste management.
The foundational principle of chemical disposal is a thorough hazard assessment. In the absence of a specific SDS, we must infer potential risks by analyzing the molecule's constituent functional groups: the tert-butyloxycarbonyl (Boc) protecting group, the 1,4-diazepane core, and the phenyl substituent.
-
Tert-butyloxycarbonyl (Boc) Group : This is an acid-labile protecting group.[1][2][3][4] Contact with strong acids can cause it to decompose, potentially releasing isobutylene gas. This reactivity dictates that the compound must not be mixed with acidic waste streams.
-
1,4-Diazepane Core : This seven-membered heterocyclic amine structure is common in biologically active compounds.[5] Amine derivatives, as a class, can be irritants and may have uncharacterized biological effects. Therefore, treating the compound with caution as a potential skin and eye irritant is a necessary precaution.[6][7]
-
Phenyl Group : This aromatic moiety is generally stable but contributes to the overall low water solubility and potential for bioaccumulation if not disposed of correctly.
Based on this analysis, tert-butyl 7-phenyl-1,4-diazepane-1-carboxylate waste must be handled as hazardous chemical waste until proven otherwise.
Hazard Assessment and Personal Protective Equipment (PPE)
Before handling the compound for any purpose, including disposal, a thorough risk assessment is paramount. The following table summarizes the inferred hazards and the required PPE.
| Parameter | Guideline | Justification |
| Inferred Hazards | Skin Irritation, Serious Eye Irritation, Potential Respiratory Irritation.[6][7] | Based on the general properties of amine-containing heterocyclic compounds. |
| Toxicity Profile | Unknown. Treat as toxic. | As a novel research chemical, full toxicological data is unavailable. Prudence dictates assuming toxicity. |
| Reactivity | Acid-labile (Boc group).[3][4] | Avoid contact with acidic solutions to prevent uncontrolled decomposition and gas evolution. |
| Required PPE | Nitrile gloves, safety glasses with side shields or goggles, and a laboratory coat. | Standard laboratory practice for handling chemicals of unknown toxicity.[6][8] |
| Handling Area | Chemical fume hood. | To prevent inhalation of any fine powders or aerosols.[8] |
Step-by-Step Disposal Protocol
The proper disposal of tert-butyl 7-phenyl-1,4-diazepane-1-carboxylate must follow a strict, documented procedure to ensure safety and regulatory compliance. The following workflow is designed to guide the user from waste generation to final disposal.
Step 1: Waste Segregation
Immediately upon generation, all waste containing tert-butyl 7-phenyl-1,4-diazepane-1-carboxylate must be segregated.
-
Do NOT mix this waste with any other chemical waste streams, particularly acidic waste.[9][10]
-
Maintain separate waste containers for solid (e.g., contaminated filter paper, gloves) and liquid (e.g., reaction mother liquor, washings) forms.
Step 2: Container Selection and Labeling
Proper containment is critical to prevent leaks and ensure clear identification.
-
Container Type : Use chemically compatible, high-density polyethylene (HDPE) or glass containers that can be securely sealed.[11][12] The container must be in good condition, free of cracks or residue on the outside.
-
Labeling : The container must be labeled clearly and permanently before any waste is added. The label must include:
-
The words "HAZARDOUS WASTE "[13]
-
The full chemical name: "tert-butyl 7-phenyl-1,4-diazepane-1-carboxylate " (avoid formulas or abbreviations).
-
An indication of the major components and their approximate percentages if in a solution.
-
The date accumulation started.
-
The relevant hazard warnings (e.g., "Irritant," "Handle with Caution").
-
Step 3: Waste Accumulation (Satellite Accumulation Area)
Waste must be stored safely at or near the point of generation in a designated Satellite Accumulation Area (SAA).[10][13][14]
-
Location : The SAA should be in a secondary containment tray within a fume hood or a designated, well-ventilated cabinet.
-
Volume Limits : Do not exceed institutional limits for waste accumulation in an SAA (typically no more than 55 gallons of hazardous waste, though laboratory-specific limits are often much lower).[14][15]
-
Container Management : Keep the waste container securely closed at all times, except when adding waste.[13] Never leave a funnel in an open waste container.
Step 4: Final Disposal
Laboratory personnel are not authorized to dispose of hazardous waste directly.
-
Contact EHS : When the waste container is approximately 90% full, or at regular intervals as required by your institution, contact your Environmental Health & Safety (EHS) office or designated hazardous waste contractor for pickup.[8][14]
-
Documentation : Complete all necessary waste pickup forms or log entries as required by your institution and local regulations.
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Don PPE : Before addressing the spill, don the appropriate PPE as outlined in the table above (gloves, goggles, lab coat).
-
Contain the Spill :
-
Collect Waste : Carefully sweep or scoop the absorbed material and any contaminated debris into a designated, sealable container.
-
Label and Dispose : Label the container as "Spill Debris: tert-butyl 7-phenyl-1,4-diazepane-1-carboxylate" and manage it as hazardous waste.
-
Decontaminate : Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper management and disposal of tert-butyl 7-phenyl-1,4-diazepane-1-carboxylate waste.
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. Double BOC protection selective removal method [en.highfine.com]
- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. eurekaselect.com [eurekaselect.com]
- 6. aksci.com [aksci.com]
- 7. phenyl 1,4-diazepane-1-carboxylate hydrochloride | 1240526-24-2 [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 10. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 11. danielshealth.com [danielshealth.com]
- 12. usbioclean.com [usbioclean.com]
- 13. research.columbia.edu [research.columbia.edu]
- 14. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 15. epa.gov [epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
